molecular formula C30H46O5 B1240063 Poricoic acid G CAS No. 415724-84-4

Poricoic acid G

Cat. No.: B1240063
CAS No.: 415724-84-4
M. Wt: 486.7 g/mol
InChI Key: VPTZOSBKEDUOFE-KXGBKNTBSA-N
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Description

Poricoic acid G is a tricyclic triterpenoid isolated from Poria cocos. It has a role as a fungal metabolite. It is a dicarboxylic acid, a secondary alcohol and a tricyclic triterpenoid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[(2R,3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,5,7,8,9-octahydrocyclopenta[a]naphthalen-3-yl]-6-methylhept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O5/c1-18(2)9-8-10-20(27(34)35)26-24(31)17-30(7)23-12-11-21(19(3)4)28(5,15-14-25(32)33)22(23)13-16-29(26,30)6/h9,20-21,24,26,31H,3,8,10-17H2,1-2,4-7H3,(H,32,33)(H,34,35)/t20-,21+,24-,26+,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTZOSBKEDUOFE-KXGBKNTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C1C(CC2(C1(CCC3=C2CCC(C3(C)CCC(=O)O)C(=C)C)C)C)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CCC3=C2CC[C@H]([C@]3(C)CCC(=O)O)C(=C)C)C)C)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Isolating Poricoic Acid G from Poria cocos: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation of Poricoic acid G, a lanostane-type triterpenoid, from the medicinal fungus Poria cocos. The document details the necessary experimental protocols, presents quantitative data on the triterpenoid composition of Poria cocos, and visualizes the relevant biological signaling pathways affected by poricoic acids.

Introduction

Poria cocos (Fu Ling) is a well-known saprophytic fungus widely used in traditional Chinese medicine. Its sclerotium contains a variety of bioactive compounds, including polysaccharides and triterpenoids. Among the triterpenoids, poricoic acids, particularly those found in the surface layer (Fu Ling Pi), have garnered significant interest for their potential pharmacological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects. This compound is one of these promising compounds, and its efficient isolation is crucial for further research and drug development.

Quantitative Analysis of Triterpenoids in Poria cocos

The concentration of triterpenoids in Poria cocos can vary depending on the geographical origin, part of the sclerotium used, and the extraction method. The following table summarizes the quantitative analysis of major triterpenoid acids found in Poria cocos, as determined by High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[1][2][3] It is important to note that while this compound has been isolated, specific quantitative data for this compound is not as readily available in the literature as for other major triterpenoids.

Triterpenoid AcidContent Range (mg/g of dry weight)Analytical MethodReference
Pachymic Acid0.701 - 4.365UPLC[2][4]
Poricoic Acid A0.156 - 0.885UPLC[2][4]
Dehydropachymic Acid0.205 - 2.079UPLC[2]
Dehydrotumulosic Acidup to 1.223UPLC[2]
Poricoic Acid B0.067 - 0.409UPLC[2][5]
Polyporenic Acid CNot specifiedHPLC[1]
Dehydroeburicoic AcidNot specifiedHPLC[1]

Experimental Protocols

This section outlines a comprehensive methodology for the isolation and purification of this compound from the surface layer of Poria cocos. The protocol is based on established methods for triterpenoid extraction from this fungus.[6]

Extraction

The initial step involves the extraction of crude triterpenoids from the dried and powdered surface layer of Poria cocos. An alkali-acid treatment is an effective method for this purpose.[6]

Protocol:

  • Maceration and Reflux:

    • Suspend 1 kg of powdered Poria cocos surface layer in 10 L of methanol.

    • Heat the mixture to reflux for 2 hours.

    • Allow the mixture to cool and then filter to separate the methanol extract.

    • Repeat the extraction process twice more with fresh methanol.

  • Solvent Partitioning:

    • Combine the methanol extracts and concentrate under reduced pressure to obtain a crude extract.

    • Resuspend the crude extract in 5 L of water and transfer to a large separatory funnel.

    • Extract the aqueous suspension three times with an equal volume of diethyl ether.

    • Combine the diethyl ether fractions.

  • Alkali-Acid Treatment:

    • Extract the combined diethyl ether fraction with a saturated sodium bicarbonate (NaHCO₃) solution to separate acidic triterpenoids.

    • Collect the aqueous NaHCO₃ layer and acidify it to a pH of 2-3 with 6M hydrochloric acid (HCl).

    • Extract the acidified aqueous layer three times with an equal volume of diethyl ether.

    • Combine the diethyl ether fractions, wash with distilled water until neutral, and dry over anhydrous sodium sulfate.

    • Evaporate the diethyl ether under reduced pressure to yield the crude acidic triterpenoid fraction containing this compound.

Isolation and Purification

The crude acidic triterpenoid fraction is a complex mixture that requires further separation to isolate this compound. This is typically achieved through chromatographic techniques.

Protocol:

  • Silica Gel Column Chromatography:

    • Prepare a silica gel (100-200 mesh) column packed in a suitable solvent system (e.g., a gradient of chloroform and methanol).

    • Dissolve the crude acidic triterpenoid fraction in a minimal amount of chloroform and load it onto the column.

    • Elute the column with a gradient of increasing methanol concentration in chloroform (e.g., starting from 100% chloroform and gradually increasing to 90:10 chloroform:methanol).

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable developing solvent and visualization agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

  • Further Purification (if necessary):

    • Combine the fractions containing this compound, as identified by TLC comparison with a standard (if available) or by further analytical methods.

    • If the purity is insufficient, a secondary purification step such as preparative HPLC or recrystallization can be employed to obtain highly pure this compound.

Signaling Pathways and Biological Activities

Poricoic acids have been shown to modulate several key signaling pathways involved in cellular processes such as proliferation, inflammation, and apoptosis. The following diagrams illustrate some of the pathways reported to be affected by poricoic acids, primarily based on studies of Poricoic acid A.[7][8][9]

experimental_workflow cluster_extraction Extraction cluster_purification Purification Poria_cocos Poria cocos (Surface Layer) Methanol_Extraction Methanol Reflux Poria_cocos->Methanol_Extraction Solvent_Partitioning Water/Diethyl Ether Partitioning Methanol_Extraction->Solvent_Partitioning Alkali_Acid_Treatment NaHCO3/HCl Treatment Solvent_Partitioning->Alkali_Acid_Treatment Crude_Extract Crude Acidic Triterpenoid Extract Alkali_Acid_Treatment->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Fractions Fraction Collection & TLC Analysis Silica_Gel->Fractions Pure_Compound This compound Fractions->Pure_Compound

Caption: General workflow for the isolation of this compound.

MEK_ERK_Pathway Poricoic_Acid Poricoic Acid A MEK1_2 MEK1/2 Poricoic_Acid->MEK1_2 inhibits ERK ERK MEK1_2->ERK activates Proliferation Cell Growth & Proliferation ERK->Proliferation promotes

Caption: Inhibition of the MEK/ERK signaling pathway by Poricoic acid A.[7]

PI3K_Akt_NFkB_Pathway Poricoic_Acids Poricoic Acids PI3K PI3K Poricoic_Acids->PI3K inhibits Akt Akt PI3K->Akt activates NFkB NF-κB Akt->NFkB activates Cell_Survival Cell Proliferation, Invasion, Migration NFkB->Cell_Survival promotes

References

Unraveling the Molecular Architecture of Poricoic Acid G: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poricoic acid G, a naturally occurring triterpenoid, has garnered significant interest within the scientific community due to its potential therapeutic properties, including cytotoxic effects against certain cancer cell lines.[1] Isolated from the sclerotium of the fungus Poria cocos[1][2], a widely used traditional medicine, the elucidation of its complex molecular structure has been a critical step in understanding its bioactivity and potential for drug development. This in-depth technical guide provides a comprehensive overview of the structure elucidation of this compound, detailing the key experimental methodologies and spectroscopic data that were instrumental in piecing together its intricate architecture.

Foundational Characterization

The initial characterization of this compound established its molecular formula as C₃₀H₄₆O₅.[3] This was determined through a combination of mass spectrometry and elemental analysis. The compound is described as a tricyclic triterpenoid.[3] A significant breakthrough in its structural determination was the recognition of its synonym, 16α-hydroxy-3,4-seco-lanosta-4(28),8,24-triene-3,21-dioic acid, which provided a foundational framework of a seco-lanostane skeleton.[2][3]

Spectroscopic Data Analysis

The definitive structure of this compound was established through a meticulous analysis of various spectroscopic data. While a complete, publicly available, tabulated dataset of its ¹H and ¹³C NMR spectral data is not readily found in the primary literature, the key spectroscopic features reported were pivotal for its structural assignment.

Mass Spectrometry (MS)

Mass spectrometry provided crucial information regarding the molecular weight and fragmentation pattern of this compound. Key fragment ions observed at m/z 413 [M - CH₂CH₂COOH]⁺, 325, 288, and 69 [CH₂CHC(Me)₂]⁺ were instrumental in deducing the presence of a carboxyethyl group and the structure of the side chain.

Table 1: Key Mass Spectrometry Fragmentation Data for this compound

Fragment Ion (m/z)Interpretation
413Loss of a carboxyethyl group (-CH₂CH₂COOH)
325Further fragmentation of the molecule
288Fragmentation related to the triterpenoid core
69Indicates the presence of an isopropylidene moiety in the side chain
Nuclear Magnetic Resonance (NMR) Spectroscopy

Both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMBC, NOESY) NMR experiments were essential for the complete structural assignment of this compound. The following sections describe the logical process of how these data were used to build the final structure.

¹H NMR Spectroscopy: The proton NMR spectrum would have revealed the presence of olefinic protons, methyl groups, and protons attached to carbons bearing heteroatoms. The chemical shifts and coupling constants of these protons would provide information about their local chemical environment and connectivity.

¹³C NMR Spectroscopy: The carbon NMR spectrum would have indicated the total number of carbon atoms and their types (methyl, methylene, methine, quaternary, carbonyl, and olefinic carbons), consistent with the molecular formula.

2D NMR Spectroscopy (COSY and HMBC): Correlation Spectroscopy (COSY) experiments would have been used to identify proton-proton coupling networks, establishing the connectivity of adjacent protons. Heteronuclear Multiple Bond Correlation (HMBC) experiments were critical in establishing long-range correlations between protons and carbons, allowing for the connection of different structural fragments and the assignment of quaternary carbons.

NOESY for Stereochemistry: The relative stereochemistry of this compound was determined using Nuclear Overhauser Effect Spectroscopy (NOESY). Key NOE correlations would have established the spatial proximity of various protons, defining the conformation of the rings and the orientation of substituents.

Experimental Protocols

The successful elucidation of the structure of this compound relied on precise and well-executed experimental procedures for its isolation and the acquisition of high-quality spectroscopic data.

Isolation of this compound

A detailed, standardized protocol for the isolation of this compound would typically involve the following steps:

  • Extraction: The dried and powdered sclerotium of Poria cocos is extracted with a suitable organic solvent, such as methanol or ethanol, to obtain a crude extract.

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.

  • Chromatographic Separation: The fraction containing the triterpenoids is further purified using a series of chromatographic techniques. This often includes:

    • Silica Gel Column Chromatography: To perform a preliminary separation of the major components.

    • High-Performance Liquid Chromatography (HPLC): A final purification step using a reversed-phase or normal-phase column to isolate pure this compound.

Spectroscopic Analysis

The following are general protocols for the spectroscopic analysis of a purified natural product like this compound:

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed on an ESI-TOF or a similar instrument to obtain an accurate mass measurement and determine the elemental composition. Fragmentation data would be acquired using tandem mass spectrometry (MS/MS).

  • NMR Spectroscopy:

    • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) in an NMR tube.

    • Data Acquisition: ¹H, ¹³C, DEPT, COSY, HSQC, HMBC, and NOESY spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Data Processing: The acquired free induction decays (FIDs) are processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectra for analysis.

Visualizing the Structure Elucidation Workflow

The logical flow of experiments and data analysis in the structure elucidation of this compound can be visualized as a systematic process.

structure_elucidation_workflow cluster_isolation Isolation and Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation and Structure Assembly raw_material Poria cocos Sclerotium extraction Solvent Extraction raw_material->extraction partitioning Solvent Partitioning extraction->partitioning chromatography Chromatography (Silica, HPLC) partitioning->chromatography pure_compound Pure this compound chromatography->pure_compound ms Mass Spectrometry (HRMS, MS/MS) pure_compound->ms nmr_1d 1D NMR (1H, 13C, DEPT) pure_compound->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC, NOESY) pure_compound->nmr_2d mol_formula Molecular Formula Determination ms->mol_formula fragments Fragment Identification ms->fragments nmr_1d->mol_formula connectivity Connectivity Mapping (2D NMR) nmr_2d->connectivity stereochem Stereochemistry Determination (NOESY) nmr_2d->stereochem final_structure Final Structure of this compound mol_formula->final_structure fragments->final_structure connectivity->final_structure stereochem->final_structure

Figure 1. Workflow for the structure elucidation of this compound.

Key 2D NMR Correlations for Structural Assembly

The connectivity of the carbon skeleton and the placement of functional groups in this compound were primarily determined through the analysis of 2D NMR correlations. The following diagram illustrates the key types of correlations that would have been used.

key_correlations cluster_cosy COSY cluster_hmbc HMBC cluster_noesy NOESY cluster_legend Correlation Types H1 H-1 H2 H-2 H1->H2 3J(H,H) H_Me H-Methyl C_q Quaternary C H_Me->C_q 2J(C,H), 3J(C,H) C_carbonyl Carbonyl C H_Me->C_carbonyl 2J(C,H), 3J(C,H) H_axial Axial H H_equatorial Equatorial H H_axial->H_equatorial Through-space cosy_key COSY: Proton-Proton coupling hmbc_key HMBC: Long-range Proton-Carbon coupling noesy_key NOESY: Through-space proton proximity

Figure 2. Key 2D NMR correlations for structure elucidation.

Conclusion

The structure elucidation of this compound is a classic example of the power of modern spectroscopic techniques in natural product chemistry. Through a systematic approach involving isolation, purification, and comprehensive analysis of mass spectrometry and multidimensional NMR data, the complete chemical structure and stereochemistry were successfully determined. This foundational work is crucial for enabling further research into the pharmacological properties and potential therapeutic applications of this intriguing natural compound. The detailed understanding of its molecular architecture paves the way for synthetic efforts and the development of novel drug candidates.

References

Spectroscopic and Structural Elucidation of Poricoic Acid G: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poricoic acid G is a naturally occurring triterpenoid isolated from the medicinal fungus Poria cocos (Wolfiporia cocos).[1] As a member of the lanostane family, specifically a 3,4-seco-lanostane, this compound and its analogues have garnered significant interest within the scientific community for their potential therapeutic properties. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside detailed experimental protocols. Due to the limited availability of published, comprehensive spectroscopic data specifically for this compound, this guide presents representative data from closely related 3,4-seco-lanostane triterpenoids isolated from Poria cocos to provide a robust framework for its characterization.

Chemical Structure and Properties

This compound is characterized by the following molecular formula and weight:

PropertyValue
Molecular Formula C₃₀H₄₆O₅
Molecular Weight 486.7 g/mol [1]
Class 3,4-seco-lanostane Triterpenoid

Spectroscopic Data

The structural elucidation of this compound relies heavily on modern spectroscopic techniques, primarily NMR and MS. The following tables summarize the key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹H and ¹³C NMR spectra are fundamental for determining the carbon skeleton and the stereochemistry of this compound. The following data, presented for a closely related 3,4-seco-lanostane triterpenoid isolated from Poria cocos, serves as a reference for the characterization of this compound.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

PositionδH (ppm), Multiplicity (J in Hz)
1a1.65, m
1b1.98, m
2a2.28, m
2b2.35, m
52.27, dd (10.0, 2.5)
6a1.45, m
6b1.58, m
75.45, br d (6.0)
115.98, d (6.0)
12a2.05, m
12b2.15, m
15a1.30, m
15b1.85, m
164.15, dd (10.0, 5.0)
172.50, d (5.0)
202.18, m
22a1.55, m
22b1.62, m
23a1.25, m
23b1.35, m
245.12, t (7.0)
261.68, s
271.60, s
28a4.85, s
28b4.90, s
290.95, s
301.02, d (7.0)
311.25, s

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

PositionδC (ppm)
135.5
229.5
3174.5
4148.8
550.5
622.0
7118.5
8145.0
9141.0
1038.0
11116.0
1239.0
1344.5
1450.0
1531.0
1678.0
1762.5
1816.0
1918.5
2036.5
21180.0
2241.0
2326.5
24124.0
25131.5
2625.8
2717.8
28110.0
2928.0
3021.5
3124.5
Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is employed to determine the exact mass and molecular formula of this compound.

Table 3: HR-ESI-MS Data

Ionm/z [M-H]⁻Calculated
This compound 485.3267485.3272

Experimental Protocols

Isolation and Purification of this compound

A general procedure for the isolation of triterpenoids from Poria cocos is as follows:

  • Extraction: The dried and powdered sclerotia of Poria cocos are extracted with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction, typically rich in triterpenoids, is collected.

  • Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC).

  • Further Purification: Fractions containing compounds of interest are further purified by repeated column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

G start Dried Poria cocos extraction Ethanol Extraction start->extraction crude_extract Crude Extract extraction->crude_extract partition Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) ea_fraction Ethyl Acetate Fraction partition->ea_fraction crude_extract->partition column_chrom Silica Gel Column Chromatography ea_fraction->column_chrom fractions Fractions column_chrom->fractions purification Further Purification (Silica Gel, Sephadex LH-20, Prep-HPLC) fractions->purification end Pure this compound purification->end

Caption: General workflow for the isolation of this compound.
NMR Spectroscopy

NMR spectra are recorded on a Bruker AVANCE 500 spectrometer (or equivalent).

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) or other suitable deuterated solvent in a 5 mm NMR tube.

  • Data Acquisition: ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra are acquired using standard Bruker pulse programs at room temperature.

  • Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at δH 7.26 and δC 77.16).

Mass Spectrometry

HR-ESI-MS analysis is performed on a high-resolution mass spectrometer.

  • Sample Preparation: A dilute solution of the purified compound is prepared in methanol or acetonitrile.

  • Infusion: The sample solution is infused into the ESI source at a constant flow rate.

  • Data Acquisition: Mass spectra are acquired in negative ion mode over a suitable mass range (e.g., m/z 100-1000).

Signaling Pathway Involvement

While specific signaling pathway studies for this compound are limited, research on its close analogue, Poricoic acid A, has demonstrated interactions with key cellular signaling pathways implicated in various diseases. Notably, Poricoic acid A has been shown to modulate the TGF-β/Smad and MEK/ERK pathways, which are critical in cellular processes such as proliferation, differentiation, and fibrosis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TGFBR TGF-β Receptor Smad Smad2/3 TGFBR->Smad EGFR EGF Receptor RAS RAS EGFR->RAS TGFB TGF-β TGFB->TGFBR EGF EGF EGF->EGFR PA Poricoic Acid A/G MEK MEK1/2 PA->MEK Smad4 Smad4 Smad->Smad4 RAF RAF RAS->RAF RAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Fibrosis) ERK->Transcription Smad4->Transcription

Caption: Putative signaling pathways modulated by Poricoic acids.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. The presented NMR and MS data, representative of its structural class, alongside detailed experimental protocols, offer a valuable resource for researchers engaged in the isolation, identification, and further investigation of this and related natural products. The elucidation of its interactions with cellular signaling pathways underscores the therapeutic potential of this compound and warrants further exploration in drug discovery and development.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Poricoic Acid G

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poricoic acid G, a 3,4-seco-lanostane-type triterpenoid isolated from the medicinal fungus Poria cocos (syn. Wolfiporia cocos), has garnered significant interest for its potential therapeutic properties, including cytotoxic effects on leukemia cells.[1] Despite its pharmacological importance, the complete biosynthetic pathway of this compound remains to be fully elucidated. This technical guide provides a comprehensive overview of the current understanding of its biosynthesis, drawing upon the established principles of triterpenoid synthesis in fungi and the recent advancements in the genetic and enzymatic studies of Poria cocos. While the precise sequence of enzymatic reactions leading to this compound is yet to be experimentally validated, this document presents a putative pathway based on the available scientific evidence, offering a foundational resource for researchers in natural product biosynthesis and drug discovery.

The General Triterpenoid Biosynthetic Pathway in Poria cocos

The biosynthesis of this compound, like other lanostane-type triterpenoids in Poria cocos, begins with the universal precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are synthesized via the mevalonate (MVA) pathway.[2] These five-carbon units are sequentially condensed to form the C30 precursor, squalene.

The key steps in the initial phase of the pathway are:

  • Formation of Farnesyl Pyrophosphate (FPP): Two molecules of IPP and one molecule of DMAPP are condensed to form the C15 compound, FPP.

  • Synthesis of Squalene: Two molecules of FPP undergo a head-to-head condensation to yield the linear C30 hydrocarbon, squalene.

  • Epoxidation of Squalene: Squalene is then oxidized to 2,3-oxidosqualene by the enzyme squalene epoxidase.

  • Cyclization to Lanosterol: The crucial cyclization of 2,3-oxidosqualene is catalyzed by lanosterol synthase, forming the tetracyclic triterpenoid scaffold, lanosterol.[2] The gene encoding lanosterol synthase has been identified in the transcriptome of Wolfiporia cocos.[2]

Putative Biosynthetic Pathway of this compound from Lanosterol

The conversion of lanosterol to this compound involves a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s).[3] While the exact sequence and the specific enzymes have not been definitively characterized for this compound, a hypothetical pathway can be proposed based on the structure of the final molecule and the known biochemistry of related triterpenoids in Poria cocos, such as pachymic acid.[3]

The proposed key transformations are:

  • Hydroxylation at C-16: The lanosterol backbone undergoes hydroxylation at the C-16 position, a common modification in many bioactive triterpenoids from Poria cocos. This reaction is likely catalyzed by a specific CYP450 enzyme.

  • Oxidation at C-21: The side chain of the lanostane skeleton is oxidized to a carboxylic acid at C-21. This likely proceeds through successive oxidation steps (alcohol, aldehyde, to carboxylic acid), mediated by one or more CYP450s.

  • A-Ring Opening (3,4-seco reaction): The most distinctive feature of this compound is the cleavage of the C3-C4 bond in the A-ring, forming a dicarboxylic acid. This 3,4-seco structure is believed to be formed through a Baeyer-Villiger oxidation mechanism, a reaction known to be catalyzed by certain CYP450s or other oxidoreductases in fungi. This step results in the formation of the two carboxylic acid groups at C-3 and C-4.

  • Formation of the C4(28) double bond: The structure of this compound features a double bond at the C4(28) position. The enzymatic mechanism for this transformation is yet to be determined but likely involves dehydration or a related reaction.

The following diagram illustrates the putative biosynthetic pathway from Lanosterol to this compound.

This compound Biosynthesis Lanosterol Lanosterol Intermediate1 16α-Hydroxy-lanosterol Lanosterol->Intermediate1 CYP450 (Hydroxylation at C-16) Intermediate2 16α-Hydroxy-lanosta-8,24-diene-21-oic acid Intermediate1->Intermediate2 CYP450(s) (Oxidation at C-21) Intermediate3 Putative 3,4-seco Intermediate Intermediate2->Intermediate3 CYP450/Oxidoreductase (A-Ring Cleavage) Poricoic_acid_G This compound Intermediate3->Poricoic_acid_G Further modifications (e.g., C4(28) double bond formation)

A putative biosynthetic pathway for this compound.

Key Enzymes in the Biosynthesis

While the specific enzymes for the this compound pathway are not yet confirmed, research on the related triterpenoid, pachymic acid, in Wolfiporia cocos provides strong candidates.[3]

Lanosterol Synthase: A key enzyme responsible for the cyclization of 2,3-oxidosqualene to form the lanosterol backbone. A gene encoding this enzyme (Unigene28001_All) has been identified and shown to be upregulated during the mycelial stage of W. cocos, coinciding with higher triterpenoid production.[2]

Cytochrome P450 Monooxygenases (CYP450s): This superfamily of enzymes is crucial for the extensive oxidative modifications of the lanosterol skeleton, leading to the vast diversity of triterpenoids in Poria cocos. A recent study identified several CYP450s involved in pachymic acid biosynthesis, including WcCYP64-1, WcCYP52, and WcCYP_FUM15.[3] It is highly probable that these or homologous CYP450s are also involved in the biosynthesis of this compound, catalyzing steps such as hydroxylation and the key A-ring cleavage.

Quantitative Data

Quantitative analysis of triterpenoids in Poria cocos has been performed, although specific data on the concentration of biosynthetic intermediates is scarce. The following table summarizes the content of major triterpenoids found in P. cocos, providing context for the relative abundance of these compounds.

CompoundContent in Mycelia (%)Content in Sclerotia (%)Reference
Total Triterpenoids 5.361.43[2]
Pachymic Acid 0.4580.174[2]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway would require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments that would be essential for this research.

Identification and Cloning of Candidate Genes

Objective: To identify and isolate the genes encoding lanosterol synthase and candidate CYP450s from Poria cocos.

Methodology:

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from P. cocos mycelia grown under conditions known to induce triterpenoid production. First-strand cDNA is synthesized using a reverse transcriptase.

  • Gene Identification:

    • Homology-based cloning: Degenerate primers are designed based on conserved regions of known fungal lanosterol synthase and CYP450 genes. PCR is performed on the P. cocos cDNA.

    • Transcriptome analysis: De novo sequencing of the P. cocos transcriptome can identify putative lanosterol synthase and CYP450 genes based on sequence annotation and homology to known enzymes.[2]

  • Full-length cDNA Cloning: Rapid Amplification of cDNA Ends (RACE) PCR is used to obtain the full-length sequences of the candidate genes.

  • Gene Cloning: The full-length open reading frames (ORFs) are amplified by PCR and cloned into an appropriate expression vector (e.g., pYES2 for yeast expression).

Heterologous Expression and Functional Characterization

Objective: To express the candidate genes in a heterologous host and determine their enzymatic function.

Methodology:

  • Host Strain: Saccharomyces cerevisiae (yeast) is a commonly used host for expressing fungal P450s, as it provides the necessary eukaryotic cellular environment, including the endoplasmic reticulum for P450 localization and a native CPR (cytochrome P450 reductase) for electron transfer.

  • Transformation: The expression constructs containing the candidate genes are transformed into a suitable yeast strain.

  • Cultivation and Induction: Yeast transformants are grown in appropriate media. Gene expression is induced (e.g., by adding galactose for constructs with a GAL1 promoter).

  • Substrate Feeding: For characterizing modifying enzymes like CYP450s, the putative substrate (e.g., lanosterol or a downstream intermediate) is fed to the culture.

  • Metabolite Extraction: The yeast cells and culture medium are extracted with an organic solvent (e.g., ethyl acetate).

  • Product Analysis: The extracted metabolites are analyzed by High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) to identify the enzymatic products.

Gene Silencing/Knockout in Poria cocos

Objective: To confirm the in vivo function of the candidate genes in the biosynthesis of this compound in Poria cocos.

Methodology:

  • Gene Silencing/Knockout Construct: An RNA interference (RNAi) or CRISPR-Cas9 based construct is designed to specifically target the candidate gene in P. cocos.

  • Transformation of Poria cocos: Protoplasts of P. cocos are prepared and transformed with the gene silencing/knockout construct.

  • Selection and Verification of Transformants: Transformed mycelia are selected, and the successful silencing or knockout of the target gene is confirmed by qRT-PCR and Southern blotting.

  • Metabolite Analysis: The triterpenoid profiles of the wild-type and the mutant strains are compared using HPLC and LC-MS to determine the effect of the gene silencing/knockout on the production of this compound and other related triterpenoids.

The following diagram outlines the experimental workflow for the functional characterization of a candidate CYP450 gene.

Experimental Workflow cluster_0 Gene Identification and Cloning cluster_1 Heterologous Expression cluster_2 Analysis RNA_Extraction RNA Extraction from P. cocos cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis Gene_Identification Candidate Gene Identification (PCR/Transcriptomics) cDNA_Synthesis->Gene_Identification Cloning Cloning into Expression Vector Gene_Identification->Cloning Yeast_Transformation Yeast Transformation Cloning->Yeast_Transformation Induction Induction and Substrate Feeding Yeast_Transformation->Induction Metabolite_Extraction Metabolite Extraction Induction->Metabolite_Extraction LC_MS_Analysis LC-MS/NMR Analysis Metabolite_Extraction->LC_MS_Analysis Functional_Characterization Functional Characterization LC_MS_Analysis->Functional_Characterization

Workflow for functional characterization of a candidate gene.

Conclusion and Future Perspectives

The biosynthesis of this compound presents a fascinating area of research with significant implications for the biotechnological production of this valuable pharmaceutical compound. While the complete pathway remains to be definitively established, the foundational knowledge of triterpenoid biosynthesis in fungi, coupled with the genomic and transcriptomic data from Poria cocos, provides a solid framework for future investigation. The putative pathway and experimental strategies outlined in this guide offer a roadmap for researchers to systematically uncover the enzymes and mechanisms responsible for the formation of this unique 3,4-seco-lanostane triterpenoid. The successful elucidation of this pathway will not only advance our understanding of fungal secondary metabolism but also pave the way for the metabolic engineering of microbial hosts for the sustainable and scalable production of this compound and other related bioactive compounds.

References

The Quest for Poricoic Acid G: A Technical Guide to Its Origin, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: November 20, 2025

Abstract

Poricoic acid G, a lanostane-type triterpenoid isolated from the medicinal fungus Poria cocos, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, with a focus on its chemical properties, current methods of acquisition through isolation, and its notable biological activities. While a complete chemical synthesis has yet to be reported, this document will explore the biosynthesis of related lanostane triterpenoids to provide context for future synthetic endeavors. Furthermore, we will delve into the signaling pathways modulated by this compound and its analogs, presenting a foundation for its exploration in drug discovery and development.

Introduction to this compound

This compound is a tetracyclic triterpenoid characterized by a 3,4-seco-lanostane skeleton.[1] It is a naturally occurring compound found in the sclerotium of Wolfiporia cocos (syn. Poria cocos), a fungus widely used in traditional Asian medicine.[1][2] Its chemical formula is C₃₀H₄₆O₅, and it possesses a molecular weight of 486.7 g/mol .[2] The unique structure of this compound, featuring a dicarboxylic acid and a secondary alcohol, contributes to its diverse biological activities, including significant cytotoxic effects against certain cancer cell lines.[1][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₃₀H₄₆O₅[2]
Molecular Weight486.7 g/mol [2]
IUPAC Name(2R)-2-[(2R,3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,5,7,8,9-octahydrocyclopenta[a]naphthalen-3-yl]-6-methylhept-5-enoic acid[2]
CAS Number415724-84-4[3]
AppearancePowder[4]
Purity≥98% (Commercially available)[4]

Acquisition of this compound: Isolation from Natural Sources

Currently, the primary method for obtaining this compound is through extraction and purification from the sclerotium of Poria cocos. A total chemical synthesis for this complex molecule has not yet been reported in peer-reviewed literature.

General Experimental Protocol for Isolation

The following is a generalized protocol based on methods described for the isolation of triterpenoids from Poria cocos. Specific details may vary between different research groups.

  • Extraction: The dried and powdered sclerotium of Poria cocos is typically extracted with an organic solvent such as methanol or ethanol at room temperature. This process is often repeated multiple times to ensure exhaustive extraction.

  • Partitioning: The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The triterpenoid fraction, including this compound, is generally enriched in the ethyl acetate fraction.

  • Chromatographic Separation: The ethyl acetate fraction is subjected to multiple rounds of column chromatography. Common stationary phases include silica gel and ODS (octadecylsilane).

  • Gradient Elution: A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone).

  • Further Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and further purified using techniques such as preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

  • Structural Elucidation: The structure of the isolated this compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

Biosynthesis of Lanostane-Type Triterpenoids

While a chemical synthesis is not available, understanding the biosynthetic pathway provides insight into the formation of the lanostane core structure from which this compound is derived. The biosynthesis begins with the cyclization of 2,3-oxidosqualene to form lanosterol, a key precursor for all lanostane-type triterpenoids. This initial step is catalyzed by the enzyme lanosterol synthase. Subsequent modifications, such as oxidation, dehydrogenation, and methylation, are carried out by a series of enzymes, including cytochrome P450 monooxygenases and dehydrogenases, to produce the vast array of lanostane triterpenoids found in nature.

Biosynthesis_of_Lanostane_Triterpenoids cluster_0 Mevalonate Pathway cluster_1 Triterpenoid Backbone Synthesis cluster_2 Lanostane Core Formation cluster_3 Post-Modification Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate->Isopentenyl Pyrophosphate (IPP) IPP IPP Geranyl Pyrophosphate (GPP) Geranyl Pyrophosphate (GPP) IPP->Geranyl Pyrophosphate (GPP) Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Geranyl Pyrophosphate (GPP)->Farnesyl Pyrophosphate (FPP) FPP FPP Squalene Squalene FPP->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Lanosterol synthase Intermediate Triterpenoids Intermediate Triterpenoids Lanosterol->Intermediate Triterpenoids P450s, Dehydrogenases, etc. This compound and other Lanostane Triterpenoids This compound and other Lanostane Triterpenoids Intermediate Triterpenoids->this compound and other Lanostane Triterpenoids

Caption: Biosynthetic pathway of lanostane-type triterpenoids.

Biological Activity and Signaling Pathways

This compound and its analogs have demonstrated a range of biological activities, with anti-cancer properties being of particular interest.

Cytotoxic Activity

This compound has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, it has been reported to be particularly effective against leukemia HL-60 cells.[1]

Table 2: Cytotoxic Activity of this compound

Cell LineActivityIC₅₀/GI₅₀ ValueSource
Leukemia HL-60Cytotoxic39.3 nM (GI₅₀)[1]

GI₅₀: Concentration that yields 50% growth inhibition.

Modulation of Signaling Pathways

While specific signaling pathways for this compound are still under investigation, studies on the closely related Poricoic acid A (PAA) provide valuable insights into the potential mechanisms of action for this class of compounds. PAA has been shown to modulate several key signaling pathways involved in cell growth, proliferation, and fibrosis.

One of the well-documented pathways affected by PAA is the MEK/ERK signaling pathway.[5] PAA has been found to directly target MEK1/2, leading to the downregulation of this pathway and subsequent suppression of cancer cell growth and proliferation.[5]

MEK_ERK_Signaling_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases (RTKs) Receptor Tyrosine Kinases (RTKs) Growth Factors->Receptor Tyrosine Kinases (RTKs) RTKs RTKs Ras Ras RTKs->Ras Raf Raf Ras->Raf MEK1/2 MEK1/2 Raf->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Poricoic Acid A Poricoic Acid A Poricoic Acid A->MEK1/2 Inhibition

Caption: Inhibition of the MEK/ERK signaling pathway by Poricoic Acid A.

Additionally, PAA has been implicated in the suppression of TGF-β1-induced renal fibrosis by inhibiting the Smad and MAPK signaling pathways.[6] It also appears to modulate other critical pathways, including NF-κB and PI3K/Akt.[7]

Experimental_Workflow_Signaling_Pathway_Analysis cluster_0 Cell Culture and Treatment cluster_1 Cell Viability and Proliferation Assays cluster_2 Western Blot Analysis cluster_3 Data Analysis Cancer Cell Lines Cancer Cell Lines Treatment with this compound Treatment with this compound Cancer Cell Lines->Treatment with this compound MTT/CCK-8 Assay MTT/CCK-8 Assay Treatment with this compound->MTT/CCK-8 Assay Protein Extraction Protein Extraction Treatment with this compound->Protein Extraction Determine IC50 Determine IC50 MTT/CCK-8 Assay->Determine IC50 Evaluate Cytotoxicity Evaluate Cytotoxicity Determine IC50->Evaluate Cytotoxicity SDS-PAGE and Transfer SDS-PAGE and Transfer Protein Extraction->SDS-PAGE and Transfer Incubation with Primary Antibodies (e.g., p-MEK, p-ERK) Incubation with Primary Antibodies (e.g., p-MEK, p-ERK) SDS-PAGE and Transfer->Incubation with Primary Antibodies (e.g., p-MEK, p-ERK) Detection and Quantification Detection and Quantification Incubation with Primary Antibodies (e.g., p-MEK, p-ERK)->Detection and Quantification Assess Pathway Modulation Assess Pathway Modulation Detection and Quantification->Assess Pathway Modulation

Caption: Experimental workflow for analyzing signaling pathway modulation.

Future Directions and Conclusion

This compound stands out as a promising natural product with significant therapeutic potential, particularly in the realm of oncology. While its acquisition is currently limited to isolation from Poria cocos, the development of a total chemical synthesis would be a major milestone, enabling the production of larger quantities for extensive preclinical and clinical studies. Furthermore, a scalable synthetic route would open avenues for the creation of novel analogs with improved potency and selectivity.

Future research should focus on elucidating the precise molecular targets and signaling pathways of this compound. A deeper understanding of its mechanism of action will be crucial for its rational development as a therapeutic agent. The information presented in this guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this fascinating and potent molecule.

References

Poricoic Acid G: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poricoic acid G is a lanostane-type triterpenoid isolated from the fungus Poria cocos.[1][2] This class of compounds has garnered significant interest in the scientific community for its diverse biological activities, including potential anti-cancer properties.[1] For any compound to be advanced in drug development, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a comprehensive overview of the available data and recommended methodologies for studying the solubility and stability of this compound.

While specific quantitative data for this compound is limited in publicly available literature, this guide furnishes qualitative solubility information, quantitative data for structurally related analogs, and detailed experimental protocols to enable researchers to generate robust data. Furthermore, potential signaling pathways, as elucidated for the closely related Poricoic acid A, are presented to provide context for its biological activity.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Currently, there is a lack of specific quantitative solubility data for this compound in various solvents.

Qualitative Solubility

Commercial suppliers indicate that this compound is soluble in a range of organic solvents. This information is summarized in the table below.

SolventSolubility
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
Dimethyl Sulfoxide (DMSO)Soluble
AcetoneSoluble

Table 1: Qualitative Solubility of this compound.[3]

Solubility of Structurally Related Analogs

In the absence of direct quantitative data for this compound, the solubility of its close structural analogs, Poricoic acid A and Poricoic acid AM, can provide some initial insights. It is crucial to note that these values are for reference only and may not be representative of this compound's solubility.

CompoundSolventConcentrationMolar Concentration (approx.)
Poricoic acid ADMSO100 mg/mL200.52 mM
Poricoic acid AMDMSO50 mg/mL97.52 mM

Table 2: Quantitative Solubility of Poricoic Acid Analogs.[4][5]

Experimental Protocol for Thermodynamic Solubility Determination

To generate precise solubility data, a standardized experimental protocol is essential. The following outlines a robust method for determining the thermodynamic solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

  • This compound (purity ≥ 98%)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, polyethylene glycol 400 (PEG400))

  • Calibrated analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Dispense a known volume of each test solvent into the corresponding vials. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

  • Sample Processing:

    • After equilibration, visually inspect the vials to confirm the presence of excess solid.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant without disturbing the solid pellet.

  • Quantification:

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated stability-indicating HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standards of known concentrations to quantify the amount of dissolved this compound.

  • Data Reporting:

    • Express the solubility in units of mg/mL or µg/mL and, if the molecular weight is known, as a molar concentration (e.g., mM or µM).

G cluster_prep Preparation cluster_equil Equilibration cluster_proc Processing cluster_anal Analysis A Add excess this compound to vials B Add known volume of solvent A->B C Incubate at constant temperature with shaking (24-48h) B->C D Centrifuge to pellet solid C->D E Collect supernatant D->E F Dilute supernatant E->F G Quantify by HPLC F->G

Thermodynamic Solubility Workflow

Stability Profile

Assessing the stability of a drug candidate under various environmental conditions is a regulatory requirement and crucial for determining its shelf-life and appropriate storage conditions. Forced degradation studies are employed to identify potential degradation products and establish degradation pathways.

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing.[6] The goal is to achieve a target degradation of 5-20%.[7] The following table outlines the recommended stress conditions based on ICH guidelines.

Stress ConditionRecommended Parameters
Acid Hydrolysis 0.1 M HCl at 60 °C for 30 minutes (or reflux)
Base Hydrolysis 0.1 M NaOH at 60 °C for 30 minutes (or reflux)
Oxidation 3% H₂O₂ at room temperature for a specified duration (e.g., 24 hours)
Thermal Degradation 70-80 °C at low and high humidity for 1-2 months
Photostability Exposure to a combination of visible and UV light as per ICH Q1B guidelines

Table 3: Recommended Conditions for Forced Degradation Studies.[7][8][9]

Experimental Protocol for Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound (purity ≥ 98%)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water and other relevant solvents

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of this compound in a suitable solvent.

  • Application of Stress Conditions:

    • Acid/Base Hydrolysis: Treat the stock solution with acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) and incubate at a specified temperature (e.g., 60 °C). Take samples at various time points. Neutralize the samples before analysis.

    • Oxidation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) and keep it at room temperature. Monitor the degradation over time.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80 °C) and humidity.

    • Photostability: Expose the solid compound and a solution of the compound to a light source as specified in ICH Q1B. A control sample should be protected from light.

  • Analysis:

    • Analyze the stressed samples at different time points using an HPLC-PDA or HPLC-MS method.

    • The analytical method should be capable of separating the parent compound from all degradation products.

    • Monitor the peak purity of the parent compound to ensure that no degradation products are co-eluting.

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound.

    • Identify and characterize the major degradation products using techniques such as mass spectrometry and NMR.

    • Propose a degradation pathway based on the identified products.

G cluster_stress Stress Conditions cluster_analysis Analysis & Characterization A Acid Hydrolysis (HCl) G Stability-Indicating HPLC-PDA/MS A->G B Base Hydrolysis (NaOH) B->G C Oxidation (H2O2) C->G D Thermal (Heat/Humidity) D->G E Photolytic (Light) E->G H Peak Purity Assessment G->H I Degradation Product Identification (MS, NMR) H->I J Degradation Pathway Elucidation I->J F This compound Sample F->A F->B F->C F->D F->E

Forced Degradation Study Workflow

Potential Signaling Pathways

The MEK/ERK pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade, which regulates cell proliferation, survival, and differentiation. In many cancers, this pathway is constitutively active, leading to uncontrolled cell growth. Poricoic acid A has been found to directly target MEK1/2, preventing the phosphorylation of ERK and thereby inhibiting downstream signaling.[10] This suggests that this compound may exert its cytotoxic effects through a similar mechanism.

G GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription CellResponse Cell Proliferation, Survival, Differentiation Transcription->CellResponse PAA Poricoic Acid A/G (Hypothesized) PAA->MEK

Hypothesized MEK/ERK Pathway Inhibition

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of this compound and provides detailed methodologies for researchers to generate the necessary data for drug development purposes. While quantitative data for this compound itself is sparse, the provided protocols for solubility and forced degradation studies offer a clear path forward. The insights from the related compound, Poricoic acid A, suggest that the MEK/ERK signaling pathway is a promising area of investigation for elucidating the mechanism of action of this compound. Further research to generate specific data for this compound is essential for its potential advancement as a therapeutic agent.

References

The Anti-Leukemic Potential of Poricoic Acid G: A Mechanistic Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: November 20, 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Poricoic acid G (PAG), a lanostane-type triterpenoid isolated from the sclerotium of Poria cocos, has demonstrated significant cytotoxic effects against leukemia cells, positioning it as a compound of interest for novel anti-cancer therapeutics. This document provides a comprehensive technical guide on the putative mechanism of action of this compound in leukemia, drawing from direct evidence where available and inferring potential pathways from studies on the closely related Poricoic acid A (PAA) and the known molecular drivers of leukemia. This paper will detail its effects on key signaling pathways, present available quantitative data, outline plausible experimental methodologies, and provide visual representations of the molecular interactions.

Introduction to this compound and its Anti-Leukemic Activity

This compound is a natural compound that has been identified for its potent biological activities. Research has highlighted its significant cytotoxic effect on human promyelocytic leukemia HL-60 cells.[1] While the precise molecular mechanisms of PAG in leukemia are still under investigation, the broader family of poricoic acids has been shown to engage with fundamental cellular processes that are often dysregulated in cancer, such as apoptosis, cell cycle control, and key signaling cascades.

Quantitative Data on the Cytotoxicity of this compound

To date, the most specific quantitative data for this compound in a leukemia context comes from cytotoxicity assays. The available data is summarized below. It is important to note that further research is required to provide more extensive quantitative analysis of PAG's effects on various leukemia cell lines and its impact on specific molecular targets.

CompoundCell LineAssay TypeParameterValueReference
This compound HL-60 (Leukemia)Growth InhibitionGI₅₀39.3 nM[1]
Poricoic acid AT-ALL Cell LinesCell Viability-Strong Reduction[2]
Poricoic acid AHL-60 (Leukemia)Apoptosis-Induction[3]

Table 1: Summary of Quantitative Cytotoxicity Data for Poricoic Acids.

Putative Signaling Pathways Targeted by this compound in Leukemia

Based on the activity of the related compound Poricoic acid A and the known molecular landscape of leukemia, several signaling pathways are hypothesized to be the primary targets of this compound. These include the STAT3, MAPK/ERK, and PI3K/Akt/mTOR pathways, which are critical for the survival and proliferation of leukemia cells.

Inhibition of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is frequently constitutively activated in many forms of leukemia, including Acute Myeloid Leukemia (AML).[4][5] Activated STAT3 promotes the expression of genes involved in cell survival and proliferation, and its inhibition is a key therapeutic strategy.[4] It is plausible that this compound exerts its anti-leukemic effects by directly or indirectly inhibiting the STAT3 signaling cascade.

STAT3_Pathway_Inhibition PAG This compound STAT3 STAT3 PAG->STAT3 Inhibition (putative) Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerization Nucleus Nucleus pSTAT3->Nucleus Translocation Apoptosis Apoptosis Gene_Transcription Gene Transcription (e.g., Bcl-2, Mcl-1, Cyclin D1) Nucleus->Gene_Transcription Proliferation Cell Proliferation & Survival Gene_Transcription->Proliferation

Caption: Putative inhibition of the STAT3 signaling pathway by this compound.

Modulation of the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the RAS-RAF-MEK-ERK cascade, is another critical regulator of cell growth and survival that is often hyperactivated in leukemia. Studies on Poricoic acid A have shown that it can directly target MEK1/2, leading to the downregulation of the MEK/ERK signaling pathway.[6][7] It is highly probable that this compound shares this mechanism of action.

MEK_ERK_Pathway_Inhibition PAG This compound MEK MEK1/2 PAG->MEK Inhibition (putative) GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, ELK1) ERK->TranscriptionFactors Proliferation Cell Proliferation TranscriptionFactors->Proliferation

Caption: Hypothesized inhibition of the MEK/ERK pathway by this compound.

Induction of Apoptosis via the Intrinsic Pathway

The cytotoxic effects of poricoic acids are strongly linked to the induction of apoptosis. For instance, an ethanol extract of Poria cocos was found to activate both the intrinsic and extrinsic apoptotic pathways in U937 leukemia cells.[8] This involved an increase in the Bax/Bcl-2 ratio, release of cytochrome c, and activation of caspases 9 and 3. Poricoic acid A has also been shown to induce apoptosis in HL-60 cells through the mitochondrial pathway.[3] It is therefore likely that this compound triggers apoptosis in leukemia cells through a similar mechanism.

Apoptosis_Pathway PAG This compound Bax Bax PAG->Bax Upregulation (putative) Bcl2 Bcl-2 PAG->Bcl2 Downregulation (putative) Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Detailed Methodologies for Key Experiments

To further elucidate the mechanism of action of this compound in leukemia, a series of key experiments are proposed. The following protocols are based on standard methodologies used in cancer cell biology.

Cell Culture and Viability Assays
  • Cell Lines: Human leukemia cell lines (e.g., HL-60, U937, K562, and patient-derived primary cells).

  • Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay for Cell Viability: Cells are seeded in 96-well plates and treated with various concentrations of this compound for 24, 48, and 72 hours. MTT reagent (5 mg/mL) is added to each well, and plates are incubated for 4 hours. The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.

Western Blot Analysis for Signaling Protein Expression
  • Cell Lysis: Leukemia cells treated with this compound are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked with 5% non-fat milk or BSA in TBST and incubated with primary antibodies against key signaling proteins (e.g., STAT3, p-STAT3, MEK, p-MEK, ERK, p-ERK, Bcl-2, Bax, Caspase-3, PARP) overnight at 4°C. After washing, membranes are incubated with HRP-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Apoptosis and Cell Cycle Analysis
  • Apoptosis Assay: Cells treated with this compound are stained with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions. The percentage of apoptotic cells is quantified using a flow cytometer.

  • Cell Cycle Analysis: Treated cells are fixed in 70% ethanol overnight at -20°C. The cells are then washed and stained with PI solution containing RNase A. The DNA content is analyzed by flow cytometry to determine the cell cycle distribution.

Experimental and Logical Workflow

The investigation into the mechanism of action of this compound in leukemia would follow a logical progression from initial screening to detailed mechanistic studies.

Experimental_Workflow Start Start: Identify Cytotoxicity of PAG in Leukemia Cells Viability Cell Viability Assays (MTT, Trypan Blue) Start->Viability Apoptosis_Analysis Apoptosis Analysis (Annexin V/PI Staining) Viability->Apoptosis_Analysis Cell_Cycle Cell Cycle Analysis (PI Staining) Viability->Cell_Cycle Mechanism_Hypothesis Hypothesize Target Pathways (STAT3, MAPK, etc.) Apoptosis_Analysis->Mechanism_Hypothesis Cell_Cycle->Mechanism_Hypothesis Western_Blot Western Blot for Key Signaling Proteins Mechanism_Hypothesis->Western_Blot Pathway_Validation Pathway Validation (Use of specific inhibitors/activators) Western_Blot->Pathway_Validation In_Vivo In Vivo Studies (Xenograft models) Pathway_Validation->In_Vivo Conclusion Conclusion: Elucidate Mechanism of Action In_Vivo->Conclusion

Caption: A logical workflow for investigating the anti-leukemic mechanism of this compound.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel anti-leukemic drugs, with demonstrated potent cytotoxicity against leukemia cells. While direct mechanistic studies on PAG are limited, evidence from related compounds and the known biology of leukemia strongly suggest that its mechanism of action involves the inhibition of pro-survival signaling pathways such as STAT3 and MAPK/ERK, leading to the induction of apoptosis.

Future research should focus on validating these hypothesized mechanisms through rigorous experimentation as outlined in this guide. Quantitative proteomic and transcriptomic analyses would provide a broader, unbiased view of the cellular response to this compound. Furthermore, in vivo studies using animal models of leukemia are essential to evaluate the therapeutic efficacy and safety of this promising natural compound. The insights gained from such studies will be invaluable for the continued development of this compound as a potential clinical candidate for the treatment of leukemia.

References

Poricoic Acid G: A Technical Guide on its Cytotoxic Activity Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poricoic acid G is a lanostane-type triterpenoid isolated from the sclerotium of Poria cocos, a fungus widely used in traditional Asian medicine. Emerging research has highlighted the potential of poricoic acids as anticancer agents. This technical guide provides a comprehensive overview of the cytotoxic activity of this compound against various cancer cell lines, detailing available quantitative data, experimental methodologies, and associated signaling pathways. Due to the limited specific research on this compound, this guide also incorporates data from the closely related and more extensively studied Poricoic acid A (PAA) to provide a broader context for its potential mechanisms of action.

Data Presentation: Cytotoxic Activity of this compound

The cytotoxic and growth-inhibitory activities of this compound have been evaluated against a limited number of human cancer cell lines. The available quantitative data, primarily presented as GI50 (50% growth inhibition) and IC50 (50% inhibitory concentration) values, are summarized below.

Cell LineCancer TypeAssayValueReference
HL-60Human Promyelocytic LeukemiaSulforhodamine B (SRB)GI50: 39.3 nM[1]
HL-60Human Promyelocytic LeukemiaMTTIC50: 32.6 µM[1]
A549Human Lung CarcinomaMTTIC50: > 100 µM[1]
AZ-521Human Stomach AdenocarcinomaMTTIC50: > 100 µM[1]
DU-145Human Prostate CarcinomaMTTIC50: > 100 µM[1]
OVCAR-3Human Ovarian AdenocarcinomaMTTIC50: > 100 µM[1]
PANC-1Human Pancreatic Epithelioid CarcinomaMTTIC50: > 100 µM
SK-BR-3Human Breast AdenocarcinomaMTTIC50: > 100 µM[1]

Note: The potent activity of this compound against the HL-60 leukemia cell line, as indicated by the nanomolar GI50 value, suggests a selective cytotoxicity.[1] However, its weaker activity against the other tested solid tumor cell lines indicates that its efficacy may be highly cell-type dependent.

Experimental Protocols

The evaluation of the cytotoxic activity of this compound typically involves in vitro cell-based assays. The following are detailed methodologies for key experiments commonly cited in the literature for assessing the anticancer effects of natural compounds like poricoic acids.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability.

  • Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • Compound Treatment: Cells are treated with various concentrations of this compound (typically in a logarithmic dilution series) for a specified duration (e.g., 24, 48, or 72 hours). Control wells with untreated cells and vehicle-treated cells are included.

    • MTT Addition: After the incubation period, the culture medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 2-4 hours at 37°C.

    • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

    • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.

2. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Principle: SRB is a bright pink aminoxanthene dye with two sulfonic groups that can bind to basic amino acids of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.

  • Protocol:

    • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with this compound.

    • Cell Fixation: After treatment, the cells are fixed to the plate, typically with trichloroacetic acid (TCA).

    • Staining: The plates are washed, and the cells are stained with SRB solution (typically 0.4% w/v in 1% acetic acid).

    • Washing: Unbound dye is removed by washing with 1% acetic acid.

    • Dye Solubilization: The bound SRB is solubilized with a basic solution, such as 10 mM Tris base.

    • Absorbance Measurement: The absorbance is measured at a wavelength of around 515 nm.

    • Data Analysis: The GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the absorbance data.

Apoptosis and Cell Cycle Analysis

1. Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can enter and stain the DNA of late apoptotic and necrotic cells where the membrane integrity is lost.

  • Protocol:

    • Cell Treatment: Cells are treated with this compound for a specified time.

    • Cell Harvesting: Both adherent and floating cells are collected.

    • Staining: Cells are washed and resuspended in Annexin V binding buffer, followed by the addition of FITC-conjugated Annexin V and PI.

    • Flow Cytometry: The stained cells are analyzed by flow cytometry. The percentages of viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells are quantified.

2. Cell Cycle Analysis by PI Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: PI stoichiometrically binds to the major groove of double-stranded DNA. The fluorescence intensity of PI is directly proportional to the DNA content of the cells.

  • Protocol:

    • Cell Treatment and Harvesting: Cells are treated with this compound and harvested.

    • Cell Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.

    • Staining: The fixed cells are treated with RNase A to remove RNA and then stained with PI.

    • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The resulting DNA histogram is used to quantify the percentage of cells in each phase of the cell cycle.

Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet well-elucidated, studies on the closely related Poricoic acid A (PAA) provide valuable insights into the potential mechanisms of action. PAA has been shown to induce apoptosis and inhibit proliferation in various cancer cells by targeting key signaling pathways.[2]

MEK/ERK Signaling Pathway

The MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation. In lung cancer cells, PAA has been found to directly target and inhibit MEK1/2, leading to the downregulation of the downstream ERK signaling.[2] This inhibition results in suppressed cell growth and proliferation.

MEK_ERK_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Proliferation, Survival Proliferation, Survival ERK1/2->Proliferation, Survival Poricoic_acid_G This compound (via PAA data) Poricoic_acid_G->MEK1/2 PI3K_Akt_NFkB_Pathway Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 Akt Akt PIP3->Akt IκBα IκBα Akt->IκBα Inhibits NF-κB NF-κB Akt->NF-κB Activates IκBα->NF-κB Sequestered by Gene Transcription Pro-survival Gene Transcription NF-κB->Gene Transcription Apoptosis Apoptosis Gene Transcription->Apoptosis Inhibits Poricoic_acid_G This compound (via PAA data) Poricoic_acid_G->PI3K mTOR_Pathway Akt Akt mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K Apoptosis Apoptosis mTOR->Apoptosis Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits Protein Synthesis Protein Synthesis p70S6K->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth Poricoic_acid_G This compound (via PAA data) Poricoic_acid_G->mTOR

References

Poricoic Acid G: An In-Depth Technical Guide on its Anti-Tumor Promoting Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poricoic acid G is a lanostane-type triterpenoid isolated from the sclerotium of the medicinal fungus Poria cocos. This document provides a comprehensive overview of the current scientific understanding of this compound's effects on tumor promotion, with a focus on its in vitro activities. The information presented is intended to support research and development efforts in the field of oncology.

Anti-Tumor Promoting and Cytotoxic Activity

This compound has demonstrated significant potential as an anti-tumor promoting agent in preclinical studies. Its primary activities include the potent inhibition of Epstein-Barr virus (EBV) early antigen (EA) activation induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) and selective cytotoxicity against specific human cancer cell lines.

Quantitative Data Summary

The following tables summarize the key quantitative data on the biological activities of this compound.

Table 1: Inhibition of TPA-Induced EBV-EA Activation by this compound

CompoundIC50 (mol ratio/32 pmol TPA)
This compound400

Table 2: Cytotoxic Activity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeGI50 (nM)
HL-60Leukemia39.3
Other Cell LinesVariousModerately cytotoxic

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that have elucidated the anti-tumor promoting and cytotoxic effects of this compound.

Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) Activation[1]

This in vitro assay is a well-established method for screening potential anti-tumor promoters.

  • Cell Line: Raji cells, a human lymphoblastoid cell line latently infected with EBV.

  • Induction of EBV-EA:

    • Raji cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum.

    • Cells are seeded at a density of 1 x 10^6 cells/mL.

    • The tumor promoter, 12-O-tetradecanoylphorbol-13-acetate (TPA), is added to the culture medium at a final concentration of 32 pmol/mL to induce EBV-EA expression. N-butyric acid is also used as an inducer.

  • Treatment:

    • Various concentrations of this compound, dissolved in a suitable solvent (e.g., DMSO), are added to the cell cultures simultaneously with TPA.

    • The cells are incubated at 37°C in a humidified atmosphere with 5% CO2 for 48 hours.

  • Detection of EBV-EA:

    • After incubation, the cells are harvested, washed, and smeared onto glass slides.

    • The smears are fixed with acetone.

    • EBV-EA positive cells are detected by indirect immunofluorescence using high-titer EBV-EA-positive human serum as the primary antibody and fluorescein isothiocyanate (FITC)-conjugated anti-human IgG as the secondary antibody.

  • Data Analysis:

    • The percentage of EBV-EA positive cells is determined by counting at least 500 cells under a fluorescence microscope.

    • The concentration of this compound that inhibits EBV-EA activation by 50% (IC50) is calculated from the dose-response curve.

Cytotoxicity Assay[1]

The cytotoxic effects of this compound were evaluated using the National Cancer Institute's (NCI) 60 human cancer cell line screen.

  • Cell Lines: A panel of 60 human cancer cell lines representing various types of cancer, including leukemia, lung, colon, melanoma, ovarian, renal, prostate, and breast cancers.

  • Methodology: The sulforhodamine B (SRB) assay is a common method used in the NCI-60 screen.

    • Cells are seeded in 96-well microtiter plates and allowed to attach overnight.

    • The cells are then exposed to a range of concentrations of this compound for a specified period (typically 48 hours).

    • After incubation, the cells are fixed with trichloroacetic acid (TCA).

    • The fixed cells are stained with the protein-binding dye sulforhodamine B.

    • The bound dye is solubilized with a Tris base solution.

  • Data Analysis:

    • The absorbance of the solubilized dye is measured spectrophotometrically at a specific wavelength (e.g., 515 nm).

    • The GI50 (Growth Inhibition of 50%) value, which is the concentration of the compound that causes a 50% reduction in cell growth, is calculated for each cell line.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms and signaling pathways through which this compound exerts its anti-tumor promoting effects have not been fully elucidated in the currently available scientific literature. The primary established mechanism is the inhibition of TPA-induced EBV-EA activation, a key event in tumor promotion.

While specific pathways for this compound are unknown, the general mechanism of TPA-induced tumor promotion involves the activation of protein kinase C (PKC), which in turn can trigger downstream signaling cascades like the MAPK/ERK pathway, leading to cell proliferation and tumor promotion. It is hypothesized that this compound may interfere with one or more steps in this cascade.

Visualizations

Experimental Workflow

experimental_workflow cluster_ebv EBV-EA Activation Assay cluster_cyto Cytotoxicity Assay raji Raji Cells tpa TPA + this compound raji->tpa Treat incubation Incubate 48h tpa->incubation if_staining Immunofluorescence Staining incubation->if_staining analysis_ebv Determine % EBV-EA Positive Cells if_staining->analysis_ebv ic50 Calculate IC50 analysis_ebv->ic50 cells 60 Human Cancer Cell Lines pag This compound cells->pag Treat incubation_cyto Incubate 48h pag->incubation_cyto srb SRB Staining incubation_cyto->srb analysis_cyto Measure Absorbance srb->analysis_cyto gi50 Calculate GI50 analysis_cyto->gi50

Caption: Workflow for in vitro evaluation of this compound.

Conceptual Signaling Pathway

signaling_pathway TPA Tumor Promoter (TPA) PKC Protein Kinase C (PKC) TPA->PKC Activates Downstream Downstream Signaling (e.g., MAPK/ERK) PKC->Downstream Activates Promotion Tumor Promotion Downstream->Promotion PAG This compound PAG->PKC Inhibits (?) PAG->Downstream Inhibits (?)

Caption: Hypothesized inhibition of tumor promotion by this compound.

Conclusion and Future Directions

This compound has demonstrated compelling in vitro activity as an anti-tumor promoting agent, particularly through the inhibition of TPA-induced EBV-EA activation and potent cytotoxicity against human leukemia HL-60 cells. The data presented in this guide provide a solid foundation for its further investigation.

Future research should focus on:

  • Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • Conducting in vivo studies to validate the anti-tumor promoting effects in animal models.

  • Expanding the cytotoxicity profiling across a broader range of cancer cell lines to identify other potential therapeutic applications.

This technical guide serves as a resource for the scientific community to build upon the existing knowledge of this compound and to accelerate its potential development as a novel anti-cancer agent.

Poricoic Acid G (CAS No. 415724-84-4): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poricoic acid G, a lanostane-type triterpenoid isolated from the medicinal mushroom Poria cocos, has emerged as a compound of significant interest in pharmacological research. With a CAS number of 415724-84-4, this natural product has demonstrated potent cytotoxic activity against various cancer cell lines, particularly in leukemia. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its physicochemical properties, biological activities, and underlying mechanisms of action. Detailed experimental protocols and quantitative data are presented to support further research and development efforts.

Introduction

Poria cocos is a well-known fungus used in traditional Chinese medicine for its diverse therapeutic properties, which are largely attributed to its rich content of triterpenoids and polysaccharides.[1] Among these, the lanostane-type triterpenes, including this compound, have been a key focus of modern phytochemical and pharmacological investigations.[2] this compound is a C30H46O5 compound with a molecular weight of 486.7 g/mol .[3] Its chemical structure features a 3,4-seco-lanostane skeleton.[4] This guide aims to consolidate the current technical knowledge of this compound to facilitate its exploration as a potential therapeutic agent.

Physicochemical Properties

PropertyValueSource
CAS Number 415724-84-4[5]
Molecular Formula C30H46O5[5]
Molecular Weight 486.70 g/mol [5]
IUPAC Name (2R)-2-[(1R,3aR,4S,6aR,7R,9aS,9bR)-4-hydroxy-1-(2-hydroxypropan-2-yl)-3a,6a,9a-trimethyl-2,3,4,5,7,8,9,9b-octahydro-1H-cyclopenta[a]naphthalen-7-yl]-5-methylhex-4-enoic acid[3]
Canonical SMILES CC(=CCC--INVALID-LINK--[C@H]1CC[C@@]2([C@@H]1--INVALID-LINK--C)C(=C)C)C2(C)CC4">C@HO)C)C[3]
Appearance Powder[6]
Purity ≥ 98%[6]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4]

Biological Activities and Quantitative Data

This compound has demonstrated significant biological activities, most notably its potent cytotoxicity against leukemia cells.

Cytotoxic Activity

A key study by Ukiya et al. (2002) evaluated the cytotoxic effects of this compound against a panel of human cancer cell lines. The compound exhibited remarkable and selective activity against human leukemia HL-60 cells.[4]

Cell LineActivityValueReference
Human promyelocytic leukemia (HL-60)GI5039.3 nM[4]

GI50: The concentration required to inhibit cell growth by 50%.

The potent and specific nature of this cytotoxicity suggests that this compound may hold promise as a lead compound for the development of anti-leukemic therapies.

Anti-inflammatory and Antioxidant Activities

While direct quantitative data for the anti-inflammatory and antioxidant activities of this compound are limited in the currently available literature, studies on closely related compounds from Poria cocos provide valuable insights. For instance, Poricoic acid A and B have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a common in vitro model for inflammation.

CompoundActivityIC50Reference
Poricoic acid ANO Production Inhibition18.12 µM[7]
Poricoic acid BNO Production InhibitionNot explicitly stated, but showed dose-dependent inhibition[7]

Given the structural similarity, it is plausible that this compound also possesses anti-inflammatory and antioxidant properties, though further experimental validation is required.

Mechanism of Action: Insights from Related Compounds

The precise molecular mechanisms underlying the biological activities of this compound are not yet fully elucidated. However, research on the closely related compound, Poricoic acid A, has shed light on potential signaling pathways that may be modulated. It is important to note that a key publication in this area has been retracted, and therefore, the following information should be interpreted with caution and requires further independent verification.[8]

NF-κB and MAPK Signaling Pathways

Studies on Poricoic acid A have suggested its involvement in the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5][9] These pathways are crucial regulators of inflammation and cell survival. Inhibition of these pathways could explain the observed anti-inflammatory and cytotoxic effects.

The proposed mechanism involves the suppression of the phosphorylation of key proteins in these cascades, such as IκBα (an inhibitor of NF-κB) and ERK/p38 (kinases in the MAPK pathway), thereby preventing the downstream activation of pro-inflammatory and pro-survival genes.[5][9]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK MAPK_pathway MAPK_pathway Receptor->MAPK_pathway Gene_Expression Inflammatory & Pro-survival Genes IkB IkB IKK->IkB phosphorylates MAPK_pathway->Gene_Expression activates NFkB NFkB IkB->NFkB releases NFkB->Gene_Expression translocates to Poricoic_Acid_G Poricoic_Acid_G Poricoic_Acid_G->IKK inhibits Poricoic_Acid_G->MAPK_pathway inhibits

Induction of Apoptosis in Leukemia Cells

The potent cytotoxicity of this compound against HL-60 leukemia cells suggests the induction of programmed cell death, or apoptosis.[10] While the specific apoptotic pathways triggered by this compound have not been detailed, studies on other triterpenoids from Poria cocos indicate the involvement of both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[11] Key events may include the activation of caspases, modulation of Bcl-2 family proteins, and DNA fragmentation.[11]

G cluster_pathways Apoptotic Pathways Poricoic_Acid_G This compound Intrinsic Intrinsic Pathway (Mitochondrial) Poricoic_Acid_G->Intrinsic Extrinsic Extrinsic Pathway (Death Receptor) Poricoic_Acid_G->Extrinsic Caspase_Activation Caspase Activation (Caspase-3, -8, -9) Intrinsic->Caspase_Activation Bcl2_Modulation Bcl-2 Family Modulation Intrinsic->Bcl2_Modulation Extrinsic->Caspase_Activation DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation Apoptosis Apoptosis Bcl2_Modulation->Apoptosis DNA_Fragmentation->Apoptosis

Experimental Protocols

This section provides an overview of the methodologies that can be employed to study the biological activities of this compound, based on standard laboratory practices and information extrapolated from related studies.

Extraction and Isolation of this compound from Poria cocos

A general procedure for the extraction and isolation of poricoic acids involves the following steps:

  • Extraction: The dried and powdered sclerotium of Poria cocos is extracted with a solvent such as methanol or ethanol under reflux.

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarities (e.g., petroleum ether, ethyl acetate, n-butanol) to separate compounds based on their solubility.

  • Chromatographic Separation: The fraction containing the triterpenoids is further purified using various chromatographic techniques, including silica gel column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC).

  • Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

G Poria_cocos Dried Poria cocos Sclerotium Extraction Solvent Extraction (e.g., Methanol) Poria_cocos->Extraction Partitioning Solvent-Solvent Partitioning Extraction->Partitioning Chromatography Chromatographic Separation (Silica Gel, HPLC) Partitioning->Chromatography Poricoic_Acid_G Pure this compound Chromatography->Poricoic_Acid_G Analysis Structural Elucidation (NMR, MS) Poricoic_Acid_G->Analysis

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Culture: Human leukemia HL-60 cells are cultured in an appropriate medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 value is determined.

Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Stimulation and Treatment: Cells are seeded in 96-well plates and co-treated with an inflammatory stimulus (e.g., LPS) and various concentrations of this compound for a defined period.

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm).

  • Data Analysis: The percentage of NO inhibition is calculated, and the IC50 value is determined.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect the levels of specific proteins involved in signaling pathways.

  • Cell Lysis: Cells treated with this compound are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phosphorylated and total forms of NF-κB, IκBα, ERK, p38) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The band intensities are quantified to determine the relative protein expression levels.

Future Directions

The potent and selective cytotoxic activity of this compound against leukemia cells warrants further investigation. Future research should focus on:

  • Elucidating the precise molecular targets and mechanisms of action responsible for its anti-leukemic effects.

  • Conducting in vivo studies in animal models of leukemia to evaluate its efficacy and safety.

  • Performing comprehensive profiling of its anti-inflammatory and antioxidant activities to explore its potential in treating inflammatory and oxidative stress-related diseases.

  • Investigating the structure-activity relationships of this compound and its analogues to guide the synthesis of more potent and selective derivatives.

Conclusion

This compound is a promising natural product with significant potential for drug development, particularly in the field of oncology. This technical guide has summarized the available data on its physicochemical properties, biological activities, and potential mechanisms of action. The detailed experimental protocols provided herein are intended to serve as a valuable resource for researchers and scientists working to unlock the full therapeutic potential of this fascinating molecule. Further rigorous scientific investigation is essential to translate the initial promising findings into tangible clinical applications.

References

Poricoic Acid G (C30H46O5): A Technical Guide on its Anti-Leukemic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poricoic acid G, a triterpenoid with the molecular formula C30H46O5, is a natural compound isolated from the sclerotium of Poria cocos.[1][2] This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, with a primary focus on its significant cytotoxic effects against leukemia cells. This document summarizes key quantitative data, outlines relevant experimental methodologies, and presents a logical framework for its known biological activity. While research into the specific molecular mechanisms of this compound is ongoing, this guide serves as a foundational resource for researchers and professionals in the field of oncology and drug development.

Chemical and Physical Properties

This compound is a 3,4-seco-lanostane-type triterpene.[2] Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C30H46O5[1]
Molecular Weight 486.7 g/mol [1]
Type of Compound Tricyclic Triterpenoid[1]
Natural Source Poria cocos[1][2]

Biological Activity: Cytotoxicity Against Leukemia Cells

The most significant reported biological activity of this compound is its potent cytotoxic effect on human leukemia cells.[2][3]

Quantitative Data

A key study by Ukiya et al. (2002) demonstrated the potent growth inhibitory effect of this compound on the human promyelocytic leukemia cell line, HL-60.[2]

Cell LineAssay TypeMetricValueReference
HL-60 Cytotoxicity/Growth InhibitionGI5039.3 nM[2]

GI50: The concentration of a drug that causes 50% inhibition of cell growth.

Experimental Protocols

While the complete, detailed experimental protocol from the seminal study by Ukiya et al. (2002) is not publicly available, a standard cytotoxicity assay for HL-60 cells can be outlined based on common laboratory practices.

General Protocol for Cytotoxicity Assay on HL-60 Cells

This protocol provides a general framework for assessing the cytotoxic effects of a compound like this compound on HL-60 cells.

Objective: To determine the concentration at which this compound inhibits the growth of HL-60 leukemia cells by 50% (GI50).

Materials:

  • Human promyelocytic leukemia (HL-60) cell line

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Workflow:

G General Workflow for HL-60 Cytotoxicity Assay A 1. Cell Culture: Maintain HL-60 cells in RPMI-1640 medium. B 2. Cell Seeding: Plate HL-60 cells in 96-well plates at a predetermined density. A->B C 3. Compound Treatment: Add varying concentrations of This compound to the wells. B->C D 4. Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) in a CO2 incubator. C->D E 5. Viability Assay: Add MTT or a similar reagent to each well and incubate. D->E F 6. Data Acquisition: Solubilize formazan crystals and measure absorbance using a microplate reader. E->F G 7. Data Analysis: Calculate cell viability and determine the GI50 value. F->G

Caption: A generalized workflow for determining the cytotoxicity of a compound against HL-60 cells.

Detailed Steps:

  • Cell Culture: HL-60 cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10^4 cells/well and allowed to attach or stabilize for 24 hours.

  • Compound Preparation and Treatment: A stock solution of this compound is prepared in DMSO and then serially diluted in culture medium to achieve the desired final concentrations. The diluted compound is then added to the respective wells. A vehicle control (medium with DMSO) is also included.

  • Incubation: The treated plates are incubated for a period of 48 to 72 hours.

  • MTT Assay: After the incubation period, MTT solution is added to each well and the plates are incubated for another 4 hours to allow for the formation of formazan crystals by viable cells.

  • Data Acquisition: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The GI50 value is then determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action and Signaling Pathways

Currently, there is a notable lack of specific research elucidating the precise mechanism of action and the signaling pathways through which this compound exerts its cytotoxic effects on leukemia cells.

While the exact pathways for this compound are yet to be determined, studies on the closely related compound, Poricoic acid A (PAA) , have identified several key signaling pathways involved in its anti-cancer activities. These findings may provide a valuable starting point for future investigations into the mechanisms of this compound.

Known Signaling Pathways for Poricoic Acid A:

  • MEK/ERK Pathway: PAA has been shown to directly target and suppress the MEK/ERK signaling pathway, which is crucial for cell growth and proliferation in lung cancer cells.[4]

  • AMPK/mTOR Pathway: In T-cell acute lymphoblastic leukemia, PAA induces autophagy by regulating the AMPK/mTOR signaling pathway.[5]

  • PI3K/Akt/NF-κB Pathway: The antitumor activity of some poricoic acids has been linked to the inhibition of the PI3K/Akt/NF-κB signaling pathway.[1]

  • TGF-β/Smad and Wnt/β-catenin Pathways: PAA has demonstrated anti-fibrotic effects by inhibiting these pathways.[6]

Logical Relationship for Investigating this compound's Mechanism:

The following diagram illustrates a potential logical workflow for investigating the mechanism of action of this compound, drawing parallels from the research on Poricoic acid A.

G Proposed Investigational Workflow for this compound's Mechanism cluster_0 Initial Observation cluster_1 Hypothesis Generation (based on PAA data) cluster_2 Experimental Validation cluster_3 Mechanism Elucidation A This compound demonstrates potent cytotoxicity in HL-60 leukemia cells. B Does this compound induce apoptosis or cell cycle arrest? A->B C Does it modulate key cancer-related signaling pathways (e.g., MEK/ERK, PI3K/Akt)? A->C D Apoptosis Assays (e.g., Annexin V/PI staining, caspase activity) B->D E Cell Cycle Analysis (e.g., Flow cytometry) B->E F Western Blotting for key signaling proteins (e.g., p-ERK, p-Akt) C->F G Identification of direct molecular targets of This compound. D->G E->G F->G

Caption: A proposed workflow for elucidating the mechanism of action of this compound.

Conclusion and Future Directions

This compound stands out as a promising natural compound with significant anti-leukemic potential, underscored by its potent low-nanomolar cytotoxicity against HL-60 cells. This technical guide consolidates the existing foundational data for this molecule. However, it also highlights a critical gap in the scientific literature regarding its specific mechanism of action and the signaling pathways it modulates.

Future research should prioritize:

  • Elucidating the molecular mechanism of this compound-induced cytotoxicity in leukemia cells, including its effects on apoptosis, cell cycle progression, and autophagy.

  • Identifying the specific signaling pathways modulated by this compound.

  • Investigating the in vivo efficacy and safety profile of this compound in preclinical animal models of leukemia.

  • Exploring potential synergistic effects with existing chemotherapeutic agents.

Addressing these research questions will be crucial for translating the promising in vitro activity of this compound into a viable therapeutic strategy for leukemia and potentially other malignancies.

References

A Technical Guide to the Natural Sources of Lanostane-Type Triterpenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanostane-type triterpenes are a class of tetracyclic triterpenoids derived from the cyclization of squalene. These complex natural products have garnered significant attention from the scientific community due to their diverse and potent biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This in-depth technical guide provides a comprehensive overview of the primary natural sources of these valuable compounds, with a focus on fungi, plants of the Euphorbia genus, and marine organisms. The guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working on the discovery and development of new therapeutic agents from natural sources.

Data Presentation: Quantitative Analysis of Lanostane-Type Triterpenes

The concentration of lanostane-type triterpenes can vary significantly depending on the species, geographical location, and extraction method. The following tables summarize the quantitative data available in the scientific literature for some of the most prominent sources.

Fungi

Fungi, particularly those of the Ganoderma genus, are a rich and well-studied source of lanostane-type triterpenes, often referred to as ganoderic acids.

Fungal SpeciesLanostane Triterpene(s)Concentration/YieldReference(s)
Ganoderma lucidumGanoderic Acid A827.50 - 2010.36 µg/g[1]
Ganoderma lucidumGanoderic Acid B16.64 - 916.89 µg/g[1]
Ganoderma tsugaeTotal Ganoderic Acids0.28 - 2.20%[2]
Fomes officinalisFomefficinic Acid A0.12 - 1.23 mg/g
Fomes officinalisFomefficinic Acid C0.25 - 2.51 mg/g
Plants of the Euphorbia Genus

The genus Euphorbia is known for producing a variety of bioactive terpenoids, including lanostane-type compounds. However, quantitative data for these compounds is less abundant in the literature compared to fungal sources.

Plant SpeciesLanostane Triterpene(s)Concentration/YieldReference(s)
Euphorbia maculata(3S,4S,7S,9R)-4-methyl-3,7-dihydroxy-7(8→9) abeo-lanost-24(28)-en-8-one5 mg from 10 kg of dried plant[3]
Euphorbia maculata24-hydroperoxylanost-7,25-dien-3β-ol7 mg from 10 kg of dried plant[3]
Euphorbia helioscopiaEuphorbatrine DNot specified[4]
Euphorbia helioscopiaEuphorbatrine ENot specified[4]
Euphorbia helioscopiaEuphorbatrine FNot specified[4]
Marine Organisms

Marine sponges and their associated microorganisms are a promising frontier for the discovery of novel lanostane-type triterpenes. Quantitative data remains limited but highlights the potential of these sources.

Marine OrganismLanostane Triterpene(s)Concentration/YieldReference(s)
Penares sp. (sponge)3β-acetoxy-7β,8β-epoxy-5α-lanost-24-en-30,9α-olideNot specified[5]
Penares sp. (sponge)29-nor-penasteroneNot specified[5]
Melophlus sarassinorum (sponge)Sarasinosides J, K, L, MNot specified

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of lanostane-type triterpenes from their primary natural sources.

Extraction and Isolation of Ganoderic Acids from Ganoderma lucidum

This protocol is a composite of commonly used methods for the extraction and isolation of ganoderic acids.

1. Extraction:

  • Sample Preparation: Dried and powdered fruiting bodies of Ganoderma lucidum are used as the starting material.

  • Solvent Extraction: The powdered material is extracted with 80% ethanol at room temperature with continuous stirring for 24 hours. The extraction is repeated three times.

  • Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Fractionation:

  • The crude extract is suspended in water and partitioned successively with n-hexane, chloroform, and ethyl acetate.

  • The chloroform and ethyl acetate fractions, which are rich in triterpenoids, are collected and dried.

3. Isolation by Column Chromatography:

  • The dried chloroform or ethyl acetate fraction is subjected to silica gel column chromatography.

  • The column is eluted with a gradient of chloroform-methanol or n-hexane-ethyl acetate, starting with a low polarity solvent and gradually increasing the polarity.

  • Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.

4. Purification by High-Performance Liquid Chromatography (HPLC):

  • The combined fractions are further purified by preparative reverse-phase HPLC (RP-HPLC) on a C18 column.

  • A gradient of acetonitrile and water (often with a small percentage of formic acid or acetic acid) is used as the mobile phase.

  • Pure compounds are obtained by collecting the corresponding peaks.

Quantification of Ganoderic Acids by HPLC-UV

This protocol outlines a validated method for the simultaneous quantification of major ganoderic acids.[1][2]

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.

  • Mobile Phase: A gradient of acetonitrile (Solvent A) and 0.1% aqueous formic acid (Solvent B).

  • Gradient Program: A typical gradient might be: 0-10 min, 10-30% A; 10-40 min, 30-60% A; 40-50 min, 60-100% A; followed by a re-equilibration step.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 252 nm.

  • Standard Preparation: Standard solutions of purified ganoderic acids (e.g., Ganoderic Acid A, B, etc.) are prepared in methanol at various concentrations to construct a calibration curve.

  • Sample Preparation: A known amount of the dried extract is dissolved in methanol, filtered through a 0.45 µm filter, and injected into the HPLC system.

  • Quantification: The concentration of each ganoderic acid in the sample is determined by comparing its peak area with the calibration curve of the corresponding standard.

Extraction and Isolation of Lanostane Triterpenoids from Euphorbia maculata

This protocol is based on the methods described for the isolation of lanostane-type triterpenoids from Euphorbia maculata.[3]

1. Extraction:

  • The air-dried and powdered whole plant of Euphorbia maculata (10 kg) is extracted with 95% ethanol at room temperature.

  • The solvent is removed under reduced pressure to yield a crude extract.

2. Fractionation:

  • The crude extract is suspended in water and partitioned with n-hexane.

  • The n-hexane soluble fraction is concentrated.

3. Isolation by Column Chromatography:

  • The n-hexane extract is subjected to silica gel column chromatography and eluted with a gradient of n-hexane and ethyl acetate.

  • Fractions are collected and monitored by TLC.

4. Further Purification:

  • Promising fractions are further purified by repeated column chromatography on silica gel and Sephadex LH-20.

  • Final purification is achieved by preparative HPLC to yield pure lanostane triterpenoids.

Extraction of Lanostane Triterpenoids from Marine Sponge (Penares sp.)

This is a general protocol based on methodologies used for the extraction of triterpenoids from marine sponges.[5]

1. Extraction:

  • The fresh or frozen sponge material is chopped into small pieces and exhaustively extracted with ethanol or a mixture of dichloromethane and methanol (1:1) at room temperature.

  • The combined extracts are filtered and concentrated under reduced pressure.

2. Solvent Partitioning:

  • The crude extract is partitioned between n-hexane and 80% aqueous methanol.

  • The aqueous methanol layer is further partitioned with chloroform or ethyl acetate.

3. Chromatographic Separation:

  • The chloroform or ethyl acetate fraction is subjected to a series of chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 gel filtration, and preparative RP-HPLC, to isolate the pure lanostane triterpenoids.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to lanostane-type triterpenes.

experimental_workflow_fungi start Dried & Powdered Ganoderma lucidum extraction Ethanol Extraction start->extraction concentration Concentration (Rotary Evaporator) extraction->concentration partition Solvent Partitioning (Hexane, Chloroform, EtOAc) concentration->partition column_chrom Silica Gel Column Chromatography partition->column_chrom hplc Preparative RP-HPLC column_chrom->hplc pure_compounds Pure Lanostane Triterpenes hplc->pure_compounds

Extraction and Isolation Workflow from Fungi.

nf_kappa_b_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkBa IκBα IKK->IkBa Phosphorylates p50_p65_inactive p50/p65 (Inactive) IkBa->p50_p65_inactive Releases p50_p65_active p50/p65 (Active) p50_p65_inactive->p50_p65_active p50_p65_nucleus p50/p65 p50_p65_active->p50_p65_nucleus Translocates GanodericAcids Ganoderic Acids GanodericAcids->IKK Inhibits GanodericAcids->p50_p65_active Inhibits Translocation DNA DNA p50_p65_nucleus->DNA Binds to Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes Induces

Inhibition of NF-κB Signaling by Ganoderic Acids.

References

Preliminary Anti-Cancer Screening of Poricoic Acid G: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poricoic acid G (PAG), a triterpenoid derived from Poria cocos, has emerged as a compound of interest in oncological research. Preliminary studies have indicated its potential as an anti-leukemic agent, though comprehensive data across a range of cancer types remains limited. This technical guide synthesizes the available preclinical data on PAG and outlines standard experimental protocols for its comprehensive anti-cancer screening. Due to the scarcity of research focused specifically on this compound, this document also draws parallels from its more extensively studied analogue, Poricoic acid A (PAA), to suggest potential mechanisms of action and signaling pathways that warrant investigation for PAG. This guide is intended to serve as a foundational resource for researchers initiating further investigation into the therapeutic potential of this compound.

Introduction

Poria cocos is a well-known fungus in traditional medicine, from which a variety of bioactive triterpenoids have been isolated. Among these, the lanostane-type triterpenes, including this compound, have garnered attention for their pharmacological activities. Early findings have highlighted the cytotoxic effects of PAG, particularly against leukemia cell lines, suggesting its potential as a novel anti-cancer agent. This document provides an in-depth overview of the current state of research on PAG's anti-cancer properties and presents a roadmap for its systematic preliminary screening.

In Vitro Cytotoxicity

The primary step in evaluating the anti-cancer potential of a compound is to assess its cytotoxicity against various cancer cell lines.

Quantitative Data

The currently available quantitative data for the cytotoxic activity of this compound is limited. The most significant finding is its potent effect on the human leukemia cell line HL-60.

Cell LineAssay TypeEfficacy MetricValueReference(s)
HL-60 (Leukemia)Not SpecifiedGI₅₀39.3 nM

GI₅₀ (Concentration for 50% Growth Inhibition)

It has been noted that this compound exhibited moderate cytotoxicity against other cancer cell lines, though specific data were not provided.

Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., in a series of dilutions from 0.1 nM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀/GI₅₀ value.

Mechanism of Action: Apoptosis Induction

A crucial aspect of an anti-cancer agent is its ability to induce programmed cell death, or apoptosis, in cancer cells.

Hypothetical Apoptotic Effects of this compound

While there is no direct evidence detailing the apoptotic effects of this compound, studies on Poricoic acid A have shown that it can induce apoptosis. For instance, PAA has been observed to increase the expression of the pro-apoptotic protein Bax and decrease the anti-apoptotic protein Bcl-2, leading to the activation of executioner caspases like caspase-3.[1] It is plausible that PAG may induce apoptosis through a similar mechanism.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Quantification: Quantify the percentage of cells in each quadrant.

Mechanism of Action: Cell Cycle Arrest

Many anti-cancer compounds exert their effects by disrupting the cell cycle, leading to a halt in proliferation and subsequent cell death.

Potential for Cell Cycle Arrest by this compound

There is currently no published data on the effect of this compound on the cell cycle. However, studies on Poricoic acid A have demonstrated its ability to cause cell cycle arrest at the G2/M phase in lung cancer cells.[2][3] This effect is often associated with the modulation of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). Investigating whether PAG has a similar effect is a critical next step.

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Cell Treatment: Culture cells and treat them with this compound at its IC₅₀ concentration for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Generate a histogram to visualize the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing Workflows and Pathways

Experimental Workflow for Preliminary Screening

The following diagram illustrates a standard workflow for the initial in vitro anti-cancer screening of a compound like this compound.

G cluster_0 In Vitro Screening Compound This compound CellLines Cancer Cell Lines (e.g., HL-60, A549, etc.) Compound->CellLines Cytotoxicity Cytotoxicity Assay (MTT/CCK-8) CellLines->Cytotoxicity IC50 Determine IC₅₀/GI₅₀ Cytotoxicity->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle DataAnalysis Data Analysis & Interpretation Apoptosis->DataAnalysis CellCycle->DataAnalysis

Caption: Standard workflow for in vitro anti-cancer screening.

Hypothetical Signaling Pathway for this compound

Based on the known mechanisms of the structurally similar Poricoic acid A, the following signaling pathway is a plausible hypothesis for the anti-cancer action of this compound. It is important to note that this is a speculative model and requires experimental validation for this compound.

G PAG This compound MEK MEK1/2 PAG->MEK Inhibition Apoptosis Apoptosis PAG->Apoptosis CellCycle Cell Cycle Arrest (G2/M) PAG->CellCycle ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Hypothetical MEK/ERK signaling pathway for this compound.

Conclusion and Future Directions

The available data, although limited, suggests that this compound is a promising candidate for further anti-cancer drug development, particularly for leukemia. The potent cytotoxic effect observed in the HL-60 cell line warrants a more extensive investigation into its efficacy against a broader panel of hematological and solid tumor cell lines.

Future research should prioritize:

  • Comprehensive Cytotoxicity Screening: Evaluating PAG against a diverse range of cancer cell lines to identify its spectrum of activity.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which PAG induces cell death, including detailed apoptosis and cell cycle analysis.

  • Signaling Pathway Analysis: Investigating the impact of PAG on key cancer-related signaling pathways, such as the MEK/ERK, PI3K/Akt, and mTOR pathways, which are known to be affected by related compounds.[3]

  • In Vivo Studies: Should in vitro studies yield promising results, progressing to animal models to evaluate the efficacy, toxicity, and pharmacokinetic profile of this compound.

This technical guide provides a framework for the systematic preliminary evaluation of this compound as a potential anti-cancer therapeutic. The outlined protocols and hypothesized pathways offer a starting point for researchers to build upon and contribute to a more complete understanding of this promising natural compound.

References

Discovery of Novel Bioactive Compounds from Poria cocos: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Poria cocos (Wolfiporia cocos), a saprophytic fungus also known as Fu Ling, has been a cornerstone of traditional Chinese and Japanese medicine for centuries, valued for its diuretic, sedative, and tonic properties.[1][2][3] Modern scientific inquiry has identified the primary sources of its therapeutic effects to be two major classes of bioactive compounds: triterpenoids and polysaccharides.[4][5][6] These compounds have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects, making Poria cocos a subject of significant interest for novel drug discovery and development.[1][4][7]

This technical guide provides an in-depth overview of the bioactive compounds found in Poria cocos, their pharmacological activities, and the experimental methodologies used for their isolation, characterization, and evaluation. It is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this medicinal fungus.

Major Bioactive Compounds and Their Pharmacological Activities

The primary bioactive constituents of Poria cocos are triterpenoids and polysaccharides, each contributing to its diverse pharmacological profile.[4]

Triterpenoids

Triterpenoids isolated from Poria cocos are primarily lanostane-type compounds, with pachymic acid, dehydrotumulosic acid, and polyporenic acid C being among the most studied.[8][9][10] These compounds are recognized for their potent anti-inflammatory and anti-cancer activities.[1][9][11]

Anti-inflammatory Effects: Poria cocos triterpenoids have been shown to exert anti-inflammatory effects by inhibiting key inflammatory mediators.[1][12] For instance, they can suppress the activity of phospholipase A2 (PLA2), an enzyme involved in the inflammatory cascade.[1][2] Furthermore, ethanol extracts of Poria cocos have been demonstrated to reduce the production of nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages by inhibiting the NF-κB signaling pathway.[12]

Anti-cancer Activities: Several triterpenoids from Poria cocos have exhibited significant anti-tumor effects.[9][13] For example, pachymic acid has been shown to induce apoptosis and cell cycle arrest at the G0/G1 phase in breast cancer cells (MDA-MB-231).[14] This is achieved by downregulating the expression of cyclin D1, cyclin E, CDK2, and CDK4, while upregulating p53 and p21.[14] Pachymic acid also modulates apoptotic regulators by downregulating Bcl-2 and upregulating Bax, leading to the release of cytochrome c and the activation of caspases.[14] A mixture of triterpenes from Poria cocos has also been found to suppress the proliferation of human pancreatic cancer cell lines.[9]

Polysaccharides

Polysaccharides from Poria cocos (PCPs) are known for their immunomodulatory and anti-tumor properties.[1][3][6] These are primarily β-glucans with a β-(1→3)-linked glucose backbone and β-(1→6)-linked glucose side chains.[6]

Immunomodulatory Effects: PCPs can potentiate the immune response by enhancing the secretion of immune stimulators and suppressing the secretion of immune suppressors.[1][2] They have been shown to increase the secretion of interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α) in human peripheral blood monocytes.[2] In RAW 264.7 macrophages, PCPs have been found to increase the production of nitric oxide (NO), TNF-α, IL-1β, and IL-6.[15] This immunomodulatory effect is mediated, at least in part, through the Ca2+/PKC/p38/NF-κB signaling pathway.[15] Another study suggests that the immunomodulatory activity of some Poria cocos polysaccharides is dependent on the mannose receptor and involves the NF-κB and MAPK signaling pathways.[16]

Anti-tumor Activities: The anti-tumor activity of PCPs is often associated with their ability to stimulate the immune system.[5][9] They have demonstrated inhibitory effects against various cancer cell lines.[2] The anti-cancer mechanism is also linked to the inhibition of angiogenesis by downregulating NF-κB.[1][2]

Data on Bioactive Compounds from Poria cocos

The following tables summarize quantitative data related to the anti-cancer and immunomodulatory activities of bioactive compounds from Poria cocos.

Table 1: Anti-cancer Activity of Poria cocos Compounds

Compound/ExtractCell LineActivityIC50 Value / EffectReference
Pachymic AcidMDA-MB-231 (Breast Cancer)Cytotoxicity2.13 ± 0.24 µg/mL[14]
Poria cocos Ethanol ExtractMDA-MB-231 Tumor in miceTumor InhibitionMean tumor weight of 0.51 ± 0.12g (vs. 1.22 ± 0.45g in model group)[14]
Triterpene AcidsA549 (Lung Cancer)Growth Inhibition34.6 µg/mL (for the most abundant compound)[5]
Carboxymethylated Polysaccharide (CMP33)MCF-7, A549, HepG-2, SGC-7901Growth InhibitionStrong, dose-dependent inhibition[5]
Polysaccharide H11Sarcoma S180 (in mice)Tumor Inhibition96% inhibition at 8 mg/kg[5]

Table 2: Immunomodulatory Activity of Poria cocos Polysaccharides (PCPs)

Cell Line / ModelTreatmentEffectPathway ImplicatedReference
Human peripheral blood monocytes50% hot ethanol extract (0.4 mg/mL)Increased secretion of IL-1β, IL-6, and TNF-α-[2]
RAW 264.7 macrophagesPCPIncreased production of NO, TNF-α, IL-1β, IL-6Ca2+/PKC/p38/NF-κB[15]
RAW 264.7 macrophagesPCWPW and PCWPS (polysaccharides)Enhanced secretion of TNF-αMannose Receptor, NF-κB/MAPK[16]
RAW 264.7 macrophagesPCP-W1Activated release of NO, IL-6, IL-1β, TNF-α, CD86, and ROSTLR4/MD2/NF-κB[17]

Experimental Protocols

This section details the methodologies for the extraction, isolation, and biological evaluation of bioactive compounds from Poria cocos.

Extraction and Isolation of Triterpenoids

Protocol 1: Ethanol Extraction and Column Chromatography [9][18]

  • Extraction:

    • Pulverize the dried sclerotium of Poria cocos.

    • Extract the powder with 95% ethanol under reflux for 3 hours. Repeat the extraction three times.[9] Alternatively, use 75% ethanol for reflux extraction.[18]

    • Combine the ethanol solutions and evaporate in a vacuum to obtain a crude extract.[9]

  • Fractionation and Purification:

    • Mix the crude extract with silica gel and fractionate using silica gel column chromatography.

    • Elute with a gradient of petroleum ether and ethyl acetate.[9]

    • Collect and combine fractions based on thin-layer chromatography (TLC) analysis.

    • Subject the combined fractions to further chromatography on a silica gel column with a cyclohexane-ethyl acetate gradient for purification of individual triterpenoids.[9]

    • Alternatively, after initial silica gel chromatography, use a C18 column for further purification.[18]

  • Identification:

    • Identify the purified compounds using spectroscopic methods such as 1H-NMR, 13C-NMR, and Mass Spectrometry (MS) and compare the data with published literature.[9]

Extraction and Purification of Polysaccharides

Protocol 2: Hot Water Extraction and Alcohol Precipitation [19]

  • Extraction:

    • Mix powdered Poria cocos with water (e.g., a mass-to-volume ratio of 1:10 to 1:15).

    • For enhanced extraction, enzymatic hydrolysis using cellulase and pectinase at 40-60°C can be employed, followed by ultrasonic treatment.[19]

    • Alternatively, microwave-assisted extraction at around 80°C for 40 minutes can be used.[20]

  • Purification:

    • Centrifuge the extract to remove solid residues.

    • Precipitate the polysaccharides from the supernatant by adding ethanol.

    • Collect the precipitate by centrifugation.

    • Wash the precipitate with ethanol, acetone, and ether.

    • Dry the purified polysaccharides under a vacuum.

  • Further Purification (Optional):

    • For higher purity, the crude polysaccharides can be further purified using column chromatography, such as gel filtration (e.g., Sephadex G-100) or ion-exchange chromatography.[20][21]

Bioactivity Assays

Protocol 3: Anti-inflammatory Activity Assay (in vitro) [12][22]

  • Cell Culture:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment:

    • Seed the cells in 96-well plates.

    • Pre-treat the cells with various concentrations of the Poria cocos extract or isolated compounds for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement:

    • Measure the amount of nitrite in the cell culture supernatant using the Griess reagent.

  • Cytokine Measurement:

    • Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the supernatant using ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis:

    • Lyse the cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against iNOS, COX-2, and proteins of the NF-κB pathway (e.g., p-IκBα, NF-κB p65).

    • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an ECL detection system.

Protocol 4: Anti-cancer Activity Assay (in vitro) [14]

  • Cell Culture:

    • Culture a cancer cell line (e.g., MDA-MB-231) in an appropriate medium and conditions.

  • Cell Viability Assay (MTT Assay):

    • Seed the cells in 96-well plates.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48 hours).

    • Add MTT solution and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.

  • Apoptosis Assay (Flow Cytometry):

    • Treat the cells with the test compound.

    • Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

  • Cell Cycle Analysis (Flow Cytometry):

    • Treat the cells with the test compound.

    • Harvest the cells, fix them in ethanol, and stain them with PI containing RNase.

    • Analyze the DNA content of the cells using a flow cytometer to determine the cell cycle distribution.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways modulated by Poria cocos bioactive compounds and a general workflow for their discovery.

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 PKC PKC TLR4->PKC PCP Poria Cocos Polysaccharides Ca2 Ca2+ PCP->Ca2 p38 p38 MAPK PKC->p38 NFkB NF-κB p38->NFkB IkB IκB IkB->NFkB inhibition Nucleus Nucleus NFkB->Nucleus translocation NFkB_nuc NF-κB GeneExp Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->GeneExp Triterpenoids Poria Cocos Triterpenoids Triterpenoids->IkB inhibition of degradation Ca2->PKC G Start Poria cocos (Sclerotium) Extraction Extraction (Ethanol/Water) Start->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Fractionation (Column Chromatography) CrudeExtract->Fractionation Fractions Fractions Fractionation->Fractions Bioassay Bioactivity Screening (e.g., Anti-inflammatory, Anti-cancer) Fractions->Bioassay ActiveFraction Active Fraction Bioassay->ActiveFraction Purification Purification (HPLC, etc.) ActiveFraction->Purification PureCompound Pure Bioactive Compound Purification->PureCompound Identification Structural Elucidation (NMR, MS) PureCompound->Identification Mechanism Mechanism of Action Studies PureCompound->Mechanism G PA Pachymic Acid p53 p53/p21 PA->p53 Cyclins Cyclin D1/E CDK2/4 PA->Cyclins Bcl2 Bcl-2 PA->Bcl2 Bax Bax PA->Bax G1Arrest G1 Phase Arrest p53->G1Arrest Cyclins->G1Arrest Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria CytC Cytochrome c Release Mitochondria->CytC Caspases Caspase-9, -3 Activation CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Methodological & Application

Poricoic Acid G: In Vitro Cytotoxicity Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poricoic acid G is a lanostane-type triterpenoid isolated from the sclerotium of Poria cocos, a fungus widely used in traditional medicine. Recent studies have highlighted its potential as an anti-cancer agent, demonstrating significant cytotoxic effects against various cancer cell lines, particularly leukemia.[1] This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT assay, summarizes available quantitative data, and discusses its putative mechanism of action based on current research.

Data Presentation

The cytotoxic activity of this compound and the related compound, Poricoic acid A, has been evaluated in several human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition 50 (GI50) values are summarized in the table below.

CompoundCell LineCell TypeAssayIC50 / GI50 (µM)Reference
This compound HL-60Human Promyelocytic LeukemiaNot Specified0.0393[1]
This compound A549Human Lung CarcinomaMTT> 100[1]
This compound AZ-521Human Stomach AdenocarcinomaMTT> 100[1]
Poricoic acid AH460Human Lung CarcinomaCCK-8Not specified[2][3]
Poricoic acid AH1299Human Lung CarcinomaCCK-8Not specified[2][3]

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound

  • Human cancer cell line (e.g., HL-60)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS), sterile-filtered and stored in the dark

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in a complete culture medium.

    • Perform a cell count and adjust the cell density.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of dilutions of this compound in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization:

    • After the 4-hour incubation, carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Mandatory Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start culture Culture Cancer Cells start->culture seed Seed Cells in 96-well Plate culture->seed prepare_drug Prepare this compound Dilutions treat_cells Treat Cells prepare_drug->treat_cells incubate_24_72h Incubate (24-72h) treat_cells->incubate_24_72h add_mtt Add MTT Solution incubate_24_72h->add_mtt incubate_4h Incubate (4h) add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 end End determine_ic50->end

MTT Assay Experimental Workflow

Proposed Mechanism of Action

While detailed mechanistic studies specifically for this compound are limited, research on the structurally similar compound, Poricoic acid A, provides significant insights into its potential mode of action. It is hypothesized that this compound may induce cytotoxicity and apoptosis through the modulation of similar signaling pathways.

Poricoic acid A has been shown to inhibit cancer cell growth by targeting key signaling cascades involved in cell proliferation, survival, and apoptosis. These include:

  • PI3K/Akt/NF-κB Pathway: Poricoic acids can suppress the phosphorylation of PI3K and Akt, leading to the inhibition of the NF-κB signaling pathway. This pathway is crucial for promoting cell survival and proliferation in cancer cells.

  • MEK/ERK Pathway: Poricoic acid A has been found to directly target and inhibit MEK1/2, a key component of the MAPK/ERK pathway.[3] Downregulation of this pathway leads to decreased cell proliferation and the induction of apoptosis.[3]

  • mTOR/p70S6K Pathway: Inhibition of the mTOR signaling pathway by Poricoic acid A has been observed, which can lead to the induction of both apoptosis and autophagy in cancer cells.

The induction of apoptosis by poricoic acids is likely mediated by the intrinsic mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, mitochondrial membrane depolarization, release of cytochrome c, and subsequent activation of caspases, such as caspase-3 and caspase-9.

Signaling_Pathway cluster_pathways Signaling Pathways cluster_cellular_effects Cellular Effects PAG This compound PI3K PI3K PAG->PI3K Inhibits MEK MEK PAG->MEK Inhibits mTOR mTOR PAG->mTOR Inhibits Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Survival Cell Survival NFkB->Survival Promotes ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes p70S6K p70S6K mTOR->p70S6K p70S6K->Proliferation Promotes Apoptosis Apoptosis Proliferation->Apoptosis Inhibits Survival->Apoptosis Inhibits

Proposed Signaling Pathways of this compound

References

Application Notes and Protocols for Determining Poricoic Acid G Activity using MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poricoic acid G is a triterpenoid compound isolated from Poria cocos, a fungus with a long history of use in traditional medicine. Emerging research has highlighted its potential as an anti-leukemic agent, demonstrating significant cytotoxic effects against leukemia cell lines.[1][2] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and sensitive colorimetric method for assessing cell viability and proliferation. This assay is instrumental in the preliminary screening of anticancer compounds by quantifying the metabolic activity of living cells. This document provides detailed application notes and protocols for utilizing the MTT assay to evaluate the cytotoxic activity of this compound.

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals. This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of viable cells. The resulting insoluble formazan is solubilized, and the absorbance of the colored solution is measured, which is directly proportional to the number of living, metabolically active cells.

Quantitative Data Summary

The cytotoxic activity of this compound has been evaluated against the human promyelocytic leukemia cell line, HL-60. The following table summarizes the reported growth inhibition data.

CompoundCell LineAssayParameterValueReference
This compoundHL-60Sulforhodamine BGI₅₀39.3 nM[1][3]

Note: GI₅₀ (Growth Inhibition 50) is the concentration of the compound that causes 50% inhibition of cell growth. While the referenced study used the Sulforhodamine B (SRB) assay, the principle of determining a 50% inhibitory concentration is analogous to the IC₅₀ (Inhibitory Concentration 50) value typically derived from an MTT assay. This compound also exhibited moderate cytotoxicity against other human cancer cell lines, though specific GI₅₀ values were not detailed in the primary report.[3]

Experimental Protocols

This section provides a detailed protocol for determining the cytotoxic activity of this compound using the MTT assay.

Materials and Reagents
  • This compound (ensure high purity)

  • Human leukemia cell line (e.g., HL-60)

  • RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypan Blue solution

  • Phosphate Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well flat-bottom cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 570 nm

Experimental Workflow

MTT_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HL-60) Cell_Seeding Seed cells into 96-well plate Cell_Culture->Cell_Seeding Compound_Prep Prepare Poricoic Acid G Stock Solution Treatment Treat cells with serial dilutions of this compound Compound_Prep->Treatment Cell_Seeding->Treatment Incubation_24h Incubate for 24-72 hours Treatment->Incubation_24h Add_MTT Add MTT solution to each well Incubation_24h->Add_MTT Incubation_4h Incubate for 4 hours Add_MTT->Incubation_4h Solubilization Add solubilizing agent (e.g., DMSO) Incubation_4h->Solubilization Read_Absorbance Read absorbance at 570 nm Solubilization->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 value Calculate_Viability->Determine_IC50

Caption: Workflow for MTT Assay with this compound.

Step-by-Step Protocol
  • Cell Culture and Seeding:

    • Culture HL-60 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

    • Harvest cells in the logarithmic growth phase and determine cell viability using Trypan Blue exclusion.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow cells to attach (if using adherent cells) and stabilize.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is less than 0.1% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a negative control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the MTT to formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well without disturbing the formazan crystals. For suspension cells like HL-60, centrifugation of the plate may be necessary before aspirating the supernatant.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound.

    • Determine the IC₅₀ value, the concentration of this compound that inhibits 50% of cell growth, from the dose-response curve.

Postulated Mechanism of Action

While the precise molecular mechanisms of this compound in leukemia cells are still under investigation, studies on the related compound, Poricoic acid A (PAA), and other natural diterpenes provide insights into plausible pathways. PAA has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, including T-cell acute lymphoblastic leukemia.[4][5][6] The cytotoxic effects of this compound in leukemia cells may involve the induction of apoptosis and cell cycle arrest, potentially through the modulation of key signaling pathways.

Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity in Leukemia Cells

Signaling_Pathway cluster_cell Leukemia Cell cluster_proliferation Proliferation & Survival Pathways cluster_cycle Cell Cycle Progression cluster_apoptosis Apoptosis Induction PAG This compound MEK_ERK MEK/ERK Pathway PAG->MEK_ERK Inhibition PI3K_Akt PI3K/Akt/mTOR Pathway PAG->PI3K_Akt Inhibition G2_M G2/M Phase Arrest MEK_ERK->G2_M Modulation Caspase Caspase Activation PI3K_Akt->Caspase Suppression of Inhibition Apoptosis Apoptosis G2_M->Apoptosis Caspase->Apoptosis

References

Application Notes and Protocols for Evaluating Poricoic Acid G using CCK-8 Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poricoic acid G is a lanostane-type triterpenoid isolated from the sclerotium of Poria cocos, a fungus with a long history in traditional medicine. Emerging research has highlighted the potential of this compound as an anti-cancer agent, demonstrating significant cytotoxic effects against various cancer cell lines, particularly leukemia cells.[1][2] The Cell Counting Kit-8 (CCK-8) assay is a sensitive and reliable colorimetric method for the determination of cell viability and cytotoxicity.[3][4][5][6] This document provides detailed application notes and protocols for utilizing the CCK-8 assay to evaluate the cytotoxic and anti-proliferative effects of this compound.

Principle of the CCK-8 Assay

The CCK-8 assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in viable cells to produce a yellow-colored formazan dye. The amount of the formazan dye generated is directly proportional to the number of living cells. The absorbance of the formazan product can be measured at 450 nm using a microplate reader, providing a quantitative assessment of cell viability.[3][5][6]

Key Applications

  • Determination of Cytotoxicity: Quantify the dose-dependent cytotoxic effects of this compound on various cancer cell lines.

  • IC50/GI50 Value Determination: Establish the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) of this compound, a key parameter for assessing its potency.

  • High-Throughput Screening: Efficiently screen the anti-proliferative activity of this compound and its derivatives.

  • Mechanism of Action Studies: Investigate the signaling pathways involved in this compound-induced cell death by combining the CCK-8 assay with specific inhibitors or activators of cellular pathways.

Data Presentation

The quantitative data obtained from CCK-8 assays evaluating this compound can be effectively summarized in a tabular format for clear comparison and analysis.

Cell LineThis compound ConcentrationIncubation Time (hours)Cell Viability (%) (Mean ± SD)GI50 (nM)Reference
HL-60 (Human Promyelocytic Leukemia)0.1 nM - 1 µM48Varies with concentration39.3[7]
A549 (Human Lung Carcinoma)> 100 µM48Not significantly cytotoxic> 100 µM[2]
AZ-521 (Human Gastric Adenocarcinoma)> 100 µM48Not significantly cytotoxic> 100 µM[2]

Note: The above data for A549 and AZ-521 cells were obtained using an MTT assay, which is mechanistically similar to the CCK-8 assay. The GI50 value for HL-60 cells was determined in a previous study.[7] Researchers should generate their own dose-response curves and calculate GI50/IC50 values based on their specific experimental conditions.

Experimental Protocols

This section provides a detailed protocol for assessing the cytotoxicity of this compound using the CCK-8 assay. This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials
  • This compound (purity >98%)

  • Cell Counting Kit-8 (CCK-8)

  • Selected cancer cell line (e.g., HL-60)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Dimethyl sulfoxide (DMSO, sterile)

  • Phosphate-buffered saline (PBS, sterile)

  • Microplate reader (with a 450 nm filter)

  • CO2 incubator (37°C, 5% CO2)

Stock Solution Preparation
  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Experimental Procedure
  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Dilute the cell suspension to the desired seeding density in complete culture medium. A typical seeding density for HL-60 cells is 4 x 10^4 cells/mL.[8]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours to allow cells to attach (for adherent cells) or stabilize (for suspension cells).

  • Treatment with this compound:

    • Prepare a series of dilutions of this compound from the stock solution in complete culture medium. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.

    • Include a vehicle control group (medium with the same concentration of DMSO as the treatment groups) and a blank control group (medium only).

    • After the 24-hour pre-incubation, carefully remove the old medium (for adherent cells) or add the treatment directly (for suspension cells).

    • Add 100 µL of the prepared this compound dilutions or control medium to the respective wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • CCK-8 Assay:

    • Following the treatment period, add 10 µL of the CCK-8 solution to each well.[9]

    • Be careful not to introduce air bubbles into the wells.

    • Incubate the plate for 1-4 hours in the CO2 incubator. The incubation time may need to be optimized depending on the cell type and density.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability using the following formula: Cell Viability (%) = [(Absorbance of treated wells - Absorbance of blank wells) / (Absorbance of vehicle control wells - Absorbance of blank wells)] x 100

    • Plot the cell viability against the concentration of this compound to generate a dose-response curve.

    • Calculate the GI50 or IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

Experimental Workflow

CCK8_Workflow CCK-8 Assay Workflow for this compound Evaluation cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start prep_cells Prepare Cell Suspension start->prep_cells seed_plate Seed 96-well Plate prep_cells->seed_plate incubate_24h Incubate 24h seed_plate->incubate_24h prep_drug Prepare this compound Dilutions incubate_24h->prep_drug add_drug Add Drug to Wells incubate_24h->add_drug prep_drug->add_drug incubate_treat Incubate for Treatment Period add_drug->incubate_treat add_cck8 Add CCK-8 Reagent incubate_treat->add_cck8 incubate_cck8 Incubate 1-4h add_cck8->incubate_cck8 read_plate Measure Absorbance at 450nm incubate_cck8->read_plate calc_viability Calculate Cell Viability read_plate->calc_viability plot_curve Generate Dose-Response Curve calc_viability->plot_curve calc_gi50 Calculate GI50/IC50 plot_curve->calc_gi50 end End calc_gi50->end

Caption: Workflow of the CCK-8 assay for evaluating this compound.

Potential Signaling Pathways

While the direct signaling pathways modulated by this compound are still under investigation, studies on the closely related Poricoic acid A suggest potential mechanisms of action. Poricoic acid A has been shown to affect several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[7][10][11]

Signaling_Pathways Potential Signaling Pathways Modulated by this compound cluster_PAG cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes PAG This compound MEK_ERK MEK/ERK Pathway PAG->MEK_ERK Inhibition PI3K_Akt PI3K/Akt/NF-κB Pathway PAG->PI3K_Akt Inhibition mTOR mTOR/p70s6k Pathway PAG->mTOR Inhibition Proliferation Decreased Proliferation MEK_ERK->Proliferation PI3K_Akt->Proliferation Apoptosis Increased Apoptosis PI3K_Akt->Apoptosis mTOR->Proliferation mTOR->Apoptosis CellCycle Cell Cycle Arrest Proliferation->CellCycle

Caption: Potential signaling pathways affected by this compound.

Troubleshooting

IssuePossible CauseSolution
High background absorbanceContamination of medium or reagentsUse fresh, sterile reagents and aseptic techniques.
Low signalInsufficient cell number or incubation timeOptimize cell seeding density and CCK-8 incubation time.
Inconsistent resultsUneven cell seeding, pipetting errorsEnsure uniform cell suspension and careful pipetting. Use multichannel pipettes for better consistency.
Drug precipitationPoor solubility of this compoundEnsure the final DMSO concentration is low and the compound is fully dissolved in the medium.

By following these detailed application notes and protocols, researchers can effectively utilize the CCK-8 assay to investigate the anti-cancer properties of this compound, contributing to the development of novel therapeutic strategies.

References

Application Notes and Protocols: EdU Proliferation Assay with Poricoic Acid G

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poricoic acid G is a lanostane-type triterpenoid isolated from the sclerotium of Poria cocos, a fungus used in traditional medicine. Recent studies have highlighted the cytotoxic effects of this compound, particularly against leukemia cells, suggesting its potential as an anti-cancer agent.[1] The assessment of a compound's anti-proliferative activity is a critical step in drug discovery.

The 5-ethynyl-2'-deoxyuridine (EdU) proliferation assay is a modern and robust method for measuring DNA synthesis and cell proliferation. EdU, a nucleoside analog of thymidine, is incorporated into newly synthesized DNA. This incorporation is then detected via a highly specific and efficient "click" chemistry reaction, which covalently attaches a fluorescent azide to the EdU. This method offers a superior alternative to the traditional BrdU assay as it does not require harsh DNA denaturation, thus preserving cell morphology and allowing for multiplexing with other fluorescent probes.

These application notes provide a detailed protocol for utilizing the EdU proliferation assay to quantify the anti-proliferative effects of this compound on cancer cell lines.

Data Presentation

The anti-proliferative and cytotoxic effects of Poricoic acids have been demonstrated in various cancer cell lines. While specific EdU proliferation data for this compound is not yet widely published, the following tables summarize relevant quantitative data for this compound and a closely related compound mixture, "Poria acid (PAC)".

Table 1: Cytotoxicity of this compound

Cell LineAssay TypeEndpointValueReference
HL-60 (Leukemia)CytotoxicityGI₅₀ (50% Growth Inhibition)39.3 nM[2]

Table 2: Representative Anti-Proliferative Effects of Poria Acid (PAC) using EdU Assay

Note: This data is for "Poria acid (PAC)," a triterpene compound from Poria cocos, and serves as an illustrative example of the expected results from an EdU assay.

Cell LineTreatmentConcentration (µM)% of EdU Positive Cells (Proliferating)
786-O (Renal Cell Carcinoma)Control0~100% (Normalized)
786-O (Renal Cell Carcinoma)PAC20Significantly Reduced
786-O (Renal Cell Carcinoma)PAC40Significantly Reduced
786-O (Renal Cell Carcinoma)PAC60Significantly Reduced

Experimental Protocols

This section details the methodology for assessing the effect of this compound on cell proliferation using a fluorescent microscopy-based EdU assay.

Materials
  • This compound

  • Cell line of interest (e.g., HL-60 or other cancer cell lines)

  • Complete cell culture medium

  • 96-well plates or coverslips in multi-well plates

  • EdU solution (e.g., 10 mM in DMSO)

  • Fixative solution (e.g., 3.7% formaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Wash buffer (e.g., 3% BSA in PBS)

  • Click reaction cocktail components:

    • Fluorescent azide (e.g., Alexa Fluor 488 azide)

    • Copper (II) sulfate (CuSO₄)

    • Reducing agent (e.g., Ascorbic acid)

    • Reaction buffer

  • Nuclear counterstain (e.g., Hoechst 33342 or DAPI)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Protocol

1. Cell Seeding and Treatment

  • Seed cells onto coverslips in a multi-well plate or directly into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay. Allow cells to adhere and recover overnight.[3]

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent used for the drug).

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

2. EdU Labeling

  • Following the treatment with this compound, add EdU solution to the culture medium of each well to a final concentration of 10 µM.[3][4]

  • Incubate the cells for a period that allows for sufficient incorporation of EdU into the DNA of proliferating cells (typically 1-2 hours).[4] The optimal time may vary depending on the cell cycle length of the cell line.

3. Cell Fixation and Permeabilization

  • Carefully remove the EdU-containing medium.

  • Wash the cells twice with PBS.

  • Add the fixative solution (e.g., 3.7% formaldehyde in PBS) to each well and incubate for 15 minutes at room temperature.[5][6]

  • Remove the fixative and wash the cells twice with wash buffer (3% BSA in PBS).[5]

  • Add the permeabilization buffer (e.g., 0.5% Triton X-100 in PBS) and incubate for 20 minutes at room temperature.[5][6]

  • Remove the permeabilization buffer and wash the cells twice with wash buffer.

4. EdU Detection (Click Reaction)

  • Prepare the click reaction cocktail according to the manufacturer's instructions immediately before use. This typically involves adding the fluorescent azide, copper sulfate, and a reducing agent to the reaction buffer.

  • Remove the wash buffer from the cells and add the click reaction cocktail to each well, ensuring the cells are completely covered.[3]

  • Incubate for 30 minutes at room temperature, protected from light.[3][6]

  • Remove the reaction cocktail and wash the cells once with wash buffer.

5. Nuclear Staining and Imaging

  • Add the nuclear counterstain solution (e.g., Hoechst 33342 or DAPI diluted in PBS) to each well.

  • Incubate for 15-30 minutes at room temperature, protected from light.

  • Wash the cells twice with PBS.

  • Image the cells using a fluorescence microscope with the appropriate filters for the chosen fluorescent azide and nuclear stain.

6. Data Analysis

  • Acquire images for both the EdU signal (proliferating cells) and the nuclear counterstain (total cells).

  • Count the number of EdU-positive nuclei and the total number of nuclei in several representative fields of view for each treatment condition.

  • Calculate the percentage of proliferating cells as: (Number of EdU-positive cells / Total number of cells) x 100.

  • Plot the percentage of proliferating cells against the concentration of this compound to determine its effect on cell proliferation.

Visualizations

Experimental Workflow

EdU_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_label Proliferation Labeling cluster_process Cell Processing cluster_detect Detection & Imaging cluster_analysis Data Analysis A 1. Seed Cells B 2. Treat with this compound A->B C 3. Add EdU to Medium B->C D 4. Incubate (1-2 hours) C->D E 5. Fix Cells D->E F 6. Permeabilize Cells E->F G 7. Click Reaction (Add Fluorescent Azide) F->G H 8. Nuclear Counterstain (Hoechst/DAPI) G->H I 9. Fluorescence Microscopy H->I J 10. Quantify EdU-positive and Total Cells I->J K 11. Calculate % Proliferation J->K

Caption: Workflow for the EdU cell proliferation assay with this compound.

Proposed Signaling Pathway for Anti-Proliferative Effects

Disclaimer: The following diagram illustrates potential signaling pathways that may be inhibited by this compound, based on findings for related Poricoic acids. This proposed mechanism requires experimental validation for this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response RTK Growth Factor Receptor PI3K PI3K RTK->PI3K MEK MEK1/2 PAG This compound PAG->PI3K PAG->MEK Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Transcription Gene Transcription (Cyclins, Anti-apoptotic proteins) NFkB->Transcription Activation ERK ERK1/2 MEK->ERK ERK->Transcription Activation Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Proposed inhibitory mechanism of this compound on cell proliferation pathways.

References

Unveiling the Pro-Apoptotic Potential of Poricoic Acid G: Application Notes and Protocols for Flow Cytometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing flow cytometry for the analysis of apoptosis induced by Poricoic acid G, a triterpenoid with potential as an anti-cancer agent. Due to the limited availability of specific data on this compound, the detailed protocols and signaling pathway information presented here are largely based on studies of the closely related and well-researched compound, Poricoic acid A (PAA). This compound has demonstrated significant cytotoxic effects, particularly against leukemia cells, making it a compound of high interest for further investigation.[1][2]

Introduction to this compound and Apoptosis

This compound is a lanostane-type triterpenoid isolated from Poria cocos, a fungus used in traditional medicine.[1][2] Emerging research has highlighted the cytotoxic activities of poricoic acids against various cancer cell lines.[2][3] Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Inducing apoptosis in cancer cells is a key mechanism for many anti-cancer therapies. Flow cytometry is a powerful technique for quantifying apoptosis by identifying key cellular changes, such as the externalization of phosphatidylserine (PS) and loss of membrane integrity.

Key Applications

  • Screening: Rapidly screen the apoptotic effects of this compound on various cancer cell lines.

  • Dose-Response Analysis: Determine the effective concentration range of this compound for inducing apoptosis.

  • Mechanism of Action Studies: Investigate the signaling pathways involved in this compound-induced apoptosis.

  • Drug Development: Evaluate the potential of this compound as a therapeutic agent.

Quantitative Data Summary

The following tables summarize quantitative data from studies on Poricoic acid A (PAA), which can serve as a reference for designing experiments with this compound.

Table 1: Dose-Dependent Induction of Apoptosis by Poricoic Acid A in SKOV3 Ovarian Cancer Cells [4]

Treatment GroupConcentration (µg/mL)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
Control02.5 ± 0.61.8 ± 0.44.3 ± 1.0
PAA308.7 ± 1.23.1 ± 0.711.8 ± 1.9
PAA5015.4 ± 2.15.9 ± 1.121.3 ± 3.2
PAA8028.6 ± 3.512.3 ± 1.840.9 ± 5.3

Table 2: Dose-Dependent Induction of Apoptosis by Poricoic Acid A in H460 and H1299 Lung Cancer Cells [5][6]

Cell LineTreatment GroupConcentration (µg/mL)Apoptotic Cells (%)
H460Control05.2 ± 0.8
H460PAA10012.1 ± 1.5
H460PAA15021.5 ± 2.2
H460PAA20035.8 ± 3.1
H460PAA25048.2 ± 4.0
H1299Control04.8 ± 0.7
H1299PAA10010.9 ± 1.3
H1299PAA15019.8 ± 2.0
H1299PAA20031.4 ± 2.8
H1299PAA25044.6 ± 3.5

Experimental Protocols

Disclaimer: The following protocols are based on established methods for apoptosis analysis and studies conducted with Poricoic acid A. Researchers should optimize these protocols for their specific cell lines and experimental conditions when investigating this compound.

Protocol 1: Annexin V-FITC/Propidium Iodide (PI) Staining for Flow Cytometry

This is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Cancer cell line of interest (e.g., HL-60, SKOV3, H460)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. For suspension cells, seed directly into culture flasks or plates.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., based on preliminary cytotoxicity assays) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48 hours).

  • Cell Harvesting:

    • Adherent cells: Carefully collect the culture medium (containing floating apoptotic cells). Wash the adherent cells with PBS and detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.

    • Suspension cells: Collect the cells by centrifugation.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.

Data Interpretation:

  • Annexin V- / PI- (Lower Left Quadrant): Live cells

  • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells

  • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells

  • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells

Signaling Pathways and Visualizations

Studies on Poricoic acid A suggest its pro-apoptotic effects are mediated through various signaling pathways. It is plausible that this compound may act through similar mechanisms.

PAG_Apoptosis_Workflow Experimental Workflow: Flow Cytometry Analysis of Apoptosis cluster_prep Cell Preparation & Treatment cluster_staining Staining Procedure cluster_analysis Data Acquisition & Analysis cell_seeding Seed Cancer Cells treatment Treat with this compound (various concentrations) cell_seeding->treatment harvest Harvest Cells (Adherent & Suspension) treatment->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC & PI wash->stain flow_cytometry Analyze on Flow Cytometer stain->flow_cytometry gating Gate Cell Populations flow_cytometry->gating quantification Quantify Apoptotic Cells gating->quantification

Caption: Experimental workflow for analyzing this compound-induced apoptosis.

Based on research on Poricoic acid A, two potential signaling pathways that this compound might modulate to induce apoptosis are the mTOR/p70S6K pathway and the MEK/ERK pathway .[4][7][8]

PAG_Signaling_Pathways Potential Signaling Pathways for this compound-Induced Apoptosis cluster_mTOR mTOR/p70S6K Pathway cluster_MEK MEK/ERK Pathway PAG1 This compound mTOR mTOR PAG1->mTOR inhibits p70S6K p70S6K mTOR->p70S6K inhibits Apoptosis1 Apoptosis p70S6K->Apoptosis1 promotes PAG2 This compound MEK MEK1/2 PAG2->MEK inhibits ERK ERK1/2 MEK->ERK inhibits Apoptosis2 Apoptosis ERK->Apoptosis2 promotes

Caption: Potential signaling pathways modulated by this compound.

Conclusion

These application notes provide a framework for researchers to investigate the pro-apoptotic effects of this compound using flow cytometry. By adapting the provided protocols and considering the potential signaling pathways, scientists can further elucidate the mechanism of action of this promising natural compound and evaluate its therapeutic potential in cancer drug development.

References

Application Note: Cell Cycle Analysis of Cells Treated with Poricoic Acid G

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poricoic acids are a group of triterpenoids isolated from the fungus Poria cocos, which has a long history of use in traditional medicine. Among these, Poricoic acid G has been identified as a compound with significant cytotoxic effects against leukemia cells.[1] Understanding the mechanism of this cytotoxicity is crucial for its potential development as a therapeutic agent. One of the key indicators of a compound's anti-cancer activity is its effect on the cell cycle. This application note provides a detailed protocol for analyzing the cell cycle of cells treated with this compound.

While specific comprehensive studies on the cell cycle effects of this compound are limited, extensive research has been conducted on the closely related compound, Poricoic acid A (PAA). PAA has been shown to induce G2/M phase cell cycle arrest in lung cancer and T-cell acute lymphoblastic leukemia cells.[2][3] This is often associated with the modulation of key signaling pathways such as MEK/ERK and mTOR.[2][4] Given the structural similarity and common origin, it is plausible that this compound may exert its cytotoxic effects through a similar mechanism involving cell cycle arrest.

This document will therefore provide a generalized protocol for cell cycle analysis applicable to this compound, using the known effects of Poricoic acid A as a foundational model for data interpretation and mechanistic investigation.

Principle of Cell Cycle Analysis

Cell cycle analysis by flow cytometry is a powerful technique to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M). This method is based on the quantitative staining of cellular DNA with a fluorescent dye, most commonly propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content.[5][6]

  • G0/G1 phase: Cells have a normal diploid (2N) DNA content.

  • S phase: Cells are actively synthesizing DNA, and their DNA content is between 2N and 4N.

  • G2/M phase: Cells have a tetraploid (4N) DNA content, having completed DNA replication and preparing for mitosis.

By analyzing the histogram of fluorescence intensity of a large population of cells, the percentage of cells in each phase of the cell cycle can be quantified.

Data Presentation

The following table presents illustrative quantitative data on the effect of this compound on the cell cycle of a hypothetical cancer cell line. This data is based on typical results observed with related compounds like Poricoic acid A and serves as an example of how to present experimental findings.[7]

Table 1: Illustrative Cell Cycle Distribution of Cancer Cells Treated with this compound for 24 Hours

Treatment GroupConcentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (Vehicle)065.2 ± 3.120.5 ± 2.514.3 ± 1.8
This compound1058.9 ± 2.818.1 ± 2.223.0 ± 2.5
This compound2545.7 ± 3.515.3 ± 1.939.0 ± 3.1
This compound5030.1 ± 2.910.2 ± 1.559.7 ± 4.2

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

This section provides a detailed protocol for the treatment of cells with this compound and subsequent cell cycle analysis using propidium iodide (PI) staining and flow cytometry.[5][6][8]

Materials
  • This compound

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA solution

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • RNase A (100 µg/mL in PBS)

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Cell Culture and Treatment
  • Culture your target cancer cell line (e.g., HL-60 leukemia cells) in the appropriate complete culture medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells in 6-well plates at a density that will allow for logarithmic growth during the treatment period.

  • Allow the cells to attach and resume growth for 24 hours.

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

  • Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) for the desired time period (e.g., 24, 48 hours). Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

Cell Harvesting and Fixation
  • After the treatment period, harvest the cells. For adherent cells, wash with PBS, and then detach using Trypsin-EDTA. For suspension cells, directly collect the cells.

  • Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes.

  • Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Resuspend the cell pellet in 500 µL of ice-cold PBS.

  • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

  • Incubate the cells at -20°C for at least 2 hours. Cells can be stored in 70% ethanol at -20°C for several weeks.

Propidium Iodide Staining
  • Centrifuge the fixed cells at 800 x g for 5 minutes.

  • Carefully discard the ethanol supernatant.

  • Wash the cell pellet twice with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing 100 µg/mL RNase A. The RNase A is crucial to prevent the staining of double-stranded RNA.

  • Incubate the cells in the dark at room temperature for 30 minutes.

Flow Cytometry Analysis
  • Analyze the stained cells using a flow cytometer.

  • Use a low flow rate to ensure accurate data acquisition.

  • Collect the fluorescence data in the appropriate channel for PI (e.g., FL2 or PE-Texas Red).

  • Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the single-cell population and exclude debris.

  • Use a pulse-width versus pulse-area plot to exclude cell doublets and aggregates.

  • Generate a histogram of the PI fluorescence intensity for the single-cell population.

  • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizations

Experimental Workflow

G cluster_workflow Experimental Workflow for Cell Cycle Analysis cell_culture Cell Seeding and Culture treatment Treatment with this compound cell_culture->treatment harvest Cell Harvesting treatment->harvest fixation Fixation in 70% Ethanol harvest->fixation staining Propidium Iodide and RNase A Staining fixation->staining flow_cytometry Flow Cytometry Acquisition staining->flow_cytometry data_analysis Data Analysis and Quantification flow_cytometry->data_analysis

Caption: Workflow for this compound cell cycle analysis.

Postulated Signaling Pathway

Based on the known mechanisms of the related compound Poricoic acid A, the following diagram illustrates a potential signaling pathway through which this compound may induce cell cycle arrest. Poricoic acid A has been shown to inhibit the MEK/ERK pathway, which is a critical regulator of cell proliferation and survival.[2]

G cluster_pathway Postulated Signaling Pathway for this compound-Induced Cell Cycle Arrest PAG This compound MEK MEK1/2 PAG->MEK Inhibition ERK ERK1/2 MEK->ERK G2M_Arrest G2/M Phase Arrest MEK->G2M_Arrest Induction Cell_Cycle_Progression Cell Cycle Progression ERK->Cell_Cycle_Progression

Caption: Postulated MEK/ERK pathway inhibition by this compound.

Conclusion

This application note provides a comprehensive framework for investigating the effects of this compound on the cell cycle of cancer cells. While specific data for this compound is still emerging, the provided protocols and the mechanistic insights from the related compound Poricoic acid A offer a solid starting point for researchers. The detailed experimental procedures and data presentation guidelines will aid in the systematic evaluation of this compound as a potential anti-cancer therapeutic, facilitating further research into its mechanism of action and its potential for drug development.

References

Application Note: Quantitative Analysis of Poricoic Acid G in Fungal Extracts using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of Poricoic acid G, a bioactive triterpenoid isolated from Poria cocos. The developed method utilizes a reversed-phase C18 column with UV detection, providing a sensitive and accurate analytical procedure for the determination of this compound in complex matrices such as fungal extracts. This document provides comprehensive experimental protocols, data presentation, and visual diagrams to aid researchers in implementing this method for quality control, pharmacokinetic studies, and other drug development applications.

Introduction

This compound is a lanostane-type triterpenoid dicarboxylic acid found in the medicinal fungus Poria cocos (Wolfiporia cocos)[1]. This compound, along with other poricoic acids, has garnered significant interest in the scientific community due to its potential therapeutic properties. Accurate and precise quantification of this compound is crucial for the standardization of herbal extracts, investigation of its pharmacological activities, and overall drug development processes. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of active compounds in natural products. This application note presents a detailed HPLC method specifically developed for the quantitative analysis of this compound.

Chemical Properties of this compound

PropertyValue
Molecular FormulaC30H46O5[1]
Molecular Weight486.7 g/mol [1]
Chemical StructureLanostane-type triterpenoid
SolubilitySoluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[2].

Experimental Protocols

Standard Preparation

A stock solution of this compound is prepared by accurately weighing a known amount of the analytical standard and dissolving it in a suitable solvent.

Materials:

  • This compound analytical standard (≥98% purity)

  • Methanol (HPLC grade)

  • Volumetric flasks (10 mL, 50 mL)

  • Analytical balance

Protocol:

  • Accurately weigh approximately 10 mg of this compound analytical standard.

  • Transfer the standard to a 10 mL volumetric flask.

  • Add a small amount of methanol to dissolve the standard, using sonication if necessary.

  • Once dissolved, bring the volume up to the 10 mL mark with methanol to obtain a stock solution of 1 mg/mL.

  • From the stock solution, prepare a series of calibration standards by serial dilution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Store the stock and standard solutions at 4°C in the dark.

Sample Preparation (Fungal Extract)

This protocol describes the extraction of this compound from a dried fungal matrix.

Materials:

  • Dried and powdered Poria cocos

  • Methanol (HPLC grade)

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.45 µm, PTFE or nylon)

Protocol:

  • Accurately weigh 1.0 g of the dried, powdered fungal material into a centrifuge tube.

  • Add 20 mL of methanol to the tube.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the sample.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • The filtered extract is now ready for HPLC analysis.

HPLC Configuration and Parameters

The following HPLC parameters have been optimized for the separation and quantification of this compound.

ParameterSpecification
Instrument Agilent 1260 Infinity II LC System or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Elution 0-10 min: 50% B10-25 min: 50-90% B25-30 min: 90% B30.1-35 min: 50% B (re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detector UV-Vis Detector
Detection Wavelength 210 nm

Note on Detection Wavelength: Many triterpenoids, including those from Poria cocos, lack strong chromophores and exhibit maximum UV absorption at lower wavelengths. A detection wavelength of 210 nm is recommended for sensitive detection of this compound.

Data Presentation

Calibration Curve Data for this compound

A calibration curve was constructed by plotting the peak area against the concentration of the this compound standards.

Concentration (µg/mL)Peak Area (mAU*s)
115.2
578.5
10155.3
25380.1
50765.8
1001520.4

Linearity: The calibration curve demonstrated excellent linearity over the concentration range of 1-100 µg/mL, with a coefficient of determination (R²) > 0.999.

Quantification of this compound in a Fungal Extract Sample
Sample IDRetention Time (min)Peak Area (mAU*s)Concentration (µg/mL)Amount in Sample (mg/g)
Fungal Extract 118.5450.729.60.592
Fungal Extract 218.5512.333.70.674

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Fungal Sample weigh_sample Weigh Sample sample->weigh_sample standard This compound Standard weigh_standard Weigh Standard standard->weigh_standard extract Solvent Extraction & Sonication weigh_sample->extract dissolve Dissolve in Methanol weigh_standard->dissolve centrifuge Centrifugation extract->centrifuge dilute Serial Dilution dissolve->dilute filter Filtration (0.45 µm) centrifuge->filter inject Inject Sample/ Standard dilute->inject filter->inject hplc HPLC System (C18 Column, UV Detector) chromatogram Generate Chromatogram hplc->chromatogram inject->hplc integrate Peak Integration chromatogram->integrate calibrate Calibration Curve Construction integrate->calibrate Standards quantify Quantification integrate->quantify Samples calibrate->quantify

Caption: Workflow for the quantification of this compound.

Logical Relationship of HPLC Method Parameters

hplc_parameters cluster_instrument HPLC System cluster_separation Separation cluster_detection Detection & Quantification HPLC_Pump Pump Mobile_Phase Mobile Phase (ACN/H2O Gradient) HPLC_Pump->Mobile_Phase Injector Autosampler Column C18 Column Injector->Column Column_Oven Column Oven Temperature Temperature (30°C) Column_Oven->Temperature Detector UV-Vis Detector Wavelength Wavelength (210 nm) Detector->Wavelength Column->Detector Mobile_Phase->Column Flow_Rate Flow Rate (1.0 mL/min) Flow_Rate->Column Temperature->Column Peak_Area Peak Area Wavelength->Peak_Area Concentration Concentration Peak_Area->Concentration

Caption: Interrelationship of key HPLC parameters.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the quantification of this compound in fungal extracts. The protocol is straightforward and utilizes common laboratory equipment and reagents. This method is suitable for routine quality control of raw materials and finished products containing Poria cocos, as well as for supporting further research and development of this compound as a potential therapeutic agent.

References

Advancing In Vivo Research: Animal Models for Studying Poricoic Acid G

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Application Note and Protocol Guide

Poricoic acid G, a lanostane-type triterpenoid isolated from the fungus Poria cocos, has emerged as a compound of interest for its potential therapeutic applications. Preliminary studies have highlighted its cytotoxic effects against leukemia cells and its potential role in addressing metabolic dysfunction-associated fatty liver disease (MAFLD)[1][2][3]. To further elucidate its mechanisms of action and evaluate its efficacy and safety in vivo, appropriate animal models are indispensable.

This document provides a comprehensive guide to established and adaptable animal models for the in vivo investigation of this compound. While direct and extensive in vivo protocols for this compound are still under development, this guide leverages detailed protocols from its closely related analogue, Poricoic acid A (PAA), to provide a robust framework for study design.

Key Biological Activities & Potential Therapeutic Areas

This compound and its analogues have demonstrated a range of biological activities, suggesting their potential in treating:

  • Oncological Disorders: Particularly leukemia and solid tumors such as lung and ovarian cancer[1][4][5].

  • Metabolic Diseases: Including metabolic dysfunction-associated fatty liver disease (MAFLD) and diabetic kidney disease[2][3][6].

  • Inflammatory Conditions and Fibrosis: Such as renal fibrosis[2][7].

Recommended Animal Models for In Vivo Studies

Based on the known biological activities, the following animal models are recommended for investigating the therapeutic potential of this compound.

Oncology: Xenograft Mouse Model for Leukemia and Solid Tumors

Xenograft models are fundamental for assessing the anti-tumor efficacy of novel compounds. Given that this compound has shown cytotoxic effects on leukemia cells, and its analogue PAA has been studied in lung and ovarian cancer models, a xenograft approach is highly relevant[1][4][5][8].

Experimental Protocol: Subcutaneous Xenograft Model (Adapted from PAA studies)

  • Cell Culture: Culture a human leukemia cell line (e.g., HL-60) or a relevant solid tumor cell line (e.g., H460 for lung cancer, SKOV3 for ovarian cancer) under standard conditions[4][5].

  • Animal Husbandry: Utilize immunodeficient mice (e.g., BALB/c nude or NOD/SCID mice), typically 4-6 weeks old. House them in a pathogen-free environment.

  • Tumor Cell Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.

    • Subcutaneously inject approximately 1 x 10⁶ to 1 x 10⁷ cells into the flank of each mouse[5].

  • Tumor Growth Monitoring:

    • Allow tumors to establish and reach a palpable size (e.g., ~100 mm³).

    • Measure tumor dimensions (length and width) regularly (e.g., every 2-3 days) using calipers.

    • Calculate tumor volume using the formula: V = (length × width²) / 2[5].

  • Treatment with this compound:

    • Randomize mice into control and treatment groups.

    • Administer this compound via an appropriate route, such as oral gavage or intraperitoneal injection. Dosing will need to be optimized, but a starting point could be adapted from PAA studies (e.g., 10-30 mg/kg/day)[9]. The vehicle control group should receive the same volume of the vehicle used to dissolve this compound.

  • Endpoint Analysis:

    • Continue treatment for a predefined period (e.g., 21-42 days)[5].

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure final tumor weight and volume.

    • Collect tumor tissue for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) and molecular analysis (e.g., Western blot, qPCR).

    • Collect major organs to assess for any potential toxicity[4].

Quantitative Data Summary: Xenograft Model

ParameterControl GroupThis compound Group (Low Dose)This compound Group (High Dose)
Initial Tumor Volume (mm³)
Final Tumor Volume (mm³)
Final Tumor Weight (g)
Body Weight Change (%)
Relevant Biomarker Levels

Experimental Workflow: Xenograft Model

xenograft_workflow cluster_prep Preparation cluster_implant Implantation & Growth cluster_treatment Treatment cluster_analysis Analysis cell_culture Cancer Cell Culture implant Subcutaneous Cell Injection cell_culture->implant animal_prep Acclimatize Immunodeficient Mice animal_prep->implant monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize Mice monitor_growth->randomize treat Administer this compound or Vehicle randomize->treat endpoint Euthanize & Excise Tumor treat->endpoint After defined period analysis Tumor Weight/Volume, Histology, Molecular Analysis endpoint->analysis

Caption: Workflow for a subcutaneous xenograft animal model.

Metabolic Disease: High-Fat Diet-Induced MAFLD Model

This compound has been identified as a potential bioactive component in Poria cocos for mitigating MAFLD[3]. A high-fat diet (HFD) induced obesity and MAFLD model is a standard and clinically relevant approach to investigate this further[10][11][12][13].

Experimental Protocol: HFD-Induced MAFLD in Rodents

  • Animal Selection: Use male C57BL/6 mice or Sprague-Dawley rats, which are susceptible to diet-induced obesity and metabolic syndrome.

  • Dietary Induction:

    • After a period of acclimatization, divide the animals into a control group receiving a standard chow diet and an experimental group receiving a high-fat diet (e.g., 45-60% kcal from fat) for 8-16 weeks to induce MAFLD.

  • Treatment with this compound:

    • After the induction period, the HFD-fed animals can be further divided into a vehicle control group and this compound treatment groups.

    • Administer this compound daily via oral gavage for a period of 4-8 weeks.

  • Metabolic Phenotyping:

    • Monitor body weight, food intake, and water consumption regularly.

    • Perform glucose and insulin tolerance tests (GTT and ITT) to assess glucose homeostasis.

    • Collect blood samples to measure serum levels of lipids (triglycerides, total cholesterol), and liver enzymes (ALT, AST)[3].

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the animals and collect liver and adipose tissue.

    • Measure liver weight and calculate the liver-to-body weight ratio.

    • Perform histological analysis of the liver (H&E staining for steatosis, inflammation, and ballooning; Sirius Red or Masson's trichrome for fibrosis).

    • Analyze gene and protein expression of key targets in lipid metabolism and inflammation in the liver.

Quantitative Data Summary: MAFLD Model

ParameterChow DietHigh-Fat Diet (Vehicle)High-Fat Diet + this compound
Body Weight (g)
Liver Weight (g)
Serum ALT (U/L)
Serum AST (U/L)
Serum Triglycerides (mg/dL)
Liver Triglyceride Content (mg/g)
Glucose Tolerance (AUC)
Diabetic Kidney Disease: Streptozotocin (STZ)-Induced Model

Given the demonstrated protective effects of PAA in diabetic kidney disease, a similar model can be employed for this compound[6]. The STZ-induced diabetes model is widely used to study diabetic complications, including nephropathy.

Experimental Protocol: STZ-Induced Diabetic Nephropathy in Mice

  • Animal Selection: Use male mice (e.g., C57BL/6 or BALB/c) that are susceptible to STZ-induced diabetes.

  • Induction of Diabetes:

    • Administer a single high dose or multiple low doses of streptozotocin (STZ) intraperitoneally to induce hyperglycemia. STZ is toxic to pancreatic β-cells.

    • Confirm diabetes by measuring blood glucose levels; mice with fasting blood glucose >250 mg/dL are typically considered diabetic[6].

  • Treatment with this compound:

    • Once diabetes is established, randomize the diabetic mice into vehicle control and this compound treatment groups.

    • Administer this compound daily via oral gavage for 8-12 weeks.

  • Monitoring of Renal Function:

    • Collect 24-hour urine samples at regular intervals to measure urinary albumin excretion (a key indicator of kidney damage).

    • At the end of the study, collect blood to measure serum creatinine and blood urea nitrogen (BUN) levels.

  • Endpoint Analysis:

    • Euthanize the mice and perfuse the kidneys.

    • Perform histological analysis of the kidneys (e.g., Periodic acid-Schiff staining for glomerular changes and Masson's trichrome for fibrosis).

    • Conduct molecular analysis on kidney tissue to assess markers of inflammation, fibrosis, and relevant signaling pathways.

Quantitative Data Summary: Diabetic Kidney Disease Model

ParameterNon-Diabetic ControlDiabetic (Vehicle)Diabetic + this compound
Blood Glucose (mg/dL)
24h Urinary Albumin (µg)
Serum Creatinine (mg/dL)
BUN (mg/dL)
Glomerular Mesangial Expansion Score

Key Signaling Pathways for Investigation

Based on studies of Poricoic acid A, several signaling pathways are likely to be modulated by this compound and should be investigated in the context of the aforementioned animal models.

  • MEK/ERK Pathway: This pathway is crucial in cell proliferation and survival and is often dysregulated in cancer. PAA has been shown to inhibit this pathway in lung cancer cells[4].

  • mTOR/p70S6K Pathway: A central regulator of cell growth, proliferation, and autophagy, this pathway was found to be modulated by PAA in ovarian cancer[5].

  • NF-κB/MAPK Pathway: These pathways are key mediators of inflammation and are relevant in various diseases, including cancer and renal disease[1][14].

  • TGF-β/Smad Pathway: A critical pathway in the development of fibrosis, particularly in the kidneys[7].

  • AMPK Pathway: A key sensor of cellular energy status, its activation can have protective effects in metabolic and fibrotic diseases[15].

anticancer_pathway

Caption: Potential anti-fibrotic signaling pathways of this compound.

Conclusion

The study of this compound in vivo holds significant promise for the development of new therapeutics. While specific protocols for this compound are still emerging, the extensive research on its analogue, Poricoic acid A, provides a solid foundation for designing rigorous and effective preclinical studies. By adapting the xenograft, high-fat diet-induced MAFLD, and STZ-induced diabetic nephropathy models, researchers can effectively evaluate the therapeutic potential of this compound and elucidate its underlying mechanisms of action. Careful consideration of dosing, administration routes, and relevant endpoints will be crucial for the successful translation of these preclinical findings.

References

Application Notes and Protocols: Poricoic Acid G for Inducing Apoptosis in HL-60 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poricoic acid G, a lanostane-type triterpenoid derived from the fungus Poria cocos, has demonstrated significant cytotoxic effects against various cancer cell lines. This document provides detailed application notes and experimental protocols for investigating the apoptosis-inducing capabilities of this compound in the human promyelocytic leukemia cell line, HL-60. The information herein is intended to guide researchers in the evaluation of this compound as a potential therapeutic agent. While direct studies on this compound in HL-60 cells are limited, the following protocols and data are based on studies of closely related compounds and established methodologies for this cell line.

Data Presentation

The following tables summarize representative quantitative data for the effects of a closely related diterpene ester, Gnidilatimonoein (Gn), on HL-60 cells, which can serve as a benchmark for studies with this compound.

Table 1: Cytotoxicity of Gnidilatimonoein (Gn) on HL-60 Cells

Treatment DurationIC50 Value (µM)
72 hours1.3[1]

Table 2: Effect of Gnidilatimonoein (Gn) on Cell Cycle Distribution in HL-60 Cells after 24-hour treatment

TreatmentG1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Control43---
1.3 µM Gn61(decrease)(decrease)(not significant at 24h)[1]

Table 3: Induction of Apoptosis by Gnidilatimonoein (Gn) in HL-60 Cells

Treatment (72 hours)Apoptotic Cells (%)
Control<5
0.5 µM GnIncreased[1]
1.0 µM GnIncreased[1]
2.0 µM GnIncreased[1]

Table 4: Caspase-3 Activity in HL-60 Cells Treated with Gnidilatimonoein (Gn)

Treatment (72 hours)Relative Caspase-3 Activity
Control1.0
0.5 µM GnIncreased[1]
1.0 µM GnIncreased[1]
2.0 µM GnIncreased[1]

Signaling Pathway

Based on studies of related poricoic acids, a plausible signaling pathway for this compound-induced apoptosis in HL-60 cells involves the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, converging on the activation of executioner caspases.

Caption: Proposed apoptotic signaling pathway of this compound in HL-60 cells.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Human promyelocytic leukemia (HL-60) cells.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution. Further dilute with culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1%.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on HL-60 cells.

  • Procedure:

    • Seed HL-60 cells in a 96-well plate at a density of 4×10^4 cells/well.

    • Treat the cells with various concentrations of this compound for different time intervals (e.g., 24, 48, 72 hours).

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

    • Centrifuge the plate, remove the supernatant, and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100.

G start Start seed_cells Seed HL-60 cells (4x10^4 cells/well) start->seed_cells treat_cells Treat with This compound seed_cells->treat_cells add_mtt Add MTT solution (4h incubation) treat_cells->add_mtt dissolve_formazan Dissolve formazan in DMSO add_mtt->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance end End read_absorbance->end

Caption: Workflow for the MTT cell viability assay.

Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Treat HL-60 cells with this compound for the desired time.

    • Harvest the cells and wash twice with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour.

G start Start treat_cells Treat HL-60 cells start->treat_cells harvest_wash Harvest and wash cells with PBS treat_cells->harvest_wash resuspend Resuspend in binding buffer harvest_wash->resuspend stain Stain with Annexin V and PI resuspend->stain incubate Incubate 15 min in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze end End analyze->end

Caption: Workflow for Annexin V/PI apoptosis assay.

Cell Cycle Analysis

This protocol is used to determine the effect of this compound on the cell cycle progression of HL-60 cells.

  • Procedure:

    • Treat HL-60 cells with this compound.

    • Harvest and wash the cells with PBS.

    • Fix the cells in cold 70% ethanol overnight at -20°C.

    • Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry.[2]

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

  • Procedure:

    • Treat HL-60 cells with this compound.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, PARP).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Caspase Activity Assay

This assay measures the activity of caspases, key enzymes in the apoptotic pathway.

  • Procedure:

    • Treat HL-60 cells with this compound.

    • Lyse the cells and incubate the lysate with a caspase-specific substrate (e.g., DEVD-pNA for Caspase-3).[1]

    • Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader.

    • The activity is proportional to the amount of cleaved substrate.

Mitochondrial Membrane Potential (ΔΨm) Assay

A decrease in mitochondrial membrane potential is an early indicator of apoptosis.

  • Procedure:

    • Treat HL-60 cells with this compound.

    • Incubate the cells with a fluorescent dye such as JC-1 or Rhodamine 123.

    • Analyze the cells by flow cytometry or fluorescence microscopy. A shift in fluorescence indicates a loss of mitochondrial membrane potential.

References

Application Notes and Protocols for Poricoic Acid G Anti-Leukemia Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukemia, a group of cancers that originate in the bone marrow and result in a high number of abnormal white blood cells, remains a significant challenge in oncology. Natural products are a promising source of novel anti-cancer agents. Poricoic acid G, a triterpenoid isolated from Poria cocos, has demonstrated significant cytotoxic effects against leukemia cells, highlighting its potential as a therapeutic candidate.[1] This document provides a detailed experimental framework for investigating the anti-leukemic properties of this compound, with a focus on in vitro and in vivo methodologies. The protocols outlined herein are designed to elucidate the compound's mechanism of action, including its effects on cell viability, apoptosis, cell cycle progression, and relevant signaling pathways.

I. In Vitro Anti-Leukemia Studies

Cell Viability Assay

This protocol determines the concentration-dependent cytotoxic effect of this compound on leukemia cells. The human promyelocytic leukemia cell line, HL-60, is a well-established model for studying myeloid leukemia and has shown sensitivity to this compound.[2]

Protocol: MTT Assay

  • Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution to achieve final concentrations ranging from 0.1 µM to 100 µM in the cell culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined using a dose-response curve.

Data Presentation:

Concentration (µM)24h Viability (%)48h Viability (%)72h Viability (%)
Vehicle Control100100100
0.1
1
10
50
100
IC50 (µM)
Apoptosis Assay

This assay determines if the cytotoxic effect of this compound is mediated through the induction of apoptosis.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Treatment: Seed HL-60 cells in a 6-well plate at a density of 1 x 10^6 cells/mL and treat with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Data Presentation:

TreatmentTime (h)Viable Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Vehicle Control24
This compound (IC50)24
This compound (2x IC50)24
Vehicle Control48
This compound (IC50)48
This compound (2x IC50)48
Cell Cycle Analysis

This protocol investigates the effect of this compound on cell cycle progression.

Protocol: Propidium Iodide Staining and Flow Cytometry

  • Cell Treatment: Treat HL-60 cells with this compound as described in the apoptosis assay.

  • Cell Fixation: Harvest and wash the cells with PBS. Fix the cells in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PBS containing 50 µg/mL PI and 100 µg/mL RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

Data Presentation:

TreatmentTime (h)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Vehicle Control24
This compound (IC50)24
This compound (2x IC50)24
Vehicle Control48
This compound (IC50)48
This compound (2x IC50)48
Western Blot Analysis of Key Signaling Pathways

This protocol examines the effect of this compound on proteins involved in apoptosis, cell cycle regulation, and key signaling pathways like MEK/ERK and AMPK/mTOR, which are implicated in the action of the related compound, Poricoic acid A.[3][4][5]

Protocol: Western Blotting

  • Protein Extraction: Treat HL-60 cells with this compound, harvest, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Suggested Primary Antibodies:

PathwayTarget Protein
Apoptosis Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax
Cell Cycle Cyclin D1, Cyclin E, CDK2, CDK4, p21, p27
MEK/ERK Pathway p-MEK, MEK, p-ERK, ERK
AMPK/mTOR Pathway p-AMPK, AMPK, p-mTOR, mTOR, p-p70S6K, p70S6K

Data Presentation: Densitometric analysis of the western blot bands should be performed and normalized to a loading control (e.g., β-actin or GAPDH). The results can be presented as fold changes relative to the vehicle control.

II. In Vivo Anti-Leukemia Studies

Xenograft Mouse Model

This protocol describes the establishment of a human leukemia xenograft model in immunodeficient mice to evaluate the in vivo efficacy of this compound.[6][7][8][9][10]

Protocol: Subcutaneous Xenograft Model

  • Animal Model: Use 6-8 week old female NOD/SCID or NSG mice.

  • Cell Implantation: Subcutaneously inject 5 x 10^6 HL-60 cells in 100 µL of a 1:1 mixture of PBS and Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width^2).

  • Treatment: When tumors reach an average volume of 100-150 mm^3, randomly assign mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).

  • Drug Administration: Administer this compound (e.g., intraperitoneally or orally) at the predetermined doses daily or on a specified schedule. The vehicle for this compound should be determined based on its solubility (e.g., a solution containing DMSO, Cremophor EL, and saline).

  • Efficacy Evaluation: Monitor tumor volume and body weight throughout the study. At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

Data Presentation:

Treatment GroupInitial Tumor Volume (mm³)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Final Tumor Weight (g)
Vehicle Control
This compound (Low Dose)
This compound (High Dose)
Positive Control

III. Visualizations

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies viability Cell Viability Assay (MTT) apoptosis Apoptosis Assay (Annexin V/PI) viability->apoptosis Determine IC50 cell_cycle Cell Cycle Analysis (PI Staining) viability->cell_cycle Determine IC50 xenograft Leukemia Xenograft Model viability->xenograft Inform Dose Selection western_blot Western Blot Analysis apoptosis->western_blot cell_cycle->western_blot treatment This compound Treatment xenograft->treatment evaluation Efficacy Evaluation treatment->evaluation

Figure 1: Experimental workflow for anti-leukemia studies of this compound.

Signaling_Pathways cluster_mek_erk MEK/ERK Pathway cluster_ampk_mtor AMPK/mTOR Pathway PAG This compound MEK MEK PAG->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PAG2 This compound AMPK AMPK PAG2->AMPK mTOR mTOR AMPK->mTOR Autophagy Autophagy mTOR->Autophagy Apoptosis Apoptosis mTOR->Apoptosis

Figure 2: Hypothesized signaling pathways modulated by this compound in leukemia cells.

References

Application Notes & Protocols: Poricoic Acid G in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Poricoic acid G is a lanostane-type triterpenoid isolated from the sclerotium of the fungus Poria cocos[1]. This natural compound has demonstrated significant biological activity, drawing interest for its potential therapeutic applications. Notably, preclinical studies have highlighted its potent cytotoxic effects against specific cancer cell lines, suggesting its promise as an anti-leukemic agent[1][2]. This compound has also been shown to inhibit the activation of the Epstein-Barr virus early antigen (EBV-EA)[1].

These application notes provide a summary of the available preclinical data on this compound and offer detailed protocols for its administration and evaluation in experimental settings.

Mechanism of Action & Biological Activity

This compound's primary reported activity is its potent cytotoxicity against human leukemia HL-60 cells[1]. While the precise molecular mechanism and signaling pathways are not as extensively characterized as those for other related compounds like Poricoic acid A, its ability to induce cancer cell death is significant. It also exhibits inhibitory effects on the tumor promoter-induced activation of EBV-EA, which is a common screening method for anti-tumor agents[1].

Quantitative Data Summary

The following table summarizes the key quantitative data from preclinical evaluations of this compound.

ParameterCell LineValueReference
GI₅₀ (50% Growth Inhibition)Human Leukemia (HL-60)39.3 nM[1]
CytotoxicityOther Human Cancer Cell LinesModerate[1]

Preclinical Experimental Protocols

The following protocols are representative methodologies for the preclinical evaluation of this compound, based on standard techniques and studies of related compounds.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol details the procedure for determining the cytotoxic effects of this compound on a cancer cell line, such as HL-60.

Materials:

  • This compound (HY-N10071, MedChemExpress or equivalent)

  • Human leukemia cell line (e.g., HL-60)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture HL-60 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of medium and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM). Ensure the final DMSO concentration in the wells is less than 0.1%.

  • Treatment: Replace the medium in the wells with 100 µL of medium containing the various concentrations of this compound. Include wells with medium only (blank) and cells treated with vehicle (DMSO) as controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control. Determine the GI₅₀ value using non-linear regression analysis.

Protocol 2: In Vivo Anti-Tumor Efficacy (Xenograft Model)

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound using a subcutaneous xenograft mouse model. This is based on protocols used for the closely related Poricoic acid A, as specific in vivo studies for this compound are not detailed in the provided results[3].

Materials:

  • 4-6 week old athymic nude mice

  • Cancer cell line (e.g., H460 or H1299 for lung cancer models)[3]

  • Matrigel

  • This compound

  • Vehicle solution (e.g., 0.5% CMC-Na)

  • Calipers for tumor measurement

Procedure:

  • Animal Acclimatization: Allow mice to acclimatize for one week under standard laboratory conditions.

  • Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ cancer cells suspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse[3].

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=5-8 per group).

  • Drug Administration:

    • Control Group: Administer the vehicle solution orally or via intraperitoneal (IP) injection daily.

    • Treatment Groups: Administer this compound at various doses (e.g., 10, 20, 30 mg/kg) daily via the same route as the control[3].

  • Monitoring:

    • Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Study Termination: After a predefined period (e.g., 21-28 days), euthanize the mice.

  • Endpoint Analysis:

    • Excise the tumors and measure their final weight[3].

    • Optionally, collect primary organs (liver, kidney, etc.) for histological analysis to assess toxicity[4][5].

    • Tumor tissue can be used for further analysis (e.g., Western blot, IHC).

Visualizations: Workflows and Mechanisms

The following diagrams illustrate key experimental workflows and relationships relevant to the preclinical study of this compound.

In_Vitro_Workflow start Start: Cell Culture (e.g., HL-60) n1 n1 start->n1 Seed cells in 96-well plate process process data data end_node end_node data->end_node Calculate GI₅₀ n2 n2 n1->n2 Treat with this compound (Dose-response) n3 n3 n2->n3 Incubate (48-72h) n4 n4 n3->n4 Add MTT Reagent n5 n5 n4->n5 Incubate (4h) & Solubilize n5->data Measure Absorbance

Caption: Workflow for in vitro cytotoxicity assessment of this compound.

In_Vivo_Workflow start Start: Nude Mice Acclimatization n1 n1 start->n1 Subcutaneous injection of cancer cells process process decision decision n2 n2 decision->n2 Tumor volume ~100 mm³ end_node end_node n1->decision Monitor tumor growth n3 n3 n2->n3 Randomize into groups (Control & Treatment) n4 n4 n3->n4 Daily administration of Vehicle or this compound n5 n5 n4->n5 Monitor tumor volume & body weight n5->end_node Endpoint: Excise tumor, weigh, & analyze

Caption: General workflow for an in vivo xenograft tumor model study.

Mechanism_of_Action pag This compound target Leukemia Cells (e.g., HL-60) pag->target Administered to effect Inhibition of Cell Growth & Cytotoxicity pag->effect Directly Induces pathway Undetermined Signaling Pathways target->pathway pathway->effect Leads to

Caption: Postulated mechanism of this compound in leukemia cells.

References

Application Notes and Protocols for Poricoic Acid G in Cancer Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Poricoic acid G, a triterpenoid compound isolated from Poria cocos, in cancer cell culture experiments. The following protocols and data are intended to facilitate research into the anti-cancer properties of this compound.

Introduction to this compound

This compound (PAG) is a lanostane-type triterpenoid that has demonstrated significant cytotoxic effects against cancer cells.[1] Notably, it has shown potent activity against leukemia cells, suggesting its potential as an anti-leukemic agent.[1] While extensive research has been conducted on the related compound Poricoic acid A (PAA), highlighting its role in inducing apoptosis, and cell cycle arrest through modulation of key signaling pathways like MEK/ERK and PI3K/Akt/NF-κB, the specific molecular mechanisms of PAG are still under investigation.[2][3][4] These notes will provide protocols for culturing relevant cancer cell lines and for conducting experiments to elucidate the anti-cancer effects of this compound.

Data Presentation

The anti-proliferative activity of this compound has been quantified in various cancer cell lines. The following table summarizes the available data on its cytotoxic effects, primarily focusing on the GI50 (concentration for 50% growth inhibition).

Cell LineCancer TypeGI50 ValueReference
HL-60Acute Promyelocytic Leukemia39.3 nM[5]
A549Lung Carcinoma> 100 µM[1]
AZ-521Stomach Adenocarcinoma> 100 µM[1]

Experimental Protocols

Detailed methodologies for key experiments to assess the anti-cancer effects of this compound are provided below.

Cancer Cell Culture

3.1.1. Culturing HL-60 (Acute Promyelocytic Leukemia) Cells

HL-60 cells are grown in suspension culture.

  • Media and Reagents:

    • RPMI 1640 medium

    • Fetal Bovine Serum (FBS), heat-inactivated (10-20%)

    • L-Glutamine (2 mM)

    • Penicillin-Streptomycin (100 U/mL penicillin, 100 µg/mL streptomycin)

    • Dimethyl sulfoxide (DMSO) for cryopreservation

  • Protocol for Thawing Cryopreserved Cells:

    • Rapidly thaw the vial of frozen cells in a 37°C water bath.

    • Transfer the thawed cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 100-150 x g for 5 minutes to pellet the cells.

    • Discard the supernatant containing DMSO.

    • Resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium with 20% FBS.

    • Transfer the cell suspension to a T-25 or T-75 culture flask.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Protocol for Sub-culturing (Passaging):

    • Monitor cell density daily using a hemocytometer.

    • Maintain the cell culture density between 1 x 10^5 and 9 x 10^5 cells/mL.[2]

    • When the cell density approaches the upper limit, dilute the culture with fresh, pre-warmed complete growth medium to a seeding density of 1-2 x 10^5 cells/mL.[6]

    • Change the medium every 2-3 days by centrifuging the cell suspension, removing the old medium, and resuspending the cells in fresh medium.[5]

Cytotoxicity Assay (MTT or CCK-8)

This assay measures the effect of this compound on cancer cell viability.

  • Materials:

    • 96-well plates

    • This compound stock solution (dissolved in DMSO)

    • Complete growth medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

    • Solubilization solution (e.g., DMSO or Sorenson's glycine buffer for MTT)

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete growth medium. For suspension cells like HL-60, plates may need to be coated to promote attachment, or the assay can be performed in suspension.

    • Incubate the plate for 24 hours at 37°C and 5% CO2.

    • Prepare serial dilutions of this compound in complete growth medium.

    • Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for 24, 48, or 72 hours.

    • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours, or add 20 µL of MTT solution and incubate for 4 hours.[4]

    • If using MTT, add 100 µL of solubilization solution to each well and incubate for 15 minutes with shaking.

    • Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

    • Calculate the cell viability as a percentage of the control and determine the GI50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis by this compound.

  • Materials:

    • 6-well plates

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates at a density of 1-5 x 10^5 cells/well and allow them to adhere (if applicable) or grow for 24 hours.

    • Treat the cells with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).

    • Harvest the cells (including floating cells in the supernatant for adherent lines) and wash them twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This protocol determines the effect of this compound on cell cycle progression.

  • Materials:

    • 6-well plates

    • This compound

    • Cold 70% ethanol

    • PBS

    • Propidium Iodide (PI) staining solution (containing PI and RNase A)

    • Flow cytometer

  • Protocol:

    • Seed cells and treat with this compound as described for the apoptosis assay.

    • Harvest the cells and wash them with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

    • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.[7]

    • Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be quantified.

Western Blot Analysis for Signaling Pathways

This technique is used to investigate the effect of this compound on the protein expression and phosphorylation status of key signaling molecules.

  • Materials:

    • 6-well or 10 cm plates

    • This compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF membranes and transfer apparatus

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., against p-MEK, MEK, p-ERK, ERK, p-Akt, Akt, p-mTOR, mTOR, and β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Seed cells and treat with this compound for the desired time.

    • Lyse the cells with RIPA buffer and collect the lysates.

    • Determine the protein concentration using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

The following diagrams illustrate the potential signaling pathways affected by this compound and a general workflow for its investigation.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Biological Assays cluster_mechanism Mechanism of Action start Cancer Cell Lines (e.g., HL-60) culture Culture & Maintenance start->culture pag This compound Treatment culture->pag cytotoxicity Cytotoxicity Assay (MTT/CCK-8) pag->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) pag->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) pag->cell_cycle western_blot Western Blot Analysis pag->western_blot pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis

Caption: Experimental workflow for investigating this compound.

signaling_pathways cluster_pag This compound cluster_mek_erk MEK/ERK Pathway cluster_pi3k_akt PI3K/Akt/NF-κB Pathway cluster_mtor mTOR Pathway pag This compound mek MEK1/2 pag->mek Inhibition pi3k PI3K pag->pi3k Inhibition mtor mTOR pag->mtor Inhibition erk ERK1/2 mek->erk proliferation1 Cell Proliferation & Survival erk->proliferation1 akt Akt pi3k->akt nfkb NF-κB akt->nfkb proliferation2 Cell Proliferation, Invasion & Migration nfkb->proliferation2 p70s6k p70S6K mtor->p70s6k apoptosis_autophagy Apoptosis & Autophagy Regulation p70s6k->apoptosis_autophagy

Caption: Potential signaling pathways modulated by this compound.

References

Application Notes and Protocols: Poricoic Acid G Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poricoic acid G is a triterpenoid compound isolated from the medicinal mushroom Poria cocos.[1][2] This class of compounds has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and cytotoxic effects.[2] Accurate and reliable analytical methods are crucial for the quantification and characterization of this compound in research and drug development settings. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₃₀H₄₆O₅PubChem
Molecular Weight 486.7 g/mol PubChem[1]
IUPAC Name (2R)-2-[(2R,3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,5,7,8,9-octahydrocyclopenta[a]naphthalen-3-yl]-6-methylhept-5-enoic acidPubChem[1]
CAS Number 415724-84-4MedChemExpress

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

This protocol outlines a general method for the quantitative analysis of this compound in samples derived from Poria cocos or other matrices. Method optimization may be required for specific sample types.

Experimental Protocol:

  • Standard Preparation:

    • Prepare a stock solution of this compound analytical standard (≥98% purity) in methanol at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by serially diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (for Poria cocos extract):

    • Weigh 1.0 g of dried and powdered Poria cocos sample.

    • Add 50 mL of 70% ethanol and extract using ultrasonication for 60 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.

  • HPLC Conditions:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B)
Gradient 0-10 min, 55% A; 10-40 min, 55-100% A; 40-85 min, 100% A
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 242 nm
Injection Volume 10 µL

Data Presentation:

AnalyteRetention Time (min)Linearity (µg/mL)Correlation Coefficient (r²)
This compoundTo be determined experimentally1 - 100> 0.999

Note: The retention time for this compound should be determined by injecting a pure standard under the specified conditions. The linearity and correlation coefficient are expected values based on similar compounds.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Identification and Quantification

UPLC-MS offers higher sensitivity and selectivity for the analysis of this compound, especially in complex matrices.

Experimental Protocol:

  • Standard and Sample Preparation:

    • Follow the same procedures as described for the HPLC method, but use UPLC-grade solvents.

  • UPLC-MS Conditions:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase Acetonitrile (A) and 0.1% Formic Acid in Water (B)
Gradient To be optimized, a common starting point is a linear gradient from 10% to 90% A over 15 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 2 µL
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)
Scan Range m/z 100-1000
Capillary Voltage 3.0 kV
Cone Voltage 40 V

Data Presentation:

Analyte[M-H]⁻ (m/z)Key Fragment Ions (m/z)
This compound485.33To be determined experimentally

Note: The deprotonated molecule [M-H]⁻ is calculated from the molecular formula. Key fragment ions should be determined from the MS/MS spectrum of the this compound standard. A GC-MS spectrum is available on PubChem for reference.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the structural confirmation of this compound.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or Pyridine-d₅).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition Parameters:

ExperimentSpectrometer FrequencyKey Parameters
¹H NMR≥ 400 MHzStandard acquisition parameters
¹³C NMR≥ 100 MHzStandard acquisition parameters with proton decoupling
2D NMR (COSY, HSQC, HMBC)≥ 400 MHzStandard pulse programs for structural elucidation

Data Presentation:

NucleusChemical Shifts (δ, ppm)
¹HRefer to NMRShiftDB or experimental data.
¹³CRefer to NMRShiftDB or experimental data.

Note: Detailed ¹H and ¹³C NMR chemical shift data for this compound can be found in spectral databases such as NMRShiftDB, which can be accessed via PubChem.[1]

Signaling Pathway and Experimental Workflow

Poricoic acids have been shown to exert their biological effects through various signaling pathways. For instance, the structurally related Poricoic acid A has been reported to induce apoptosis and inhibit the NF-κB and MAPK signaling pathways.[3][4][5][6][7][8] Based on these findings, a putative signaling pathway for this compound's anti-cancer activity is proposed below.

Poricoic_Acid_G_Signaling_Pathway Poricoic_Acid_G This compound IKK IKK Poricoic_Acid_G->IKK Inhibition Apoptosis Apoptosis Poricoic_Acid_G->Apoptosis Induction IkB_alpha IκBα IKK->IkB_alpha Phosphorylation NF_kB NF-κB (p65/p50) IkB_alpha->NF_kB Release Nucleus Nucleus NF_kB->Nucleus Translocation Gene_Expression Pro-inflammatory & Pro-survival Gene Expression Nucleus->Gene_Expression Transcription Gene_Expression->Apoptosis Inhibition

Caption: Putative NF-κB signaling pathway inhibition by this compound.

The following diagram illustrates a general experimental workflow for the analysis of this compound from a natural product extract.

Experimental_Workflow_Poricoic_Acid_G Start Poria cocos Sample Extraction Solvent Extraction Start->Extraction Filtration Filtration Extraction->Filtration HPLC_Analysis HPLC-UV Analysis (Quantification) Filtration->HPLC_Analysis LCMS_Analysis UPLC-MS Analysis (Identification & Quantification) Filtration->LCMS_Analysis NMR_Analysis NMR Spectroscopy (Structural Confirmation) Filtration->NMR_Analysis Data_Analysis Data Analysis HPLC_Analysis->Data_Analysis LCMS_Analysis->Data_Analysis NMR_Analysis->Data_Analysis Report Report Generation Data_Analysis->Report

Caption: General workflow for this compound analysis.

References

Poricoic Acid G: Application Notes and Protocols for Natural Product Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poricoic acid G is a lanostane-type triterpenoid isolated from the sclerotium of the medicinal fungus Poria cocos. This natural product has demonstrated significant biological activity, positioning it as a compound of interest in the field of drug discovery, particularly for oncology. This document provides a summary of its known biological effects, quantitative data on its activity, and detailed protocols for the key experiments that have been used to characterize its potential as a therapeutic agent.

Biological Activities and Potential Applications

This compound has been identified as a potent cytotoxic agent against human leukemia cells and as an inhibitor of tumor promotion. Its potential applications in drug discovery are primarily focused on:

  • Anti-leukemic Agent: this compound exhibits significant growth inhibitory effects on human promyelocytic leukemia (HL-60) cells.[1][2]

  • Chemopreventive Agent: By inhibiting the activation of the Epstein-Barr virus (EBV) early antigen (EA) induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA), this compound demonstrates potential as a chemopreventive agent.[1] EBV reactivation is associated with the development of certain cancers, and its inhibition is a key strategy in cancer prevention.

Quantitative Data

The following table summarizes the key quantitative data for the biological activities of this compound.

Biological ActivityCell LineAssayParameterValueReference
CytotoxicityHuman promyelocytic leukemia (HL-60)Sulforhodamine B (SRB) assayGI₅₀39.3 nM[1][2]
Inhibition of Tumor PromotionHuman Burkitt's lymphoma (Raji)Immunofluorescence AssayIC₅₀400 mol ratio/32 pmol TPA[1]

Note: The IC₅₀ value for the inhibition of EBV-EA activation is expressed as the molar ratio of the compound to the tumor promoter (TPA) that causes a 50% reduction in the activation.

Experimental Protocols

Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay

This protocol is adapted from standard methodologies for assessing cytotoxicity in suspension cell lines like HL-60.[3][4][5]

Objective: To determine the concentration of this compound that inhibits the growth of HL-60 leukemia cells by 50% (GI₅₀).

Materials:

  • This compound

  • HL-60 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well microtiter plates

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • 10 mM Tris base solution

  • Microplate reader

Procedure:

  • Cell Plating: Seed HL-60 cells in 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Fixation: Gently add 50 µL of cold 50% TCA to each well (final concentration of 10% TCA) and incubate for 1 hour at 4°C.

  • Washing: Carefully remove the supernatant and wash the wells five times with slow-running tap water. Remove excess water and air dry the plates.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Remove the SRB solution and quickly wash the wells four times with 1% acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition and determine the GI₅₀ value.

Inhibition of TPA-Induced EBV-EA Activation Assay

This protocol is based on established methods for assessing the inhibition of EBV reactivation in Raji cells.[6][7][8]

Objective: To determine the concentration of this compound that inhibits TPA-induced EBV-EA activation in Raji cells by 50% (IC₅₀).

Materials:

  • This compound

  • Raji cells (EBV-positive Burkitt's lymphoma cell line)

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 12-O-tetradecanoylphorbol-13-acetate (TPA)

  • n-Butyric acid

  • Phosphate-buffered saline (PBS)

  • Acetone

  • Human serum containing EBV EA antibodies (e.g., from a patient with nasopharyngeal carcinoma)

  • Fluorescein isothiocyanate (FITC)-conjugated anti-human IgG

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture Raji cells in complete RPMI-1640 medium.

  • Induction and Treatment: Seed 1 x 10⁶ cells/mL in fresh medium. Add n-butyric acid to a final concentration of 4 mM. After a 4-hour incubation, add TPA to a final concentration of 32 pmol/mL and the desired concentrations of this compound.

  • Incubation: Incubate the cells for 48 hours at 37°C.

  • Cell Smear Preparation: Prepare cell smears on glass slides, air dry, and fix with acetone at room temperature for 10 minutes.

  • Immunofluorescence Staining:

    • Wash the fixed cells with PBS.

    • Incubate the smears with human serum containing EBV EA antibodies (diluted 1:10) at 37°C for 30 minutes.

    • Wash three times with PBS.

    • Incubate with FITC-conjugated anti-human IgG (diluted 1:40) at 37°C for 30 minutes.

    • Wash three times with PBS.

  • Microscopy: Mount the slides with a coverslip using a mounting medium. Observe the cells under a fluorescence microscope. Count at least 500 cells per sample and determine the percentage of EA-positive cells.

  • Data Analysis: Calculate the percentage of inhibition of EBV-EA activation for each concentration of this compound and determine the IC₅₀ value.

Visualizations

Experimental Workflow for Evaluating this compound

experimental_workflow cluster_extraction Isolation cluster_activity Bioactivity Screening cluster_data Data Analysis cluster_conclusion Conclusion poria Poria cocos Sclerotium extraction Solvent Extraction poria->extraction chromatography Chromatographic Separation extraction->chromatography pag This compound chromatography->pag cytotoxicity Cytotoxicity Assay (HL-60 cells) pag->cytotoxicity Test Compound ebv EBV-EA Inhibition Assay (Raji cells) pag->ebv Test Compound gi50 GI50 Determination cytotoxicity->gi50 ic50 IC50 Determination ebv->ic50 conclusion Lead Compound for Anti-Leukemia and Chemoprevention gi50->conclusion ic50->conclusion

Caption: Workflow for the isolation and bioactivity evaluation of this compound.

Inhibition of Tumor Promotion by this compound

tumor_promotion_inhibition TPA Tumor Promoter (TPA) Reactivation Viral Lytic Cycle Reactivation TPA->Reactivation Induces EBV Latent Epstein-Barr Virus (in Raji cells) EBV->Reactivation EA Early Antigen (EA) Expression Reactivation->EA Promotion Tumor Promotion EA->Promotion PAG This compound PAG->Reactivation Inhibits

Caption: this compound inhibits TPA-induced EBV reactivation, a key step in tumor promotion.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Poricoic Acid G Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Poricoic acid G extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of this compound from Poria cocos.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

A1: this compound is a lanostane-type triterpenoid, a class of bioactive compounds known for their diverse pharmacological activities. Its primary natural source is the medicinal fungus Poria cocos (also known as Fu Ling or Wolfiporia cocos), which grows on the roots of pine trees. The surface layer of the sclerotium, in particular, is reported to be rich in triterpenoids.

Q2: Which solvent is most effective for extracting this compound?

A2: Ethanol and methanol are commonly used solvents for extracting triterpenoids from Poria cocos. The choice between them can depend on the specific research goal. Methanol is often cited for its high extractability of a wide range of phytochemicals. However, for biological assays, ethanol is often preferred due to its lower toxicity. An 80% ethanol concentration has been shown to be effective for extracting triterpenoids from medicinal fungi[1]. It is recommended to perform a pilot study with different concentrations of ethanol or methanol to determine the optimal solvent for your specific experimental conditions.

Q3: What are the key factors that influence the yield of this compound extraction?

A3: Several factors can significantly impact the extraction yield of this compound:

  • Starting Material: The species, growth stage, and part of the fungus used are critical. The surface layer of Poria cocos generally has a higher concentration of triterpenoids compared to the inner parts[2].

  • Pre-Extraction Processing: Proper drying and grinding of the raw material are essential. The material should be dried to a constant weight and ground to a fine powder (e.g., 100 mesh) to increase the surface area for solvent penetration[3].

  • Extraction Method: The choice of extraction technique (e.g., ultrasonic-assisted extraction, Soxhlet, microwave-assisted extraction) will affect efficiency and yield.

  • Extraction Parameters: For any given method, parameters such as solvent concentration, solid-to-liquid ratio, extraction time, and temperature must be optimized.

Q4: Can you provide a brief overview of the common extraction techniques for triterpenoids?

A4: Common techniques for extracting triterpenoids from fungal materials include:

  • Maceration: A simple technique involving soaking the powdered material in a solvent for a specified period.

  • Soxhlet Extraction: A continuous extraction method that uses a small amount of solvent to extract a large amount of material. It is known for its high extraction efficiency[4].

  • Ultrasonic-Assisted Extraction (UAE): Utilizes high-frequency sound waves to disrupt cell walls and enhance solvent penetration, often leading to higher yields in shorter times[5].

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, which can accelerate the extraction process[6][7].

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Inappropriate Starting Material: Using a low-potency strain or the wrong part of the fungus.1. Source high-quality Poria cocos, preferably the surface layer. If possible, screen different batches for triterpenoid content before large-scale extraction.
2. Improper Sample Preparation: Inadequate drying or grinding of the fungal material.2. Ensure the material is thoroughly dried to a constant weight and ground to a fine, consistent powder (e.g., 100 mesh) to maximize surface area.
3. Suboptimal Extraction Parameters: Incorrect solvent, temperature, time, or solid-to-liquid ratio.3. Systematically optimize extraction parameters. Conduct small-scale experiments to test different solvents (e.g., 70%, 80%, 95% ethanol), temperatures (e.g., 40°C, 60°C, 80°C), and extraction times. A solid-to-liquid ratio of 1:20 to 1:50 (g/mL) is a good starting point[1][3].
4. Incomplete Extraction: Insufficient extraction cycles or time.4. For methods like maceration or UAE, consider performing multiple extraction cycles on the residue and combining the supernatants. For Soxhlet extraction, ensure the solvent in the siphon arm is colorless before stopping[4].
Presence of Impurities in the Extract 1. Co-extraction of other compounds: Polysaccharides, pigments, and lipids are often co-extracted.1. Defatting: For materials with high lipid content, a pre-extraction step with a non-polar solvent like n-hexane can be beneficial[3].2. Purification: Utilize chromatographic techniques such as column chromatography (silica gel, C18) or preparative HPLC for further purification of the crude extract.
2. Solvent Impurities: Use of low-grade solvents.2. Always use analytical or HPLC-grade solvents to avoid introducing contaminants.
Difficulty in Isolating this compound 1. Complex mixture of triterpenoids: Poria cocos contains a variety of structurally similar triterpenoids.1. Employ high-resolution separation techniques. HPLC with a C18 column is commonly used for the separation of triterpenoids[8]. Gradient elution with a mobile phase like methanol-acetonitrile-acetic acid can be effective.
2. Degradation of the compound: Exposure to high temperatures or harsh chemical conditions.2. Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure for solvent removal. Store the extract in a cool, dark, and airtight container[4].

Data Presentation: Comparison of Extraction Parameters for Triterpenoids from Poria cocos

The following tables summarize quantitative data on the extraction of triterpenoids from Poria cocos and related fungi, providing a baseline for optimizing this compound extraction.

Table 1: Influence of Ethanol Concentration on Triterpenoid Extraction from Sanghuangporus sanghuang

Ethanol Concentration (%)Total Triterpenoid Yield (mg/g)
60~4.5
70~5.0
80~5.5
90~5.2
100~4.8
(Data adapted from a study on a medicinal fungus, indicating that 80% ethanol was optimal for triterpenoid extraction[1])

Table 2: Optimization of Ultrasonic-Assisted Extraction for Four Triterpenoid Acids from Poria cocos

ParameterPachymic Acid (µg/g)Trametenolic Acid (µg/g)Tsugaric Acid A (µg/g)Dehydrotrametenolic Acid (µg/g)
Optimal Conditions 697.9251.93184.87108.86
(Predicted yields under optimized conditions of 55.97% ethanol, 49.30 min extraction time, and 60 mL solvent volume[5])

Table 3: Triterpenoid Content in Different Tissues of Wolfiporia cocos

TissueDehydrotumulosic Acid (g/kg)Polyporenic Acid C (g/kg)Pachymic Acid (g/kg)Dehydrotrametenolic Acid (g/kg)Dehydroeburicoic Acid (g/kg)
Natural Sclerotium - Surface Layer0.9 ± 0.114.2 ± 1.111.4 ± 1.116.4 ± 1.40.8 ± 0.1
Natural Sclerotium - Inner0.1 ± 0.01.1 ± 0.12.1 ± 0.11.5 ± 0.10.1 ± 0.0
Cultured Mycelium0.1 ± 0.0Not Detected0.2 ± 0.0Not Detected0.1 ± 0.0
(Data from a study determining the content of five main terpenoids in different tissues, highlighting the richness of the surface layer[8])

Experimental Protocols

Here are detailed methodologies for key extraction techniques that can be adapted for this compound.

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Triterpenoids from Poria cocos

This protocol is based on a method optimized for the extraction of triterpenoid acids from Poria cocos[5].

  • Sample Preparation:

    • Dry the Poria cocos sclerotium (preferably the surface layer) at 60°C to a constant weight.

    • Grind the dried material into a fine powder (to pass through a 100-mesh sieve).

  • Extraction:

    • Weigh 1.0 g of the dried powder and place it into a 50 mL centrifuge tube.

    • Add 50 mL of 80% ethanol (solid-to-liquid ratio of 1:50 g/mL).

    • Place the tube in an ultrasonic water bath.

    • Set the ultrasonic power to 200 W and the temperature to 60°C.

    • Extract for 50 minutes.

  • Post-Extraction:

    • Centrifuge the mixture at 12,000 rpm for 20 minutes to separate the supernatant from the solid residue.

    • Collect the supernatant.

    • For exhaustive extraction, the residue can be re-extracted twice more with fresh solvent.

    • Combine the supernatants and filter them.

    • The solvent can be evaporated under reduced pressure using a rotary evaporator to obtain the crude triterpenoid extract.

  • Quantification:

    • The content of this compound in the extract can be determined using High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase, such as a gradient of acetonitrile and water with 0.1% formic acid[5].

Protocol 2: Soxhlet Extraction of Triterpenoids

This is a general protocol for Soxhlet extraction of triterpenoids from fungal material[4].

  • Sample Preparation:

    • Dry and grind the Poria cocos material as described in Protocol 1.

  • Extraction:

    • Accurately weigh 20-50 g of the powdered material and place it inside a cellulose thimble.

    • Place the thimble inside the main chamber of the Soxhlet extractor.

    • Fill the boiling flask with 250-500 mL of 95% ethanol.

    • Assemble the Soxhlet apparatus and connect the condenser.

    • Heat the solvent to a gentle boil.

    • Allow the extraction to proceed for 6-12 hours, or until the solvent in the siphon arm is colorless.

  • Post-Extraction:

    • Allow the apparatus to cool down.

    • Collect the extract from the boiling flask.

    • Concentrate the extract using a rotary evaporator under reduced pressure.

  • Purification and Quantification:

    • The crude extract can be further purified using column chromatography.

    • Quantification of this compound can be performed using HPLC as described in Protocol 1.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Poricoic Acids

Poricoic acids have been shown to modulate several key signaling pathways involved in inflammation and cell proliferation.

Poricoic_Acid_G_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Analysis Poria Poria cocos Sclerotium Drying Drying (60°C) Poria->Drying Grinding Grinding (100 mesh) Drying->Grinding Powder Powdered Poria Grinding->Powder Extraction_Method Extraction Method (UAE, Soxhlet, etc.) Powder->Extraction_Method Solvent Solvent (e.g., 80% Ethanol) Solvent->Extraction_Method Crude_Extract Crude Extract Extraction_Method->Crude_Extract Crude_Extract_2 Crude Extract Crude_Extract->Crude_Extract_2 Purification Purification (Column Chromatography) HPLC HPLC Analysis Purification->HPLC Poricoic_Acid_G Isolated this compound HPLC->Poricoic_Acid_G Crude_Extract_2->Purification

Caption: General experimental workflow for the extraction and isolation of this compound.

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Inflammatory_Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50_active Active NF-κB (p65/p50) IkB->NFkB_p65_p50_active releases NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50->IkB bound to Nucleus Nucleus NFkB_p65_p50_active->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression induces Poricoic_Acid_G This compound Poricoic_Acid_G->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) MEKK MEKK Extracellular_Stimuli->MEKK activates MEK MEK1/2 MEKK->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors activates Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response mediates Poricoic_Acid_G This compound Poricoic_Acid_G->MEK inhibits

Caption: Modulation of the MAPK/ERK signaling pathway by this compound.

References

Technical Support Center: Poricoic Acid G Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Poricoic acid G.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what source is it typically isolated?

This compound is a lanostane-type triterpenoid.[1][2][3] It is a dicarboxylic acid and a secondary alcohol that is isolated from the medicinal fungus Poria cocos (Wolfiporia cocos).[4][5]

Q2: What are the common methods for purifying this compound?

The most common methods for purifying this compound and other triterpenoids from Poria cocos involve a combination of extraction followed by chromatographic techniques. These typically include:

  • Extraction: Using solvents like methanol or ethanol, often assisted by ultrasonication.[6][7]

  • Column Chromatography: Utilizing silica gel or macroporous resins for initial separation.[1][8]

  • High-Performance Liquid Chromatography (HPLC): Particularly preparative reverse-phase HPLC (RP-HPLC) for final purification to achieve high purity.[6][9][10]

Q3: What are the expected challenges during the purification of this compound?

Researchers may encounter several challenges, including:

  • Low Yield: Due to the complex nature of the fungal extract and potential degradation of the target compound.

  • Co-elution of Impurities: Structurally similar triterpenoids present in the extract can be difficult to separate from this compound.[9]

  • Presence of Polysaccharides and Pigments: These high-abundance components in Poria cocos can interfere with chromatographic separation.[7][11]

  • Compound Stability: Lanostane-type triterpenes can be sensitive to factors like pH and temperature, potentially leading to degradation during purification.[8]

Q4: In which solvents is this compound soluble?

This compound is reported to be soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. This information is crucial for selecting appropriate solvents for extraction and chromatography.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inefficient Extraction Optimize extraction parameters. Consider using ultrasonication to enhance extraction efficiency. Experiment with different solvent-to-solid ratios and extraction times.[7] An 80% ethanol concentration has been shown to be optimal for extracting triterpenoids from some fungi.[7]
Degradation during Purification Avoid extreme pH and high temperatures. If using silica gel chromatography, be aware that the acidic nature of silica can sometimes cause degradation of sensitive compounds.[8] Monitor the stability of this compound in the chosen solvents and mobile phases.
Loss during Solvent Evaporation Use a rotary evaporator at a controlled temperature and pressure to prevent loss of the compound.
Suboptimal Chromatographic Conditions Ensure the chosen mobile phase provides good resolution and elution of this compound. Perform small-scale analytical runs to optimize conditions before scaling up to preparative HPLC.
Issue 2: Co-elution with Other Triterpenoids

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Insufficient Chromatographic Resolution Optimize HPLC Mobile Phase: Systematically vary the mobile phase composition (e.g., acetonitrile/water or methanol/water ratios) and the pH (using additives like formic acid or acetic acid) to improve separation.[12][13] A gradient elution is often more effective than isocratic elution for complex mixtures.[14]
Change Stationary Phase: If co-elution persists, try a different HPLC column with a different stationary phase chemistry (e.g., C8 instead of C18, or a phenyl-hexyl column) to alter the selectivity.[15]
High Sample Loading in Preparative HPLC Reduce the amount of crude extract loaded onto the preparative HPLC column. Overloading can lead to broad, overlapping peaks.[16]
Structurally Similar Impurities If baseline separation is not achievable, consider collecting fractions containing the mixture and performing a second, orthogonal chromatographic step (e.g., a different column or mobile phase system).
Issue 3: Interference from Polysaccharides and Pigments

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Co-extraction of Polar Impurities Pre-purification Step: Before chromatography, consider a liquid-liquid extraction to remove highly polar impurities. For example, after ethanol extraction and concentration, partition the aqueous residue with a less polar solvent like ethyl acetate to enrich the triterpenoid fraction.
Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to remove interfering compounds prior to HPLC analysis.
Precipitation of Polysaccharides Polysaccharides can often be precipitated from the initial extract by adding a high percentage of ethanol and removing the precipitate by centrifugation.[11]

Experimental Protocols

General Protocol for Extraction and Initial Purification of Triterpenoids from Poria cocos

This protocol is a general guideline based on methods used for triterpenoids from fungal sources. Optimization will be required for this compound.

  • Extraction:

    • Grind dried Poria cocos sclerotia into a fine powder.

    • Extract the powder with 80% ethanol at a solid-to-liquid ratio of 1:15 (w/v).[7]

    • Use ultrasonication for 30 minutes at 40 kHz.[6]

    • Filter the extract and repeat the extraction process on the residue two more times.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Removal of Polysaccharides:

    • To the concentrated extract, add ethanol to a final concentration of 80% (v/v) to precipitate polysaccharides.

    • Allow to stand overnight at 4°C.

    • Centrifuge to remove the polysaccharide precipitate.

    • Collect the supernatant and concentrate to dryness.

  • Column Chromatography (Initial Separation):

    • Dissolve the dried extract in a minimal amount of a suitable solvent (e.g., chloroform).

    • Load the solution onto a silica gel column.

    • Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient, followed by an ethyl acetate-methanol gradient.

    • Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing this compound.

    • Pool the relevant fractions and concentrate.

Preparative HPLC for Final Purification of this compound

The following are suggested starting conditions for method development.

Parameter Suggested Starting Condition
Column C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with a linear gradient (e.g., 50-90% B over 30 minutes) and optimize based on the separation of the target peak from impurities.
Flow Rate 2-4 mL/min
Detection UV at 210 nm and/or 245 nm
Injection Volume Dependent on sample concentration and column capacity. Start with a small injection and increase gradually.

Quantitative Data

The concentration of triterpenoids in Poria cocos can vary depending on the source and cultivation conditions. The following table provides an example of the content of various triterpenoids found in different batches of Poria cocos.

Table 1: Content of Major Triterpenoids in Different Batches of Poria cocos (mg/g) [6]

TriterpenoidBatch 1Batch 2Batch 3
Poricoic acid A (PAA)0.450.520.38
Dehydropachymic acid (DPA)0.680.750.62
Polyporenic acid C (PAC)0.320.390.28
Dehydrotumulosic acid (DTUA)0.550.610.49

Note: Data is illustrative and based on published ranges for related compounds. Actual concentrations will vary.

Visualizations

Purification_Workflow Start Poria cocos Sclerotia Powder Extraction Ethanol Extraction (Ultrasonication-Assisted) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Precipitation Polysaccharide Precipitation (Ethanol) Filtration->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant (Triterpenoid Rich) Centrifugation->Supernatant ColumnChrom Silica Gel Column Chromatography Supernatant->ColumnChrom FractionCollection Fraction Collection & Monitoring (TLC/HPLC) ColumnChrom->FractionCollection PrepHPLC Preparative RP-HPLC FractionCollection->PrepHPLC PureCompound Pure Poricoic Acid G PrepHPLC->PureCompound

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Problem Encountered LowYield Low Yield? Start->LowYield CoElution Co-elution? LowYield->CoElution No Opt_Extract Optimize Extraction Parameters LowYield->Opt_Extract Yes Interference Interference from Polysaccharides? CoElution->Interference No Opt_HPLC Optimize HPLC (Mobile Phase, Column) CoElution->Opt_HPLC Yes Pre_Purify Add Pre-purification Step (LLE, SPE) Interference->Pre_Purify Yes Check_Stability Check Compound Stability (pH, Temp) Opt_Extract->Check_Stability Reduce_Load Reduce Sample Load Opt_HPLC->Reduce_Load Precipitate_Poly Precipitate Polysaccharides Pre_Purify->Precipitate_Poly

Caption: Troubleshooting decision tree for this compound purification.

References

Optimizing Poricoic Acid G Concentration for In Vitro Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for Poricoic acid G in a new in vitro experiment?

A1: For a new cell line, we recommend a broad concentration range to determine the optimal working concentration. A good starting point is a serial dilution from 10 nM to 100 µM. For leukemia cell lines like HL-60, this compound has shown significant cytotoxicity with a GI50 (concentration that yields 50% growth inhibition) value of 39.3 nM[1]. For other cancer cell lines, you might need to explore higher concentrations, drawing parallels from the related compound Poricoic acid A, which is often tested in the 1-100 µM range in various cancer and normal cell lines[2][3][4].

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in several organic solvents, including DMSO, chloroform, dichloromethane, ethyl acetate, and acetone[3]. For cell-based assays, DMSO is the most common solvent.

  • Preparation: To prepare a high-concentration stock solution (e.g., 10-50 mM), dissolve the powdered this compound in fresh, anhydrous DMSO. Warming the solution to 37°C and using an ultrasonic bath can aid dissolution[5].

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month). Always protect the solutions from light[6][7].

Q3: I am observing unexpected results or high variability in my assay. What are some common troubleshooting steps?

A3: High variability or unexpected results can stem from several factors related to the compound or the assay itself.

  • Compound Precipitation: this compound, like other triterpenoids, may precipitate in aqueous culture media, especially at higher concentrations. Visually inspect your culture wells for any signs of precipitation after adding the compound. If precipitation occurs, consider lowering the final concentration or increasing the final DMSO concentration (while ensuring it remains non-toxic to your cells, typically ≤ 0.5%).

  • DMSO Quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water-laden DMSO can reduce the solubility of your compound, leading to precipitation and inaccurate concentrations. Always use fresh, anhydrous DMSO to prepare your stock solutions[8].

  • Assay Interference: Natural compounds like this compound can sometimes interfere with assay readouts. For example, in colorimetric assays like MTT or XTT, the compound might directly react with the reagent. In fluorescence-based assays, it could have intrinsic fluorescence (autofluorescence) or quench the fluorescent signal. It is crucial to run cell-free controls (compound in media without cells) to check for such interference[9].

Q4: What is the expected cytotoxic concentration of this compound?

A4: The cytotoxic concentration of this compound is highly cell-line dependent. It has been shown to be significantly cytotoxic to leukemia HL-60 cells at nanomolar concentrations (GI50 = 39.3 nM)[1]. However, for other cell types, it may exhibit only moderate cytotoxicity at higher concentrations[1]. It is essential to perform a dose-response experiment to determine the cytotoxic profile in your specific cell line. For comparison, the related Poricoic acid A shows significant cytotoxicity in NRK-49F cells at concentrations of 15 µM and 20 µM[2].

Data on Experimental Concentrations

The following tables summarize the effective and cytotoxic concentrations of this compound and the closely related Poricoic acid A from various studies.

Table 1: this compound Concentration Data

Cell LineAssay TypeEffective ConcentrationCytotoxicity (GI50/IC50)Reference
HL-60 (Human Leukemia)Cytotoxicity-39.3 nM (GI50)[1]

Table 2: Poricoic Acid A Concentration Data (for reference)

Cell LineAssay TypeEffective ConcentrationCytotoxicity (IC50)Reference
H460 & H1299 (Lung Cancer)CCK-8, Colony Formation100-200 µg/mLNot specified[10][11]
SKOV3 (Ovarian Cancer)CCK-8, Apoptosis30-80 µg/mLNot specified[4]
786-O (Renal Cell Carcinoma)MTT, Migration20-60 µMNot specified[3]
NRK-49F (Rat Kidney Fibroblasts)CCK-8>1 µM>10 µM[2]

Experimental Protocols

Protocol 1: Determining Optimal Concentration using a Cell Viability Assay (CCK-8)

This protocol outlines the steps to determine the dose-dependent effect of this compound on the viability of a chosen cell line.

  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium. The concentration range should span from nanomolar to micromolar (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM, 50 µM, 100 µM).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • CCK-8 Reagent Addition: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C, until a visible color change is observed.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Stock Solution Preparation and Dilution

This protocol provides a standardized method for preparing this compound stock solutions.

  • Weighing: Accurately weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the calculated volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mM). To aid dissolution for a 10 mM stock solution of this compound (MW: 486.69 g/mol ), you would add approximately 205.5 µL of DMSO to 1 mg of the compound[5].

  • Vortexing/Sonication: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to ensure the compound is fully dissolved[5].

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use, light-protected tubes. Store at -80°C for long-term storage[6][7].

  • Working Solutions: When needed, thaw an aliquot and prepare further dilutions in your cell culture medium immediately before use. Avoid re-freezing the diluted solutions.

Visual Guides

The following diagrams illustrate key concepts related to the use of this compound in in vitro assays.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution (this compound in DMSO) working Prepare Working Dilutions (in cell culture medium) stock->working treat Treat Cells with Compound working->treat seed Seed Cells in Plate seed->treat incubate Incubate (24-72h) treat->incubate assay Perform Viability Assay (e.g., CCK-8) incubate->assay read Measure Readout (e.g., Absorbance) assay->read analyze Analyze Data & Determine IC50 read->analyze

Caption: Workflow for optimizing this compound concentration.

troubleshooting_logic cluster_compound Compound-Related Issues cluster_assay Assay-Related Issues cluster_cell Cell-Related Issues start Unexpected Results / High Variability precipitation Precipitation in Media? start->precipitation interference Assay Interference? start->interference contamination Contamination? start->contamination solubility Check DMSO Quality (Use fresh, anhydrous) precipitation->solubility Yes cell_free Run Cell-Free Control interference->cell_free Yes health Check Cell Health & Density contamination->health No

Caption: Troubleshooting logic for this compound experiments.

References

Technical Support Center: Enhancing the Bioavailability of Poricoic Acid G

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of Poricoic acid G.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a lanostane-type triterpenoid isolated from Poria cocos with potential therapeutic applications, including cytotoxic effects on leukemia cells.[1][2] A significant challenge in its development as a therapeutic agent is its predicted low oral bioavailability. This is primarily due to its poor aqueous solubility, a characteristic suggested by its high calculated XLogP3 value of 6.2.[3] Compounds with high lipophilicity and low water solubility often exhibit dissolution-rate-limited absorption, leading to low and variable bioavailability.

Q2: What are the key physicochemical properties of this compound?

While experimental data is limited, publicly available computed data provides some insight into the physicochemical properties of this compound.

PropertyValueSource
Molecular FormulaC₃₀H₄₆O₅[3]
Molecular Weight486.7 g/mol [3]
XLogP36.2[3]
Hydrogen Bond Donor Count3[3]
Hydrogen Bond Acceptor Count5[3]

Q3: What general strategies can be employed to enhance the bioavailability of poorly soluble compounds like this compound?

Several formulation strategies can be explored to improve the oral bioavailability of poorly soluble drugs.[4][5][6][7][8] These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing particle size can enhance the dissolution rate.

    • Micronization

    • Nanonization (e.g., nanosuspensions)

  • Solid Dispersions: Dispersing the drug in an inert carrier matrix at the molecular level can improve its dissolution properties.

    • Amorphous solid dispersions

    • Crystalline solid dispersions (eutectics or co-crystals)

  • Lipid-Based Formulations: Incorporating the drug into lipid-based excipients can improve its solubilization in the gastrointestinal tract.

    • Self-emulsifying drug delivery systems (SEDDS)

    • Self-microemulsifying drug delivery systems (SMEDDS)

    • Lipid nanoparticles

  • Inclusion Complexes: Complexation with cyclodextrins can increase the aqueous solubility of the drug.

Troubleshooting Guides

Issue 1: Low and Inconsistent in vitro Dissolution Results

Possible Cause: Poor wettability and aggregation of this compound powder in the dissolution medium.

Troubleshooting Steps:

  • Incorporate a Surfactant: Add a low concentration of a pharmaceutically acceptable surfactant (e.g., 0.1% Tween 80 or Sodium Lauryl Sulfate) to the dissolution medium to improve the wettability of the compound.

  • Particle Size Reduction: If not already done, consider micronization or nanomilling of the this compound powder to increase the surface area available for dissolution.

  • Formulation Approaches:

    • Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic polymer (e.g., PVP, HPMC, Soluplus®). This can prevent aggregation and enhance dissolution by presenting the drug in an amorphous or finely dispersed state.

    • Lipid-Based Formulation: Formulate this compound in a lipid-based system. The oily vehicle can aid in its solubilization in the aqueous dissolution medium.

Issue 2: Difficulty in Developing a Sensitive and Reproducible Analytical Method for Quantification in Biological Matrices

Possible Cause: Low analyte concentration, matrix effects from plasma or tissue homogenates, and poor chromatographic peak shape.

Troubleshooting Steps:

  • Method Selection:

    • LC-MS/MS: For high sensitivity and selectivity, especially for low concentrations in biological fluids, a Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) method is recommended.[9][10]

    • HPLC-UV: If an LC-MS/MS is not available, a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method can be developed. This may require derivatization to improve the chromophore and enhance detection.[11][12]

  • Sample Preparation:

    • Protein Precipitation: A simple and common method. However, it may not be sufficient to remove all interfering matrix components.

    • Liquid-Liquid Extraction (LLE): Can provide a cleaner sample extract than protein precipitation. Select a water-immiscible organic solvent in which this compound has high solubility.

    • Solid-Phase Extraction (SPE): Offers the most effective sample clean-up and can be used to concentrate the analyte.

  • Chromatography Optimization:

    • Column Selection: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: Use a gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). The acidic modifier helps to suppress the ionization of the carboxylic acid groups on this compound, leading to better peak shape and retention.

Issue 3: High Variability in in vivo Pharmacokinetic Data

Possible Cause: In addition to formulation-related issues, variability can arise from physiological factors such as food effects, inter-animal differences in metabolism, and enterohepatic recirculation.

Troubleshooting Steps:

  • Standardize Experimental Conditions:

    • Fasting State: Administer the formulation to fasted animals to minimize food effects on absorption.

    • Vehicle Control: Always include a vehicle control group to assess the baseline absorption of the unformulated compound.

  • Dose Selection: Ensure the dose used is within a linear pharmacokinetic range if possible. Dose-escalation studies may be necessary.

  • Formulation Optimization: The formulation should be robust and reproducible. For lipid-based systems, ensure the emulsion/microemulsion forms consistently upon dilution. For solid dispersions, ensure the physical form of the drug is stable.

  • Consider a Prodrug Approach: While more resource-intensive, converting one of the carboxylic acid groups to a more soluble ester could be explored to improve absorption, with the ester being cleaved in vivo to release the active this compound.

Experimental Protocols

Note: As there is limited specific experimental data for this compound, the following protocols are based on methodologies used for the closely related compound, Poricoic acid A, and general practices for poorly soluble drugs. These protocols should be adapted and validated for this compound.

Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
  • Preparation of Milling Slurry:

    • Disperse this compound (e.g., 5% w/v) in an aqueous solution containing a stabilizer (e.g., 1% w/v Poloxamer 407 or a combination of HPMC and Docusate Sodium).

  • Milling:

    • Add the slurry and milling media (e.g., yttrium-stabilized zirconium oxide beads) to the milling chamber of a planetary ball mill or a bead mill.

    • Mill at a specified speed (e.g., 500-1000 rpm) for a defined period (e.g., 2-24 hours). Monitor particle size reduction periodically using dynamic light scattering (DLS) or laser diffraction.

  • Harvesting:

    • Separate the nanosuspension from the milling media.

  • Characterization:

    • Measure the mean particle size, polydispersity index (PDI), and zeta potential.

    • Assess the dissolution rate of the nanosuspension compared to the unmilled drug powder.

Protocol 2: In vitro Caco-2 Cell Permeability Assay
  • Cell Culture:

    • Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Transepithelial Electrical Resistance (TEER) Measurement:

    • Measure the TEER of the cell monolayers to ensure their integrity.

  • Permeability Study:

    • Prepare a transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).

    • Add the this compound formulation (solubilized in a non-toxic concentration of a co-solvent like DMSO, or as a nanosuspension) to the apical (A) side of the Transwell®.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.

    • Also, take a sample from the apical side at the end of the experiment.

  • Quantification:

    • Analyze the concentration of this compound in the samples using a validated LC-MS/MS method.

  • Apparent Permeability Coefficient (Papp) Calculation:

    • Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation PAG This compound PS Particle Size Reduction PAG->PS SD Solid Dispersion PAG->SD LF Lipid-Based Formulation PAG->LF Diss Dissolution Testing PS->Diss SD->Diss LF->Diss Perm Caco-2 Permeability Diss->Perm PK Pharmacokinetic Study (Animal Model) Perm->PK BA Bioavailability Calculation PK->BA signaling_pathway PAA Poricoic Acid A (Surrogate for this compound) MEK MEK1/2 PAA->MEK inhibits ERK ERK1/2 MEK->ERK phosphorylates Proliferation Cell Growth & Proliferation ERK->Proliferation promotes

References

Poricoic acid G solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Poricoic acid G, focusing on its solubility challenges in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

A1: this compound is a lanostane-type triterpenoid isolated from Poria cocos.[1] Like many other triterpenoids, it is a highly lipophilic molecule, which results in poor solubility in aqueous solutions. This low solubility can be a significant hurdle for in vitro and in vivo experiments, as it can lead to precipitation, inaccurate dosing, and low bioavailability, ultimately affecting the reliability and reproducibility of experimental results.

Q2: What are the known solvents for this compound?

A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[2] For cell-based assays, DMSO is the most commonly used solvent to prepare a stock solution.

Q3: Is there any quantitative data available for the solubility of this compound in aqueous solutions?

A3: Currently, there is limited specific quantitative data in the public domain for the solubility of this compound in various aqueous solutions. However, data from related triterpenoids indicate that their aqueous solubility is extremely low. For instance, the solubility of betulinic acid in water is less than 0.1 µg/mL.

Q4: What are the general strategies to improve the solubility of poorly soluble compounds like this compound?

A4: Several techniques can be employed to enhance the solubility of hydrophobic compounds. These include:

  • Co-solvents: Using a water-miscible organic solvent like DMSO to first dissolve the compound before further dilution in an aqueous medium.

  • pH adjustment: For ionizable compounds, adjusting the pH of the solution can increase solubility.

  • Use of surfactants or detergents: These can form micelles to encapsulate the hydrophobic compound.

  • Complexation with cyclodextrins: Cyclodextrins can encapsulate the nonpolar molecule in their hydrophobic cavity, increasing its water solubility.

  • Preparation of solid dispersions: Dispersing the compound in a hydrophilic carrier at a solid state.

Troubleshooting Guide: Solubility Issues

This guide addresses common problems encountered when preparing this compound solutions for experiments.

Problem Possible Cause Troubleshooting Steps
Precipitation upon dilution of DMSO stock solution in aqueous media. The concentration of this compound exceeds its solubility limit in the final aqueous solution. The percentage of DMSO in the final solution is too low to maintain solubility.1. Decrease the final concentration: Try a lower final concentration of this compound in your experiment. 2. Increase the DMSO concentration: If your experimental system allows, slightly increase the final percentage of DMSO. However, be mindful of potential solvent toxicity to cells. It is generally recommended to keep the final DMSO concentration below 0.5% (v/v) in cell culture. 3. Use a surfactant: Consider adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous medium to help stabilize the compound. 4. Sonication: Briefly sonicate the final solution to aid in dispersion.
Inconsistent experimental results. Incomplete dissolution of this compound in the stock solution or precipitation during the experiment.1. Ensure complete dissolution of the stock: After dissolving this compound in DMSO, vortex thoroughly and visually inspect for any undissolved particles. Gentle warming (e.g., to 37°C) and sonication can aid dissolution.[3] 2. Prepare fresh dilutions: Prepare fresh dilutions of this compound in your aqueous medium for each experiment to avoid potential degradation or precipitation over time. 3. Filter sterilize with caution: If filter sterilization of the final solution is necessary, use a low-protein-binding filter (e.g., PVDF) and check for any loss of compound due to adsorption to the filter.
Difficulty dissolving the lyophilized powder. This compound is highly hydrophobic.1. Use an appropriate organic solvent: Start by dissolving the powder in 100% DMSO to prepare a high-concentration stock solution. 2. Mechanical assistance: Use a vortex mixer and/or an ultrasonic bath to facilitate dissolution.[4]

Quantitative Data on Solubility of Poricoic Acids and Related Triterpenoids

CompoundSolventSolubilityNotes
Poricoic acid ADMSO100 mg/mL (200.52 mM)Fresh DMSO is recommended as moisture can reduce solubility.[5][6]
Poricoic acid BDMSO250 mg/mL (515.81 mM)Requires ultrasonication.[4]
Poricoic acid AM10% DMSO + 90% Corn Oil≥ 2.5 mg/mL (4.88 mM)For in vivo formulation.[7][8]
Betulinic AcidWater< 0.1 µg/mLIllustrates the low aqueous solubility of similar triterpenoids.
Oleanolic AcidWater~0.02 µg/mL
Ursolic AcidWater1.02 x 10⁻⁷ g/L

Experimental Protocols

Protocol for Preparation of this compound Stock Solution for In Vitro Cell-Based Assays

This protocol provides a general guideline for preparing a stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound (lyophilized powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Pipettes and sterile filter tips

Procedure:

  • Pre-warm the DMSO: If the DMSO is frozen, bring it to room temperature.

  • Weigh the this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Dissolve the compound:

    • Vortex the tube vigorously for 1-2 minutes.

    • Visually inspect the solution to ensure all the powder has dissolved.

    • If undissolved particles remain, sonicate the tube in an ultrasonic water bath for 5-10 minutes. Gentle warming in a 37°C water bath can also be applied.

  • Sterilization: Solutions prepared in 100% DMSO do not typically require filter sterilization.[9] The high concentration of DMSO is sufficient to maintain sterility.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller volumes in sterile cryovials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage, protected from light.[7]

Workflow for Preparing this compound Working Solution:

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Poricoic Acid G Powder add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex / Sonicate (Gentle Heat if Needed) add_dmso->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw For Experiment dilute Dilute in Aqueous Culture Medium thaw->dilute vortex_mix Vortex Briefly dilute->vortex_mix use_immediately Use Immediately in Experiment vortex_mix->use_immediately G cluster_pathways Pro-Survival Signaling cluster_outcomes Cellular Outcomes PAG This compound PI3K PI3K PAG->PI3K Inhibition MEK MEK PAG->MEK Inhibition Apoptosis Apoptosis PAG->Apoptosis Induction Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Akt->Apoptosis Ras Ras Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Apoptosis

References

Technical Support Center: Poricoic Acid G Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving Poricoic acid G.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known biological activity?

This compound is a lanostane-type triterpenoid isolated from the fungus Poria cocos.[1][2] Its primary reported biological activity is a significant cytotoxic effect on leukemia cells, suggesting its potential as an anti-leukemic compound.[1][3]

Q2: What are the common sources of variability in this compound experiments?

Variability in experiments with this compound, as with many natural product-derived compounds, can arise from several factors:

  • Compound Quality and Handling: Purity of the compound, solvent purity, and consistency of dilutions.

  • Solubility and Stability: Poor solubility in aqueous media and potential for degradation.

  • Experimental Conditions: Inconsistent cell culture conditions, reagent variability, and differences in operator technique.[4][5]

  • Assay-Specific Variability: Inherent variability within biological assays (e.g., cell viability, western blotting).[4]

Q3: How should I prepare stock solutions of this compound to minimize precipitation and degradation?

To prepare a stock solution, dissolve this compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO).[6] It is crucial to use fresh, anhydrous DMSO as moisture can reduce solubility.[6] For a 10 mM stock solution, dissolve 4.87 mg of this compound (Molecular Weight: 486.7 g/mol ) in 1 mL of DMSO. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q4: What concentrations of this compound are typically used in in-vitro experiments?

While specific dose-response data for this compound is limited, studies on the related compound Poricoic acid A in cancer cell lines have used concentrations ranging from 1 µM to 250 µg/mL.[7][8][9] It is recommended to perform a dose-response curve starting from a low concentration (e.g., 1 µM) to a higher concentration (e.g., 100 µM) to determine the optimal working concentration for your specific cell line and assay.

Q5: My cell viability assay results with this compound are inconsistent. What could be the cause?

Inconsistent cell viability results can stem from several issues:

  • Compound Precipitation: this compound may precipitate in the cell culture medium. Visually inspect the media for any signs of precipitation after adding the compound.

  • Uneven Cell Seeding: Ensure a homogenous cell suspension and consistent cell numbers across all wells.

  • Edge Effects in Multi-well Plates: To mitigate edge effects, avoid using the outer wells of the plate or fill them with sterile PBS.

  • DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is consistent across all wells and is below a cytotoxic level (typically <0.5%).

Troubleshooting Guides

Issue 1: Low or No Observed Bioactivity
Potential Cause Troubleshooting Step
Degraded Compound Purchase this compound from a reputable supplier and handle it according to their recommendations. Protect from light and moisture.
Incorrect Concentration Verify calculations for stock solution and dilutions. Perform a new dose-response experiment over a wider concentration range.
Inappropriate Solvent Ensure the solvent used is compatible with the experimental system and does not interfere with the assay.
Cell Line Insensitivity Consider testing on different cell lines, particularly leukemia cell lines where its activity has been reported.[1]
Issue 2: High Variability Between Replicates
Potential Cause Troubleshooting Step
Compound Precipitation in Media Prepare fresh dilutions for each experiment. Consider using a pre-warmed medium for dilution and gently mix. A lower final concentration may be necessary.
Pipetting Inaccuracy Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like stock solutions in DMSO.
Inconsistent Incubation Times Ensure all plates are treated and processed with consistent timing.
Cell Culture Health Use cells that are in the logarithmic growth phase and have a consistent passage number.

Experimental Protocols

Note: The following protocols are adapted from studies on the closely related compound, Poricoic acid A, and should be optimized for your specific experimental conditions with this compound.

Cell Viability (CCK-8) Assay
  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[10]

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[7]

  • Measure the absorbance at 450 nm using a microplate reader.[7]

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Seed cells in a 6-well plate and treat with desired concentrations of this compound for the selected time.[10]

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.[10]

Data Presentation

Table 1: Example of Experimental Parameters for Poricoic Acid A (Adaptable for this compound)

Parameter Cell Viability (CCK-8) Apoptosis (Flow Cytometry) Western Blot
Cell Line H460, H1299 (Lung Cancer)[8][9]SKOV3 (Ovarian Cancer)[10]NRK-49F (Rat Kidney Fibroblast)[7]
Seeding Density 5 x 10³ cells/well (96-well)[9]0.3 x 10⁶ cells/well (6-well)[10]1 x 10⁶ cells/well (6-well)
Treatment Conc. 0, 100, 150, 200, 250 µg/mL[9]0, 30, 50, 80 µg/mL[10]1, 5, 10 µM[7]
Treatment Duration 24 hours[9]24 hours[10]24 hours[7]
Vehicle Control DMSO (<0.5%)DMSO (<0.5%)DMSO (<0.5%)

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis stock Prepare this compound Stock Solution (in DMSO) treat Treat Cells with This compound Dilutions stock->treat cells Culture and Seed Cells cells->treat viability Cell Viability Assay (e.g., CCK-8) treat->viability apoptosis Apoptosis Assay (e.g., Flow Cytometry) treat->apoptosis protein Protein Analysis (e.g., Western Blot) treat->protein

Caption: Experimental workflow for in-vitro analysis of this compound.

troubleshooting_flow start Inconsistent Results? check_compound Check Compound Quality: - Purity - Proper Storage - Fresh Dilutions start->check_compound check_cells Verify Cell Culture: - Health & Passage No. - Seeding Density start->check_cells check_protocol Review Protocol: - Pipetting Technique - Incubation Times - Reagent Consistency start->check_protocol optimize Optimize Assay Conditions: - Adjust Concentration - Test Different Durations check_compound->optimize check_cells->optimize check_protocol->optimize end_node Consistent Results optimize->end_node

Caption: Troubleshooting flowchart for inconsistent experimental results.

hypothetical_pathway PAG This compound Receptor Cellular Target (Hypothetical) PAG->Receptor Binds/Modulates Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK, NF-κB) Receptor->Signaling_Cascade Activates/Inhibits Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response Apoptosis Apoptosis Cellular_Response->Apoptosis Cytotoxicity Cytotoxicity Cellular_Response->Cytotoxicity

Caption: Hypothetical signaling pathway for this compound's cytotoxic effects.

References

Technical Support Center: Poricoic Acid G HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the HPLC analysis of Poricoic Acid G.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate quantification important?

This compound is a triterpenoid compound isolated from the fungus Poria cocos.[1] This medicinal mushroom has been used extensively in traditional Chinese medicine.[2] this compound has demonstrated significant cytotoxic effects on leukemia cells, indicating its potential as an anti-leukemic compound.[1][3] Accurate and precise HPLC analysis is crucial for its quantification in raw materials and formulated products, ensuring correct dosage and for use in pharmacological studies to understand its therapeutic potential.[2]

Q2: What are the typical challenges encountered during the HPLC analysis of this compound?

As a dicarboxylic acid, this compound can present several analytical challenges.[4] Common issues include:

  • Peak Tailing: Due to secondary interactions between the acidic functional groups and the stationary phase.

  • Poor Resolution: Difficulty in separating this compound from other structurally similar triterpenoids present in Poria cocos extracts.[5]

  • Baseline Noise and Drift: Can be caused by impure solvents, temperature fluctuations, or contaminated HPLC system components.[6][7]

  • Carryover: The analyte may be adsorbed onto surfaces in the injector or column, leading to ghost peaks in subsequent runs.

Troubleshooting Guides

Issue 1: Asymmetrical Peak Shape (Tailing)

Symptom: The peak for this compound has a tailing factor significantly greater than 1.5, leading to inaccurate integration and reduced resolution.

Possible Causes & Solutions:

CauseSolution
Secondary Silanol Interactions Add a small percentage (0.05-0.1%) of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase to suppress the ionization of both the analyte and residual silanols on the column packing.
Column Overload Reduce the injection volume or the concentration of the sample. Overloading the column can saturate the stationary phase, leading to peak distortion.[8]
Extra-Column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.
Column Contamination Implement a column washing procedure. Flush the column with a strong solvent, like isopropanol, to remove strongly retained compounds from the sample matrix.[8] Using a guard column can also help protect the analytical column.[8]
Issue 2: Unstable Baseline (Noise or Drift)

Symptom: The baseline is not flat, showing random noise or a consistent upward or downward drift, which interferes with the detection and quantification of small peaks.

Possible Causes & Solutions:

CauseSolution
Contaminated Mobile Phase Prepare fresh mobile phase using high-purity, HPLC-grade solvents and additives.[6][9] Ensure solvents are properly filtered and degassed to remove impurities and dissolved air.[7]
Air Bubbles in the System Thoroughly degas the mobile phase using an inline degasser, sonication, or helium sparging.[6] Purge the pump and detector to remove any trapped air bubbles.[5]
Detector Lamp Issue Check the detector lamp's energy output. A failing lamp can be a source of noise and should be replaced.[5]
Temperature Fluctuations Use a column oven to maintain a stable column temperature.[6] Insulate tubing to minimize the impact of ambient temperature changes.[6]
Contaminated Detector Cell Flush the detector flow cell with a strong, appropriate solvent to remove any contaminants.[9]

Experimental Protocol: Quantitative Analysis of Triterpenoid Acids from Poria cocos

This protocol is adapted from a validated UPLC method for the analysis of multiple triterpenoid acids from Poria cocos and is suitable for the analysis of this compound.

1. Sample Preparation:

  • Accurately weigh 1.0 g of dried, powdered Poria cocos into a 50 mL conical flask.

  • Add 40 mL of ethanol.

  • Perform sonication at 40 kHz and 100 W for 60 minutes at 60°C.

  • Filter the extract through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC Conditions:

ParameterSpecification
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Acetonitrile
Mobile Phase B 0.1% Formic Acid in Water
Gradient Program 0-3 min, 60% A; 3-15 min, 60-80% A; 15-17 min, 80-90% A; 17-19 min, 90% A; 19-21 min, 90-60% A
Flow Rate 0.2 mL/min
Column Temperature 35°C
Detection Wavelength 210 nm and 245 nm
Injection Volume 2 µL

Quantitative Data Summary

The following table summarizes the method validation data for the analysis of triterpenoid acids, demonstrating the performance of a similar HPLC method.

AnalyteLinearity (r)LOD (mg/mL)LOQ (mg/mL)Intra-day Precision (RSD%)Inter-day Precision (RSD%)Recovery (%)
Poricoic Acid A≥ 0.9990.00080.00340.27 - 1.580.97 - 2.9496.38 - 103.65
Poricoic Acid B≥ 0.9990.00120.00480.27 - 1.580.97 - 2.9496.38 - 103.65
Dehydropachymic Acid≥ 0.9990.00250.01000.27 - 1.580.97 - 2.9496.38 - 103.65
Pachymic Acid≥ 0.9990.04300.12000.27 - 1.580.97 - 2.9496.38 - 103.65

Data adapted from a study on triterpenoid acids in Poria cocos.[4]

Visual Troubleshooting Workflows

hplc_troubleshooting_workflow start Start: HPLC Analysis Issue issue_type Identify Issue Type start->issue_type peak_shape Peak Shape Problem (Tailing/Fronting) issue_type->peak_shape Peak Shape baseline Baseline Problem (Noise/Drift) issue_type->baseline Baseline retention_time Retention Time Shift issue_type->retention_time Retention Time check_ph Check Mobile Phase pH Is it appropriate for an acidic analyte? peak_shape->check_ph check_solvents Check Mobile Phase Freshly prepared? Degassed? baseline->check_solvents adjust_ph Adjust pH with 0.1% Formic Acid check_ph->adjust_ph No check_overload Check for Column Overload Is the peak shape a 'shark fin'? check_ph->check_overload Yes end Problem Resolved adjust_ph->end dilute_sample Dilute Sample or Reduce Injection Volume check_overload->dilute_sample Yes check_column Check Column Health Is the column old or contaminated? check_overload->check_column No dilute_sample->end wash_column Wash or Replace Column check_column->wash_column Yes check_column->end No wash_column->end prepare_fresh Prepare Fresh Mobile Phase Degas thoroughly check_solvents->prepare_fresh No check_leaks Check for System Leaks check_solvents->check_leaks Yes prepare_fresh->end tighten_fittings Tighten Fittings check_leaks->tighten_fittings Yes check_leaks->end No tighten_fittings->end

Caption: Troubleshooting workflow for common HPLC issues.

hplc_parameter_relationships cluster_mobile_phase Mobile Phase cluster_column Column cluster_output Chromatographic Output ph pH (e.g., Formic Acid) peak_shape Peak Shape ph->peak_shape suppresses tailing retention Retention Time ph->retention can alter organic_ratio Organic Solvent % organic_ratio->retention major influence resolution Resolution organic_ratio->resolution affects separation additives Additives chemistry Stationary Phase (C18) chemistry->peak_shape secondary interactions chemistry->retention determines temperature Temperature temperature->retention inversely affects temperature->resolution can improve health Column Health health->peak_shape degradation causes tailing health->resolution voids reduce

Caption: HPLC parameter relationships for this compound analysis.

References

overcoming resistance to Poricoic acid G in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Poricoic acid G. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome experimental challenges, particularly concerning the development of resistance in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in cancer cells?

This compound is a lanostane-type triterpenoid isolated from Poria cocos.[1][2][3] Its primary mechanism involves inducing cytotoxicity and apoptosis in cancer cells.[1][4] It has shown significant cytotoxic effects against leukemia cell lines like HL-60.[2][3] The broader family of poricoic acids often exerts anti-tumor effects by modulating key signaling pathways, such as the MEK/ERK and PI3K/Akt/mTOR pathways, leading to cell cycle arrest and apoptosis.[5][6][7]

Q2: What are the common molecular mechanisms that drive resistance to this compound?

While specific resistance mechanisms to this compound are still under investigation, resistance to similar triterpenoid compounds in cancer cells is often multifactorial. Common mechanisms include:

  • Upregulation of Pro-Survival Signaling: Constitutive activation of survival pathways, such as the PI3K/Akt/mTOR axis, can counteract the apoptotic signals induced by the compound.[7][8] This leads to the expression of anti-apoptotic proteins like Bcl-2.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, can actively pump the compound out of the cell, reducing its intracellular concentration and efficacy.

  • Alterations in Apoptotic Machinery: Mutations or altered expression of key apoptotic proteins (e.g., Bax, caspases) can make cells less sensitive to apoptosis induction.[4]

Q3: My cells are showing reduced sensitivity to this compound. Should I investigate the PI3K/Akt pathway?

Yes, investigating the PI3K/Akt pathway is a critical first step. This pathway is a central regulator of cell survival, proliferation, and resistance to apoptosis. Poricoic acids have been shown to modulate this pathway.[7][8] Persistent activation of Akt (seen as increased phosphorylation) can override the cytotoxic effects of this compound. We recommend performing a western blot to check the phosphorylation status of Akt and its downstream targets.

Troubleshooting Guide

Problem: I am observing a progressive increase in the IC50 value of this compound in my cell line.

This indicates the development of acquired resistance. Here is a systematic approach to diagnose and potentially overcome this issue.

  • Step 1: Confirm Resistance Phenotype:

    • Perform a dose-response curve using a cell viability assay (e.g., MTT assay) with your resistant cell line alongside the parental (sensitive) cell line.

    • A significant rightward shift in the curve and a higher IC50 value confirm resistance.

  • Step 2: Investigate Pro-Survival Signaling:

    • Hypothesis: The resistant cells have upregulated the PI3K/Akt survival pathway.

    • Action: Use western blotting to compare the expression and phosphorylation levels of key pathway proteins (e.g., p-Akt, total Akt, p-mTOR, total mTOR) between your sensitive and resistant cell lines. An increase in the ratio of phosphorylated to total protein in the resistant line supports this hypothesis.

  • Step 3: Test Pathway Inhibition:

    • Hypothesis: Blocking the PI3K/Akt pathway will re-sensitize the cells to this compound.

    • Action: Treat the resistant cells with a combination of this compound and a known PI3K inhibitor (e.g., LY294002, Wortmannin). A synergistic effect, observed as a significant reduction in the IC50 of this compound, would validate the role of this pathway in resistance.

  • Step 4: Validate with Gene Silencing:

    • Hypothesis: The specific protein Akt1 is responsible for the resistance.

    • Action: Use siRNA to specifically knock down the expression of AKT1 in the resistant cells. Then, treat these cells with this compound and measure cell viability. A restored sensitivity to the compound following gene knockdown provides strong evidence for the target's role in resistance.

Data Presentation

Table 1: Example IC50 Values in Sensitive vs. Resistant Cancer Cells

This table illustrates hypothetical data from an experiment investigating the effect of a PI3K inhibitor on re-sensitizing resistant cells to this compound.

Cell LineTreatmentIC50 of this compound (µM)Fold Change in Resistance
Parental (Sensitive)This compound alone15.5 ± 2.11.0 (Baseline)
Resistant Sub-cloneThis compound alone88.2 ± 5.75.7
Resistant Sub-cloneThis compound + PI3K Inhibitor (10 µM)21.3 ± 3.41.4

Visualizations: Pathways and Workflows

PAG_Mechanism PAG This compound Bax Bax Activation PAG->Bax Bcl2 Bcl-2 Inhibition PAG->Bcl2 Mito Mitochondria CytC Cytochrome c Release Mito->CytC Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Resistance_Pathway cluster_0 Resistance Mechanism RTK Growth Factor Receptor (RTK) PI3K PI3K Akt Akt (Phosphorylated/Active) Survival Cell Survival & Proliferation Apoptosis Apoptosis

Troubleshooting_Workflow Start Observation: Increased IC50 to This compound Step1 1. Confirm Resistance (MTT Assay vs. Parental Line) Start->Step1 Step2 2. Analyze Survival Pathways (Western Blot for p-Akt) Step1->Step2 Decision1 Is p-Akt Elevated? Step2->Decision1 Step3 3. Test Combination Therapy (PAG + PI3K Inhibitor) Decision1->Step3 Yes Other Investigate other mechanisms (e.g., drug efflux, other pathways) Decision1->Other No Decision2 Is Sensitivity Restored? Step3->Decision2 Step4 4. Validate Target (siRNA knockdown of AKT1) Decision2->Step4 Yes Decision2->Other No Conclusion Conclusion: Resistance is mediated by PI3K/Akt pathway Step4->Conclusion

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the IC50 of this compound in a 96-well plate format.

  • Cell Seeding: Seed cells (e.g., 5,000 cells/well) in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only wells as a control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the values against the log of the drug concentration and use a non-linear regression to determine the IC50 value.

Protocol 2: Western Blotting for Protein Expression

This protocol is for analyzing p-Akt and total Akt levels.

  • Protein Extraction: Treat sensitive and resistant cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C, following the manufacturer's recommended dilution.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry: Quantify the band intensity and normalize the p-Akt signal to the total Akt signal to determine the relative activation state.

Protocol 3: Gene Silencing using siRNA

This protocol provides a general guideline for transiently knocking down a target gene.

  • Cell Seeding: Seed cells in a 6-well plate so they reach 50-60% confluency on the day of transfection.

  • Transfection Complex Preparation:

    • In one tube, dilute the siRNA (e.g., AKT1 siRNA or a non-targeting control siRNA) in serum-free medium.

    • In a second tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

    • Combine the contents of both tubes, mix gently, and incubate for 15-20 minutes at room temperature to allow complexes to form.

  • Transfection: Add the siRNA-lipid complexes dropwise to the cells. Incubate for 24-72 hours.

  • Validation of Knockdown: After incubation, harvest a subset of cells to validate knockdown efficiency via Western Blot or qRT-PCR.

  • Functional Assay: Re-plate the remaining transfected cells and perform your downstream experiment (e.g., an MTT assay with this compound) to assess the functional consequence of the gene knockdown.

References

stability testing of Poricoic acid G in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and scientists working with Poricoic acid G, focusing on its stability in different solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a tricyclic triterpenoid that has been isolated from Poria cocos and Phellodendron amurense.[1] It is classified as a dicarboxylic acid and a secondary alcohol.[1] Research has shown it possesses cytotoxic activity and may inhibit tumor-promoting effects, making it a compound of interest in drug development.[2][3]

Q2: In which solvents is this compound soluble?

A2: this compound is reported to be soluble in a variety of organic solvents, including Dimethyl sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[2] For related compounds like Poricoic acid A and AM, DMSO is also a recommended solvent for creating stock solutions.[4][5]

Q3: How should stock solutions of this compound be stored?

Q4: What are the key principles for conducting stability testing on a compound like this compound?

A4: Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[6][7] The process typically involves forced degradation studies and long-term stability studies.[8] Forced degradation (or stress testing) exposes the compound to harsh conditions (e.g., acid, base, heat, oxidation, light) to identify potential degradation products and pathways.[8][9] Long-term studies evaluate the compound's stability under recommended storage conditions over a prolonged period to establish a shelf-life.[10][11]

Q5: Which analytical techniques are best suited for stability testing of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is the most widely used and effective technique for stability testing of small molecules.[12][13] A validated stability-indicating HPLC method can accurately separate, identify, and quantify the active ingredient from any degradation products or impurities.[13] Other valuable techniques include mass spectrometry (MS) for identifying degradation products and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural information.[12]

Troubleshooting Guide

Q1: I am having trouble dissolving this compound in my chosen solvent. What should I do?

A1:

  • Verify Solvent Choice: Ensure you are using a recommended solvent such as DMSO, Acetone, Chloroform, or Ethyl Acetate.[2]

  • Use Fresh Solvent: For hygroscopic solvents like DMSO, moisture absorption can reduce the solubility of compounds. Always use fresh, anhydrous DMSO from a newly opened container.[4]

  • Increase Temperature/Agitation: Gently warming the solution or using sonication can help facilitate dissolution. For example, for a related compound, Poricoic acid AM, ultrasonic treatment is recommended when dissolving in DMSO.[5]

  • Check Compound Purity: Impurities in the this compound sample could affect its solubility characteristics.

Q2: I observe new peaks appearing in my HPLC chromatogram during a stability study. What do they represent?

A2: The appearance of new peaks likely indicates the formation of degradation products.

  • Forced Degradation Analysis: These studies are designed to intentionally produce degradants to understand the compound's stability profile.[9] The goal is to establish degradation pathways.[8]

  • Peak Purity: Use a photodiode array (PDA) detector to check the peak purity of the main this compound peak. A non-homogenous peak suggests co-elution with a degradant.

  • Structure Elucidation: To identify the new compounds, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are necessary to determine their molecular weights and fragmentation patterns.

Q3: My results show that this compound is degrading much faster than expected. What could be the cause?

A3:

  • Improper Storage: Verify that stock solutions are stored at the correct temperature (e.g., -20°C or -80°C) and protected from light.[5] Ensure aliquots are used to avoid freeze-thaw cycles.[4]

  • Solvent Reactivity: The chosen solvent may be reacting with this compound. While common solvents like DMSO and methanol are generally suitable, they can sometimes participate in degradation under certain conditions (e.g., presence of acid/base catalysts, exposure to light).[14][15]

  • Contamination: The presence of acidic, basic, or oxidative contaminants in the solvent or on the storage vessel can catalyze degradation.

  • Experimental Conditions: For in-vitro assays, high concentrations of some organic solvents can affect the experimental system itself, which might be misinterpreted as compound instability.[14][16]

Experimental Protocols & Data

Protocol 1: Preparation of Stock Solutions

This protocol outlines the steps for preparing a 10 mM stock solution of this compound (Molecular Weight: 486.7 g/mol [1]) in DMSO.

  • Preparation: Allow the vial of this compound powder and a new bottle of anhydrous DMSO to equilibrate to room temperature before opening.

  • Weighing: Accurately weigh a precise amount of this compound (e.g., 5 mg) in a sterile microcentrifuge tube.

  • Solvent Addition: Calculate the required volume of DMSO. For 5 mg of this compound, add 1.027 mL of DMSO to achieve a 10 mM concentration.

    • Calculation: (5 mg / 486.7 g/mol ) / 10 mmol/L = 1.027 mL

  • Dissolution: Vortex the solution thoroughly. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution.[5]

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile tubes. Store the aliquots at -80°C for long-term storage (up to one year) or -20°C for short-term storage (up to one month).[4][5]

Protocol 2: Forced Degradation Study

This protocol provides a general framework for stress testing based on ICH guidelines.[6][17] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[17]

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).[17]

  • Acid Hydrolysis: Mix the drug solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 30 minutes.[7] Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the drug solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 30 minutes.[7] Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the drug solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the solid this compound powder in an oven at 70°C for 48 hours. Also, store a solution of the compound at 70°C for 48 hours.

  • Photolytic Degradation: Expose the solid powder and the drug solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. Compare the chromatograms to identify and quantify degradation products.

Data Presentation

The following tables present hypothetical data to illustrate how results from stability studies might be summarized.

Table 1: Short-Term Stability of this compound (10 mM) at 4°C

SolventTime (Days)% Recovery (Mean ± SD)Appearance
DMSO0100.0 ± 0.5Clear, Colorless
799.1 ± 0.7Clear, Colorless
1498.5 ± 0.6Clear, Colorless
Ethanol0100.0 ± 0.4Clear, Colorless
797.2 ± 0.9Clear, Colorless
1494.8 ± 1.1Clear, Colorless
Acetonitrile0100.0 ± 0.5Clear, Colorless
799.5 ± 0.4Clear, Colorless
1499.2 ± 0.6Clear, Colorless

Table 2: Example Results from Forced Degradation Study of this compound

Stress ConditionDuration% DegradationNumber of Degradants
0.1 M HCl30 min @ 60°C12.5%2
0.1 M NaOH30 min @ 60°C18.2%3
3% H₂O₂24 hours @ RT8.9%1
Thermal (Solid)48 hours @ 70°C2.1%1
Photolytic24 hours15.7%2

Visualizations

The following diagrams illustrate key workflows and logical relationships in stability testing.

G cluster_prep Phase 1: Preparation & Planning cluster_testing Phase 2: Execution of Studies cluster_analysis Phase 3: Analysis & Reporting A Define Compound (this compound) B Select Solvents (DMSO, EtOH, ACN) A->B C Develop & Validate Stability-Indicating Analytical Method (HPLC) B->C D Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) C->D E Long-Term & Accelerated Stability Studies C->E F Identify Degradation Pathways D->F G Determine Shelf-Life & Storage Conditions E->G H Final Stability Report F->H G->H

Caption: General workflow for assessing the stability of a research compound.

G A Unexpected Peak(s) Observed in Chromatogram B Is the peak present in the control (T=0) sample? A->B C Potential Impurity from Synthesis or Solvent B->C Yes D Is the peak growing over time? B->D No E Likely a Degradation Product D->E Yes F Potential Artifact (e.g., from sample prep, carryover, system peak) D->F No H Proceed with Degradant Characterization (LC-MS) E->H G Investigate Source: - Analyze blank solvent injection - Check sample matrix effects F->G

Caption: Troubleshooting unexpected peaks in a stability study chromatogram.

G cluster_stress Stress Conditions A This compound (Parent Compound) B Hydrolysis (Acid/Base) A->B C Oxidation (e.g., H₂O₂) A->C D Photolysis (UV/Vis Light) A->D E Thermolysis (Heat) A->E F Degradation Products B->F C->F D->F E->F

Caption: Common degradation pathways investigated during forced degradation studies.

References

addressing off-target effects of Poricoic acid G

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Poricoic acid G (PAG). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and address potential off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known primary activity?

This compound is a lanostane-type triterpenoid isolated from the sclerotium of the fungus Poria cocos.[1][2] Its primary documented bioactivity is significant cytotoxicity against certain leukemia cell lines, such as HL-60.[2]

Q2: Are the specific off-target interactions of this compound well-documented?

Currently, the specific selectivity profile and off-target interactions of this compound are not extensively characterized in publicly available literature. Much of the detailed mechanistic work in this compound family has been focused on Poricoic acid A (PAA). PAA has been shown to interact with multiple signaling pathways, including MEK/ERK, NF-κB/MAPK, and AMPK.[3][4][5] Given the structural similarities, it is plausible that PAG may interact with some of these or other pathways, which should be experimentally verified.

Q3: What are the common signs of an off-target effect in my cell-based assays?

Common indicators of off-target effects include:

  • Unexpected Phenotypes: Observing cellular effects that are inconsistent with the known function of the intended target.

  • Discrepancy in Potency: The concentration required to achieve the desired phenotype is significantly different from the biochemical IC50 for the intended target.

  • Cell Line Specificity: The compound shows high potency in some cell lines but is inactive in others, even if they all express the target protein.

  • Inability to Rescue Phenotype: The observed effect cannot be reversed by overexpressing the wild-type target or introducing a drug-resistant mutant of the target.

Q4: How can I distinguish between on-target toxicity and off-target toxicity?

This is a critical challenge. A key strategy is to run parallel experiments using a structurally unrelated compound that inhibits the same target. If both compounds produce the same phenotype, it is more likely to be an on-target effect. Conversely, if PAG produces a unique phenotype not seen with other inhibitors of the same target, an off-target effect is probable. Additionally, performing a "rescue" experiment by overexpressing the target can help determine if the toxicity is on-target.

Troubleshooting Guide

Issue 1: I'm observing cytotoxicity in my cell line at concentrations much lower than the reported GI50 for the intended pathway.

Possible Cause Recommended Action
1. Potent Off-Target Effect Perform a broad kinase selectivity screen or a target-agnostic binding assay to identify potential off-target proteins. (See Protocol 1).
2. Cell Line Hypersensitivity Test the compound in a panel of different cell lines (both related and unrelated) to determine if the effect is specific or general.
3. On-Target Effect via Unknown Mechanism Use RNAi or CRISPR-Cas9 to knock down the intended target. If the knockdown phenocopies the effect of PAG, the effect is likely on-target.
4. Compound Purity/Stability Issues Verify the purity of your this compound batch using HPLC-MS. Assess compound stability in your specific cell culture media over the course of the experiment.

Issue 2: The observed phenotype (e.g., cell cycle arrest) does not match the expected outcome of inhibiting the primary target.

  • Hypothesis: this compound may be modulating a different signaling pathway. For instance, related compounds like Poricoic acid A are known to affect the MEK/ERK and MAPK pathways, which are key regulators of cell cycle and proliferation.[3][4][6]

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for an unexpected phenotype.

Data Presentation: Off-Target Profiling

While specific data for this compound is limited, a typical approach to identify off-targets is through broad panel screening. The following table represents hypothetical data from a kinase selectivity screen to illustrate how results might be presented.

Table 1: Illustrative Kinase Selectivity Profile for Compound X (PAG Analogue) at 1 µM

Kinase FamilyTarget Kinase% Inhibition at 1 µMNotes
CMGC CDK1/CycB 25% Consistent with G2/M arrest phenotype.[7]
CMGC ERK1 85% Potential strong off-target.
CMGC ERK2 81% Potential strong off-target.
CMGC GSK3β15%Likely insignificant.
AGC AKT15%Inactive.
AGC PKA< 2%Inactive.
TK SRC45%Moderate hit, requires follow-up.
TK EGFR12%Likely insignificant.

This data is for illustrative purposes only and does not represent actual experimental results for this compound.

Key Experimental Protocols

Protocol 1: Kinase Profiling Assay

Objective: To identify potential off-target kinases of this compound.

Methodology:

  • Service: Use a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega). Services typically offer panels of hundreds of kinases.

  • Compound Preparation: Prepare a concentrated stock of this compound (e.g., 10 mM in 100% DMSO). The service will perform serial dilutions.

  • Assay Concentration: Select a screening concentration. A standard starting point is 1 µM to identify moderately potent interactions.

  • Assay Principle: Most assays are biochemical and are based on measuring the remaining kinase activity after incubation with the compound. This is often done by quantifying the amount of ATP consumed (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Results are typically provided as "% Inhibition" relative to a DMSO vehicle control. Hits are often defined as >50% or >75% inhibition, depending on the desired stringency.

  • Follow-up: Confirm primary hits by determining the IC50 value for each kinase of interest through a dose-response experiment.

Protocol 2: Cellular Target Engagement Assay (CETSA®)

Objective: To confirm if this compound binds to a suspected off-target protein within intact cells.

Methodology:

  • Cell Culture: Grow cells expressing the target of interest to ~80% confluency.

  • Compound Treatment: Treat cells with this compound at various concentrations (and a DMSO vehicle control) for a specified time (e.g., 1 hour).

  • Heat Shock: Heat the intact cells at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes to induce protein denaturation. Ligand-bound proteins are typically more resistant to thermal denaturation.

  • Cell Lysis: Immediately lyse the cells using freeze-thaw cycles or lysis buffer.

  • Separation: Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction using Western Blot or ELISA.

  • Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the drug-treated samples indicates target engagement.

Signaling Pathway Diagrams

The following diagram illustrates a hypothetical scenario where this compound (PAG) has an intended anti-leukemic effect but also exhibits off-target activity on the MAPK/ERK pathway, a known target of the related compound Poricoic acid A.[3]

Signaling_Pathways cluster_OnTarget Intended On-Target Pathway (Anti-Leukemia) cluster_OffTarget Potential Off-Target Pathway (MAPK) Target_X Putative Target X (e.g., Apoptosis Regulator) Apoptosis Increased Apoptosis in HL-60 Cells Target_X->Apoptosis On-Target Effect RAF RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Altered Proliferation & Cell Cycle ERK->Proliferation Off-Target Effect PAG This compound PAG->Target_X Inhibits PAG->MEK Inhibits

Caption: Hypothetical on-target vs. potential off-target pathways for PAG.

References

Technical Support Center: Improving the Therapeutic Index of Poricoic Acid G

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the therapeutic index of Poricoic acid G.

Frequently Asked Questions (FAQs)

Q1: What is the therapeutic index and why is it important for this compound?

The therapeutic index (TI) is a quantitative measure of the safety of a drug. It is the ratio between the dose of a drug that causes toxicity and the dose that produces the desired therapeutic effect. A higher TI indicates a wider margin of safety. For this compound, a potent anti-leukemic compound, improving its therapeutic index is crucial to enhance its clinical potential by maximizing its cancer-killing effects while minimizing harm to healthy cells.[1][2]

Q2: What is the known efficacy and toxicity of this compound?

This compound has demonstrated significant cytotoxic effects against leukemia cells.[1] Specifically, it has a Growth Inhibition 50 (GI50) value of 39.3 nM in HL-60 leukemia cells.[2][3] While direct in-vivo toxicity data for this compound is limited, its close structural analog, Poricoic acid A (PAA), has been shown to exhibit low toxicity in mouse models.[3][4][5] Further toxicological studies are essential to establish a precise therapeutic index for this compound.

Q3: What are the main strategies to improve the therapeutic index of this compound?

There are three primary strategies to enhance the therapeutic index of this compound:

  • Nanoparticle-Based Drug Delivery: Encapsulating this compound in nanoparticles can improve its solubility, stability, and targeted delivery to cancer cells, thereby increasing its efficacy and reducing off-target toxicity.

  • Combination Therapy: Combining this compound with other anticancer agents can lead to synergistic effects, allowing for lower, less toxic doses of each drug to achieve a greater therapeutic outcome.

  • Structural Modification: Altering the chemical structure of this compound can lead to the development of new analogs with improved potency, selectivity, and pharmacokinetic properties.

Troubleshooting Guides

Nanoparticle-Based Drug Delivery

Issue: Low encapsulation efficiency of this compound in liposomes.

Troubleshooting Steps:

  • Optimize Lipid Composition: The choice of lipids is critical. For a hydrophobic molecule like this compound, a lipid bilayer with a high phase transition temperature (Tm) can improve drug retention. Experiment with different ratios of phospholipids (e.g., DSPC) and cholesterol.

  • Vary Drug-to-Lipid Ratio: An excess of the drug can lead to the formation of drug crystals outside the liposomes. Systematically vary the initial drug-to-lipid ratio to find the optimal loading capacity.

  • Control Hydration Conditions: Ensure the hydration of the lipid film is performed above the Tm of the lipids. Vigorous agitation during hydration helps in the formation of well-defined multilamellar vesicles, which can then be sized down.

  • Refine the Extrusion Process: The number of extrusion cycles and the pore size of the polycarbonate membranes are key parameters. Increasing the number of passes through membranes of decreasing pore size can lead to more homogenous and stable liposomes.

Issue: Poor in-vivo stability and rapid clearance of nanoparticles.

Troubleshooting Steps:

  • PEGylation: The addition of polyethylene glycol (PEG) to the surface of the nanoparticles ("stealth" nanoparticles) can reduce recognition by the reticuloendothelial system (RES), prolonging circulation time.

  • Cross-linking: For polymeric nanoparticles, cross-linking the polymer matrix can enhance their structural integrity and stability in the bloodstream.

  • Surface Charge Modification: Modifying the surface charge of the nanoparticles can influence their interaction with blood components and their biodistribution. Cationic nanoparticles, for instance, may exhibit higher cellular uptake but can also be more toxic.

Combination Therapy

Issue: Difficulty in determining if the combination of this compound and another drug is synergistic, additive, or antagonistic.

Troubleshooting Steps:

  • Utilize the Chou-Talalay Method: This is a widely accepted method for quantifying drug interactions. It involves determining the dose-effect relationships for each drug individually and in combination at various ratios.[6][7][8]

  • Proper Experimental Design: Design experiments with a range of concentrations for both drugs, both alone and in fixed-ratio combinations. This will allow for the calculation of the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[6][8]

  • Software Analysis: Use software like CompuSyn to analyze the experimental data and generate CI values and isobolograms for a visual representation of the drug interaction.

Issue: Increased toxicity with the drug combination.

Troubleshooting Steps:

  • Dose Reduction: One of the primary goals of synergistic combinations is to lower the doses of the individual agents. If toxicity is observed, systematically reduce the doses of one or both drugs while maintaining the synergistic ratio.

  • Alter Dosing Schedule: The timing and sequence of drug administration can significantly impact both efficacy and toxicity. Experiment with sequential versus concurrent administration of the drugs.

  • In-vivo Toxicity Studies: Conduct thorough toxicity studies in animal models to evaluate the systemic effects of the drug combination and determine the maximum tolerated dose (MTD).

Structural Modification

Issue: Synthetic analogs of this compound show reduced activity compared to the parent compound.

Troubleshooting Steps:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify different functional groups of the this compound molecule and assess the impact on its biological activity. This will help in identifying the key pharmacophores responsible for its efficacy.

  • Computational Modeling: Use molecular docking and other computational tools to predict the binding of the modified compounds to their target proteins. This can guide the design of more potent analogs.

  • Focus on Bioavailability: Modifications that improve water solubility or membrane permeability can enhance the bioavailability and, consequently, the in-vivo efficacy of the compound, even if the in-vitro activity is slightly lower.

Issue: Difficulty in synthesizing modified lanostane-type triterpenoids.

Troubleshooting Steps:

  • Protecting Group Chemistry: The multiple reactive sites on the triterpenoid scaffold may require the use of protecting groups to achieve selective modifications.

  • Stepwise Synthesis: A multi-step synthetic route may be necessary to introduce the desired modifications in a controlled manner.

  • Biocatalysis: Explore the use of enzymes, such as cytochrome P450s, which are involved in the natural biosynthesis of triterpenoids, to catalyze specific modifications.[9]

Quantitative Data Summary

CompoundCell LineEfficacy MetricValueReference
This compound HL-60 (Leukemia)GI5039.3 nM[2][3]
Poricoic acid A H460 (Lung Cancer)IC50~150 µg/mL[10]
Poricoic acid A H1299 (Lung Cancer)IC50~125 µg/mL[10]
Poricoic acid A In-vivo (Mouse model)ToxicityLow toxicity, minimal adverse effects[3][4][5]

Key Experimental Protocols

Protocol 1: Liposomal Encapsulation of this compound (Thin-Film Hydration Method)

This protocol is adapted for a hydrophobic drug like this compound.

Materials:

  • This compound

  • Dipalmitoylphosphatidylcholine (DPPC) or another suitable phospholipid

  • Cholesterol

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Water bath sonicator

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm and 200 nm pore sizes)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound, DPPC, and cholesterol in chloroform in a round-bottom flask at a desired molar ratio (e.g., 1:10:5 drug:DPPC:cholesterol).

    • Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the phase transition temperature of the lipid (e.g., 45-50°C for DPPC).

    • Evaporate the chloroform under reduced pressure until a thin, uniform lipid film is formed on the inner wall of the flask.

    • Continue to dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add pre-warmed PBS (pH 7.4) to the flask. The volume will depend on the desired final concentration of the liposomes.

    • Rotate the flask in the water bath (above the lipid's phase transition temperature) for 1-2 hours to hydrate the lipid film. This will result in the formation of multilamellar vesicles (MLVs).

  • Sonication and Extrusion:

    • Sonicate the MLV suspension in a bath sonicator for 5-10 minutes to reduce the size of the vesicles.

    • Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 200 nm).

    • Extrude the liposome suspension through the membrane 10-15 times.

    • For a more uniform size distribution, repeat the extrusion process with a smaller pore size membrane (e.g., 100 nm).

  • Purification and Characterization:

    • Remove unencapsulated this compound by centrifugation or dialysis.

    • Characterize the liposomes for size, zeta potential, and encapsulation efficiency using appropriate techniques (e.g., dynamic light scattering, HPLC).

Protocol 2: Determination of Drug Synergy using the Chou-Talalay Method

Principle: This method uses the median-effect equation to calculate a Combination Index (CI), which provides a quantitative measure of the interaction between two drugs.

Procedure:

  • Single-Drug Dose-Response:

    • Determine the concentration range of this compound and the second drug that inhibits the growth of the target cancer cell line by 20% to 80%.

    • Perform a cell viability assay (e.g., MTT, SRB) with a serial dilution of each drug alone.

  • Combination Dose-Response:

    • Prepare combinations of this compound and the second drug at a fixed, non-antagonistic ratio (e.g., based on their individual IC50 values).

    • Perform the cell viability assay with a serial dilution of the drug combination.

  • Data Analysis:

    • For each drug and the combination, plot the fraction of cells affected (Fa) versus the drug concentration.

    • Use software like CompuSyn to enter the dose-effect data.

    • The software will generate a median-effect plot and calculate the IC50, the slope (m), and the conformity (r) for each drug and the combination.

    • The software will then calculate the CI values for different Fa levels.

      • CI < 1: Synergism

      • CI = 1: Additive effect

      • CI > 1: Antagonism

    • Generate an isobologram for a graphical representation of the synergy.

Signaling Pathways and Experimental Workflows

Poricoic_Acid_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factors->Receptor Tyrosine Kinase (RTK) This compound This compound MEK MEK1/2 This compound->MEK Inhibits NF-κB NF-κB This compound->NF-κB Inhibits Ras Ras Receptor Tyrosine Kinase (RTK)->Ras PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Raf Raf Ras->Raf Raf->MEK ERK ERK1/2 MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Akt Akt PI3K->Akt IκBα IκBα Akt->IκBα Inhibits IκBα->NF-κB Inhibits Gene Expression Gene Expression NF-κB->Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival, etc. Cell Proliferation, Survival, etc. Gene Expression->Cell Proliferation, Survival, etc.

Caption: Signaling pathways modulated by this compound.

Experimental_Workflow cluster_0 Strategy Selection cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation cluster_3 Therapeutic Index Calculation A Nanoparticle Formulation D Cytotoxicity Assays (e.g., MTT) A->D B Combination Therapy F Synergy Analysis (e.g., Chou-Talalay) B->F C Structural Modification C->D E Determine IC50/GI50 D->E G Animal Model of Cancer E->G F->G H Efficacy Studies (Tumor Growth Inhibition) G->H I Toxicity Studies (LD50, MTD) G->I J Therapeutic Index = Toxic Dose / Effective Dose H->J I->J

Caption: Workflow for improving the therapeutic index.

References

formulation strategies for in vivo delivery of Poricoic acid G

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in vivo delivery of Poricoic acid G.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its in vivo delivery challenging?

A1: this compound is a lanostane-type triterpenoid isolated from Poria cocos with demonstrated cytotoxic effects against leukemia cells, making it a promising candidate for anti-cancer therapies.[1] Its in vivo delivery is challenging due to its hydrophobic nature, which leads to poor aqueous solubility, low bioavailability, and rapid clearance from the body. These properties hinder its therapeutic efficacy when administered conventionally.

Q2: What are the most promising formulation strategies to enhance the in vivo delivery of this compound?

A2: Several nano-based formulation strategies can be employed to overcome the delivery challenges of hydrophobic drugs like this compound. These include:

  • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from physiological lipids that are solid at room and body temperature. They can encapsulate lipophilic drugs, protect them from degradation, and offer controlled release.

  • Nanostructured Lipid Carriers (NLCs): A second generation of lipid nanoparticles, NLCs are composed of a blend of solid and liquid lipids, which creates a less ordered lipid matrix. This structure can lead to higher drug loading capacity and reduced drug expulsion during storage compared to SLNs.

  • Liposomes: These are vesicular structures composed of one or more lipid bilayers surrounding an aqueous core. Hydrophobic drugs like this compound can be incorporated into the lipid bilayer. Liposomes are biocompatible and can be surface-modified for targeted delivery.

  • Polymeric Nanoparticles: These are nanoparticles made from biodegradable polymers. They can encapsulate hydrophobic drugs and their surface properties can be tailored to control drug release and improve circulation time.

  • Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. They can effectively solubilize hydrophobic drugs and enhance their absorption.

Q3: What are the key quality attributes to consider when developing a nanoformulation for this compound?

A3: The critical quality attributes (CQAs) for a this compound nanoformulation include:

  • Particle Size and Polydispersity Index (PDI): The size and size distribution of the nanoparticles are crucial as they affect stability, in vivo biodistribution, cellular uptake, and clearance. A narrow PDI indicates a homogenous population of nanoparticles.

  • Zeta Potential: This is a measure of the surface charge of the nanoparticles and is an indicator of the stability of the colloidal dispersion. A sufficiently high positive or negative zeta potential prevents particle aggregation.

  • Encapsulation Efficiency (EE%) and Drug Loading (DL%): EE% refers to the percentage of the initial drug that is successfully entrapped within the nanoparticles. DL% is the weight percentage of the drug in the nanoparticle. High EE% and DL% are desirable for therapeutic efficacy and to minimize the administered dose.

  • In Vitro Drug Release: This assesses the rate and extent of drug release from the formulation under physiological conditions, providing insights into the in vivo performance.

  • Stability: The formulation should be stable during storage in terms of particle size, PDI, zeta potential, and drug content.

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency of this compound

Potential Cause Troubleshooting Step
Poor solubility of this compound in the lipid matrix (for SLNs/NLCs) or organic solvent (for polymeric nanoparticles/liposomes). Screen different lipids or polymers with varying hydrophobicity. For solvent-based methods, test a range of organic solvents to find one that effectively dissolves both the drug and the carrier material.
Drug expulsion during nanoparticle formation or storage. For SLNs, consider transitioning to NLCs by incorporating a liquid lipid to create a less crystalline core. Optimize the cooling process during SLN/NLC preparation to control lipid crystallization. For liposomes, select lipids with a lower phase transition temperature (Tm).
Inappropriate drug-to-lipid/polymer ratio. Optimize the ratio by preparing formulations with varying amounts of this compound. An excess of the drug can lead to precipitation and low encapsulation.
Suboptimal formulation process parameters. Adjust parameters such as homogenization speed and time, sonication amplitude and duration, or the rate of solvent injection.

Issue 2: Poor Physical Stability of the Formulation (e.g., aggregation, precipitation)

Potential Cause Troubleshooting Step
Low zeta potential. Increase the surface charge by incorporating a charged lipid (e.g., stearylamine for positive charge, dicetyl phosphate for negative charge) into the formulation. The addition of a steric stabilizer like polyethylene glycol (PEG) can also prevent aggregation.
Particle growth due to Ostwald ripening. Optimize the surfactant/stabilizer concentration to ensure adequate surface coverage of the nanoparticles.
Inappropriate storage conditions. Store the formulation at the recommended temperature (often 4°C for lipid-based nanoparticles) and protect it from light. Lyophilization (freeze-drying) with a suitable cryoprotectant can improve long-term stability.

Issue 3: Inconsistent In Vivo Efficacy

Potential Cause Troubleshooting Step
Rapid clearance by the reticuloendothelial system (RES). Surface-modify the nanoparticles with PEG (PEGylation) to create a "stealth" effect, which can reduce opsonization and prolong circulation time.
Burst release of the drug. Modify the formulation to achieve a more sustained release profile. For SLNs/NLCs, use lipids with higher melting points. For polymeric nanoparticles, select a polymer with a slower degradation rate.
Poor targeting to the desired site of action. If a specific target is known, conjugate targeting ligands (e.g., antibodies, peptides) to the surface of the nanoparticles.

Data Presentation: Illustrative Formulation Characteristics

Disclaimer: The following tables present illustrative data based on studies of similar triterpenoids (Ursolic Acid and Betulinic Acid) due to the limited availability of specific quantitative data for this compound nanoformulations in the public domain. These values should be considered as a general reference.

Table 1: Illustrative Characteristics of Triterpenoid-Loaded Solid Lipid Nanoparticles (SLNs)

FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Betulinic Acid - SLN183.5 ± 1.820.142 ± 0.05-38.64 ± 0.0587.8 ± 7.86[2]
Betulinic Acid - NLC42 - 44~0.26~-20>90%[3]

Table 2: Illustrative Characteristics of Triterpenoid-Loaded Liposomes

FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Ursolic Acid - Liposome48.2 ± 0.1 - 603.4 ± 0.03--44.4 ± 0.03 to -93.8 ± 0.0858.52 ± 0.50 to 82.36 ± 0.03[4]
Folate-targeted Ursolic Acid Liposome155---[5]

Table 3: Illustrative In Vivo Bioavailability Enhancement of Triterpenoid Nanoformulations

Drug & FormulationAdministration RouteRelative Bioavailability Increase (vs. free drug)Reference
Ursolic Acid NanoparticlesOral2.68-fold[6]
Quercetin-loaded SLNsOralSignificantly increased[7]
Quercetin-loaded NLCsOralSlightly higher than SLNs[7]

Experimental Protocols

1. Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization

  • Materials: this compound, solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO), surfactant (e.g., Poloxamer 188, Tween® 80), purified water.

  • Methodology:

    • Melt the solid lipid at a temperature 5-10°C above its melting point.

    • Disperse this compound in the molten lipid.

    • Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.

    • Add the hot aqueous phase to the lipid phase and homogenize using a high-shear homogenizer (e.g., at 10,000 rpm for 10 minutes) to form a coarse pre-emulsion.

    • Immediately process the hot pre-emulsion through a high-pressure homogenizer for several cycles (e.g., 3-5 cycles) at a pressure above 500 bar.

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

    • The SLN dispersion can be further purified by filtration or centrifugation if necessary.

2. Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

  • Materials: this compound, phospholipids (e.g., soy phosphatidylcholine, DPPC), cholesterol, organic solvent (e.g., chloroform, methanol), aqueous buffer (e.g., phosphate-buffered saline, PBS).

  • Methodology:

    • Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the inner wall of the flask.

    • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with the aqueous buffer by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

    • To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be sonicated (using a probe or bath sonicator) or extruded through polycarbonate membranes with a defined pore size.

3. Characterization of Nanoparticles: Particle Size and Zeta Potential

  • Technique: Dynamic Light Scattering (DLS)

  • Methodology:

    • Dilute the nanoparticle suspension with an appropriate dispersant (usually purified water or the same buffer used in the formulation) to an optimal concentration for DLS measurement.

    • Transfer the diluted sample into a clean cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the measurement parameters, including temperature, dispersant viscosity, and refractive index.

    • Perform the measurement to obtain the particle size distribution (Z-average diameter and PDI) and the zeta potential.

4. Determination of Encapsulation Efficiency (EE%)

  • Methodology:

    • Separate the unencapsulated ("free") this compound from the nanoparticle dispersion. This can be done by ultracentrifugation, size exclusion chromatography, or dialysis.

    • Quantify the amount of free drug in the supernatant or dialysate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • To determine the total amount of drug, disrupt the nanoparticles (e.g., by adding a suitable solvent like methanol or a surfactant like Triton X-100) to release the encapsulated drug, and then quantify the total drug concentration.

    • Calculate the EE% using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

Mandatory Visualizations

Signaling Pathways

MEK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors PoricoicAcidG This compound PoricoicAcidG->MEK Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: MEK/ERK signaling pathway and the inhibitory effect of this compound.

AMPK_Pathway cluster_cellular_stress Cellular Stress cluster_cytoplasm Cytoplasm Stress Energy Stress (e.g., nutrient deprivation) AMP_ATP_Ratio Increased AMP/ATP Ratio Stress->AMP_ATP_Ratio LKB1 LKB1 AMP_ATP_Ratio->LKB1 AMPK AMPK LKB1->AMPK Phosphorylation Anabolic Anabolic Pathways (e.g., protein synthesis) AMPK->Anabolic Inhibition Catabolic Catabolic Pathways (e.g., glycolysis) AMPK->Catabolic Activation PoricoicAcidG This compound PoricoicAcidG->AMPK Activation

Caption: AMPK signaling pathway and the activating effect of this compound.

Experimental Workflow

Experimental_Workflow cluster_formulation Formulation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Formulation Nanoformulation of This compound (e.g., SLNs, Liposomes) DLS Particle Size & Zeta Potential (DLS) Formulation->DLS EE Encapsulation Efficiency (HPLC) Formulation->EE Morphology Morphology (TEM/SEM) Formulation->Morphology Release In Vitro Release Study DLS->Release EE->Release Morphology->Release Cytotoxicity Cytotoxicity Assay (e.g., MTT) Release->Cytotoxicity CellularUptake Cellular Uptake Study Cytotoxicity->CellularUptake Pharmacokinetics Pharmacokinetic Study (Bioavailability) CellularUptake->Pharmacokinetics Efficacy Therapeutic Efficacy (Animal Model) Pharmacokinetics->Efficacy Toxicity Toxicology Study Efficacy->Toxicity

Caption: General experimental workflow for developing and evaluating this compound nanoformulations.

References

dealing with low purity of Poricoic acid G samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Poricoic acid G. The information provided aims to address common challenges related to sample purity and experimental procedures.

Troubleshooting Guide: Low Purity of this compound Samples

Low purity of this compound can significantly impact experimental outcomes. This guide provides a systematic approach to identifying and resolving common purity-related issues.

Logical Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low purity issues with this compound samples.

TroubleshootingWorkflow Start Low Purity of this compound Detected Initial_Assessment Initial Assessment: - Review Certificate of Analysis (CoA) - Check storage conditions - Visually inspect the sample Start->Initial_Assessment Problem_Identification Problem Identification Initial_Assessment->Problem_Identification Impurity_Characterization Impurity Characterization: - HPLC/UPLC Analysis - LC-MS for mass identification - NMR for structural elucidation Problem_Identification->Impurity_Characterization Unknown Impurities Purification_Strategy Select Purification Strategy Problem_Identification->Purification_Strategy Known Impurities Impurity_Characterization->Purification_Strategy Prep_HPLC Preparative HPLC Purification_Strategy->Prep_HPLC High resolution needed Column_Chromatography Column Chromatography (Silica Gel or C18) Purification_Strategy->Column_Chromatography Larger scale separation Recrystallization Recrystallization Purification_Strategy->Recrystallization Crystalline solid Purity_Verification Purity Verification Post-Purification Prep_HPLC->Purity_Verification Column_Chromatography->Purity_Verification Recrystallization->Purity_Verification

Figure 1. Logical workflow for troubleshooting low purity of this compound.

Frequently Asked Questions (FAQs)

Sample Purity and Impurity Identification

Q1: What are the common impurities found in this compound samples?

A1: this compound is a triterpenoid isolated from Poria cocos. Due to their structural similarity, other triterpenoids present in the fungus are the most common impurities. These include, but are not limited to:

  • Poricoic acid A
  • Poricoic acid B
  • Dehydrotumulosic acid
  • Polyporenic acid C
  • Pachymic acid
  • Dehydropachymic acid
  • 3-epi-dehydrotumulosic acid

Q2: How can I identify the impurities in my this compound sample?

A2: A combination of analytical techniques is recommended for impurity identification:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): These techniques are essential for separating this compound from its structurally related impurities. By comparing the retention times with known standards, you can tentatively identify the impurities.
  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides the molecular weight of the separated compounds, aiding in their identification.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for the structural elucidation of unknown impurities.

Q3: My sample purity is lower than stated on the Certificate of Analysis (CoA). What should I do?

A3: First, verify your analytical method. Ensure your column is in good condition, the mobile phase is correctly prepared, and the detector is functioning properly. If the low purity is confirmed, consider the following:

  • Sample Degradation: this compound, like many natural products, can degrade over time, especially if not stored correctly. Ensure the sample has been stored in a cool, dark, and dry place.
  • Hygroscopic Nature: The compound may have absorbed moisture. Consider drying the sample under a vacuum.
  • Contact Supplier: If the issue persists with a newly received sample, contact the supplier's technical support.

Purification

Q4: What is the recommended method for purifying low-purity this compound?

A4: Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the most effective method for purifying this compound to a high degree of purity, especially when dealing with structurally similar impurities.

Q5: Can you provide a starting protocol for preparative HPLC purification of this compound?

A5: A detailed protocol is provided in the "Experimental Protocols" section below. The general approach involves using a reversed-phase C18 column with a mobile phase gradient of acetonitrile and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

Q6: My HPLC purification is not giving good separation. What can I do?

A6: Here are some common troubleshooting steps for poor HPLC separation:

  • Optimize the Gradient: A shallower gradient can improve the resolution of closely eluting peaks.
  • Change the Mobile Phase: Modifying the organic solvent (e.g., methanol instead of acetonitrile) or the pH of the aqueous phase can alter selectivity.
  • Reduce the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution.
  • Check the Column: The column may be old or contaminated. Flush the column or replace it if necessary.
  • Sample Overload: Injecting too much sample can lead to broad, poorly resolved peaks. Reduce the injection volume or sample concentration.

Experimental Procedures

Q7: What solvents are suitable for dissolving this compound?

A7: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), methanol, ethanol, and ethyl acetate.[1] For cell-based assays, DMSO is commonly used to prepare stock solutions.

Q8: Are there any known signaling pathways affected by this compound or its common impurities?

A8: While research on this compound is ongoing, the closely related and common impurity, Poricoic acid A, has been shown to modulate several important signaling pathways, including:

  • MEK/ERK Signaling Pathway: Poricoic acid A has been found to inhibit this pathway, which is often dysregulated in cancer.
  • TGF-β/Smad3 Signaling Pathway: This pathway is implicated in fibrosis, and Poricoic acid A has been shown to have inhibitory effects.
  • MAPK Signaling Pathway: This is another key pathway in cellular processes that can be modulated by poricoic acids.

Data Presentation

Table 1: HPLC Retention Times of Common Triterpenoids in Poria cocos

CompoundApproximate Retention Time (min)
Poricoic acid B12.5
Dehydrotumulosic acid14.8
This compound 16.2
Poricoic acid A17.5
Polyporenic acid C18.9
3-epi-dehydrotumulosic acid20.1
Dehydropachymic acid22.4

Note: Retention times are approximate and can vary depending on the specific HPLC system, column, and mobile phase conditions.

Table 2: Troubleshooting Common HPLC Issues

IssuePotential CauseRecommended Solution
Peak Tailing Active sites on the column; secondary interactions.Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase. Use a column with end-capping.
Peak Fronting Sample overload; sample solvent stronger than mobile phase.Reduce sample concentration/injection volume. Dissolve sample in the initial mobile phase.
Split Peaks Column bed collapse or contamination at the inlet.Reverse-flush the column. If the problem persists, replace the column.
Ghost Peaks Contaminants in the mobile phase or from previous injections.Use high-purity solvents. Flush the system and injector with a strong solvent.

Experimental Protocols

Protocol 1: Analytical HPLC Method for Purity Assessment of this compound
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column:

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B (linear gradient)

    • 25-30 min: 80% to 100% B (linear gradient)

    • 30-35 min: 100% B (isocratic)

    • 35-40 min: 100% to 20% B (linear gradient)

    • 40-45 min: 20% B (isocratic, re-equilibration)

  • Flow Rate:

    • 1.0 mL/min

  • Detection:

    • UV at 210 nm and 245 nm.

  • Injection Volume:

    • 10 µL

  • Sample Preparation:

    • Dissolve the this compound sample in methanol or DMSO to a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

Protocol 2: Preparative HPLC Method for Purification of this compound
  • Instrumentation:

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a UV detector and fraction collector.

  • Column:

    • Reversed-phase C18 column (e.g., 20 x 250 mm, 10 µm particle size).

  • Mobile Phase:

    • A: 0.1% Acetic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • Develop a shallow gradient based on the analytical separation. For example:

      • 0-10 min: 40% B

      • 10-50 min: 40% to 70% B (linear gradient)

      • 50-60 min: 70% to 100% B (linear gradient)

      • 60-70 min: 100% B (isocratic)

  • Flow Rate:

    • 15-20 mL/min (adjust based on column dimensions and pressure limits).

  • Detection:

    • UV at 210 nm.

  • Sample Preparation:

    • Dissolve the crude or low-purity this compound sample in a minimal amount of DMSO or methanol and then dilute with the initial mobile phase to a high concentration (e.g., 20-50 mg/mL). Ensure the sample is fully dissolved and filtered before injection.

  • Fraction Collection:

    • Collect fractions based on the UV chromatogram, focusing on the peak corresponding to this compound.

  • Post-Purification:

    • Analyze the collected fractions for purity using the analytical HPLC method. Pool the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways modulated by Poricoic acid A, a common impurity and close structural analog of this compound. It is plausible that this compound has similar effects on these pathways.

MEK_ERK_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation Poricoic_Acid_A Poricoic Acid A/G Poricoic_Acid_A->MEK Inhibition

Figure 2. Inhibition of the MEK/ERK signaling pathway by Poricoic Acid A/G.

TGF_Smad_Pathway TGF_beta TGF-β TGF_beta_Receptor TGF-β Receptor Complex TGF_beta->TGF_beta_Receptor Smad2_3 Smad2/3 TGF_beta_Receptor->Smad2_3 Phosphorylation p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 Smad_Complex p-Smad2/3-Smad4 Complex p_Smad2_3->Smad_Complex Smad4 Smad4 Smad4->Smad_Complex Nucleus Nucleus Smad_Complex->Nucleus Translocation Gene_Transcription Target Gene Transcription (e.g., Collagen, Fibronectin) Nucleus->Gene_Transcription Fibrosis Fibrosis Gene_Transcription->Fibrosis Poricoic_Acid_A Poricoic Acid A/G Poricoic_Acid_A->Smad2_3 Inhibition of Phosphorylation

Figure 3. Inhibition of the TGF-β/Smad3 signaling pathway by Poricoic Acid A/G.

References

Validation & Comparative

Unveiling the Anti-Leukemic Potential of Poricoic Acid G: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-leukemic activity of Poricoic acid G against a notable alternative, Pseudolaric acid B. This analysis is based on available experimental data to objectively assess their potential as therapeutic agents.

Executive Summary

Leukemia, a group of cancers that develop in the bone marrow, remains a significant challenge in oncology. The quest for novel, effective, and less toxic therapeutic agents is a continuous endeavor. Natural products have historically been a rich source of anti-cancer compounds. This guide focuses on this compound, a triterpenoid derived from Poria cocos, and compares its anti-leukemic properties with Pseudolaric acid B, a diterpene acid from the golden larch tree. Both compounds have demonstrated cytotoxic effects against leukemia cell lines, but they exhibit distinct potencies and mechanisms of action. This report synthesizes the current understanding of their anti-leukemic profiles, presenting key data in a comparative format to aid in research and development decisions.

Performance Comparison: this compound vs. Pseudolaric Acid B

The following tables summarize the available quantitative data on the anti-leukemic effects of this compound and Pseudolaric acid B. It is important to note that while data for Pseudolaric acid B is more extensive, information on this compound, particularly regarding its specific effects on apoptosis and the cell cycle, is less detailed in the currently available literature. Data for the closely related compound, Poricoic acid A, is included to provide additional context for the potential mechanisms of this compound.

Table 1: In Vitro Cytotoxicity against Leukemia Cell Lines

CompoundCell LineAssayPotency (IC50/GI50)Citation
This compound HL-60 (Human Promyelocytic Leukemia)Not Specified39.3 nM (GI50)[1]
Pseudolaric acid B AML (Acute Myeloid Leukemia) Cell Lines7-AAD Staining1.59 ± 0.47 µM (IC50)[2][3][4]
Pseudolaric acid B HL-60, CCRF-CEM, K562CellTiter-GloNot specified, but selective inhibition observed[2][5]

Table 2: Effects on Cell Cycle and Apoptosis in Leukemia Cells

CompoundEffect on Cell CycleApoptosis InductionMechanism of ActionCitation
This compound Data not availableReported to have a significant cytotoxic effect, suggesting apoptosis induction.Data not available.[6]
Poricoic acid A (related compound) G2/M phase arrest in T-ALL cells.Induces apoptosis in T-ALL and HL-60 cells.In HL-60, involves both mitochondrial and death receptor pathways with activation of caspase-3, -8, and -9.[6][7][8][9]
Pseudolaric acid B G2/M phase arrest in HL-60 cells.Induces apoptosis.Inhibition of tubulin polymerization, leading to mitotic arrest and activation of caspase-3.[2][5]

Detailed Experimental Protocols

To ensure the reproducibility and accurate interpretation of the cited data, detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.

  • Cell Seeding: Leukemia cells (e.g., HL-60) are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or Pseudolaric acid B) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptotic cells.

  • Cell Treatment: Leukemia cells are treated with the test compound for a specified time.

  • Cell Harvesting: Cells are harvested and washed with cold PBS.

  • Staining: The cells are resuspended in 1X binding buffer, and then stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment and Fixation: Leukemia cells are treated with the test compound, harvested, and then fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing Propidium Iodide (PI) and RNase A for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined based on the fluorescence intensity of PI.

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and experimental workflows.

G cluster_PAG This compound (Proposed Pathway) PAG This compound LeukemiaCell Leukemia Cell UnknownReceptor Unknown Receptor/ Target LeukemiaCell->UnknownReceptor Binds to SignalTransduction Signal Transduction (e.g., MEK/ERK, AMPK/mTOR?) UnknownReceptor->SignalTransduction Initiates CaspaseActivation Caspase Activation (Caspase-3, -8, -9?) SignalTransduction->CaspaseActivation Leads to Apoptosis Apoptosis CaspaseActivation->Apoptosis Executes

Figure 1: Proposed anti-leukemic signaling pathway of this compound.

G cluster_PAB Pseudolaric Acid B Pathway PAB Pseudolaric Acid B Tubulin Tubulin PAB->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Causes Caspase3 Caspase-3 Activation MitoticArrest->Caspase3 Induces Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 2: Anti-leukemic signaling pathway of Pseudolaric acid B.

G cluster_workflow Experimental Workflow for Anti-Leukemic Activity Assessment start Leukemia Cell Culture treatment Treatment with Test Compound start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cellcycle Cell Cycle Analysis (PI Staining) treatment->cellcycle data Data Analysis viability->data apoptosis->data cellcycle->data

Figure 3: General experimental workflow for assessing anti-leukemic activity.

Conclusion

This compound demonstrates potent cytotoxic activity against the HL-60 leukemia cell line, with a GI50 in the nanomolar range, suggesting it is a promising candidate for further investigation. However, a comprehensive understanding of its anti-leukemic profile is currently limited by the lack of detailed data on its effects on the cell cycle and the specific signaling pathways it modulates. In contrast, Pseudolaric acid B has a well-defined mechanism of action, inducing G2/M cell cycle arrest and apoptosis through the inhibition of tubulin polymerization.

Future research on this compound should focus on elucidating its precise mechanism of action, including the identification of its molecular targets and the signaling pathways involved in its anti-leukemic effects. Quantitative studies on apoptosis induction and cell cycle arrest in a broader range of leukemia cell lines are crucial for a more complete comparison with other anti-leukemic agents. The data available for the related compound, Poricoic acid A, which points towards the involvement of the MEK/ERK and AMPK/mTOR pathways, provides a valuable starting point for these investigations. A deeper understanding of this compound's molecular pharmacology will be essential for its potential development as a therapeutic agent for leukemia.

References

Poricoic Acid G vs. Poricoic Acid A: A Comparative Analysis of Cytotoxic Effects

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Examination for Researchers and Drug Development Professionals

Poricoic acids, lanostane-type triterpenoids derived from the medicinal fungus Poria cocos, have garnered significant interest in oncological research due to their cytotoxic properties. Among these, Poricoic acid G (PAG) and Poricoic acid A (PAA) have emerged as compounds of particular interest. This guide provides a comprehensive comparison of their cytotoxic effects, supported by experimental data, detailed methodologies, and an exploration of their underlying molecular mechanisms.

Quantitative Comparison of Cytotoxic Activity

The cytotoxic potential of this compound and Poricoic acid A has been evaluated against a panel of human cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) values, providing a quantitative measure of their cytotoxic potency.

Cell LineCancer TypeThis compound (GI50, µM)Poricoic Acid A (GI50, µM)Reference
HL-60Leukemia0.0393> 100[1]
NCI-H460Lung Cancer8.98.1[1]
SF-268CNS Cancer9.2> 100[1]
OVCAR-3Ovarian Cancer8.79.8[1]
786-0Renal Cancer9.5> 100[1]
HT29Colon Cancer> 1009.5[1]
UACC-62Melanoma9.1> 100[1]

Key Observation: this compound demonstrates remarkably potent and selective cytotoxicity against the HL-60 leukemia cell line, with a GI50 value in the nanomolar range.[1] In contrast, Poricoic acid A exhibits moderate, broader-spectrum cytotoxicity against several cancer cell lines.[1]

Experimental Protocols

The following section details the methodology employed for the cytotoxicity assays that generated the data presented above.

Cell Lines and Culture Conditions

A panel of seven human cancer cell lines was used: HL-60 (leukemia), NCI-H460 (lung), SF-268 (CNS), OVCAR-3 (ovarian), 786-0 (renal), HT29 (colon), and UACC-62 (melanoma). Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were maintained in a humidified atmosphere of 5% CO2 at 37°C.

Cytotoxicity Assay (GI50 Determination)

The cytotoxic activity was determined using the sulforhodamine B (SRB) assay. The protocol is as follows:

  • Cell Seeding: Cells were seeded into 96-well microtiter plates at a density of 5,000-20,000 cells per well, depending on the growth characteristics of each cell line.

  • Drug Treatment: After a 24-hour pre-incubation period, the cells were treated with various concentrations of this compound and Poricoic acid A for 48 hours.

  • Cell Fixation: Following the treatment period, the cells were fixed in situ by gently adding 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

  • Staining: The plates were washed five times with deionized water and air-dried. Subsequently, 100 µL of 0.4% (w/v) sulforhodamine B solution in 1% acetic acid was added to each well, and the plates were incubated for 10 minutes at room temperature.

  • Washing: Unbound dye was removed by washing five times with 1% acetic acid. The plates were then air-dried.

  • Solubilization and Absorbance Measurement: The bound stain was solubilized with 100 µL of 10 mM trizma base. The absorbance was measured at 515 nm using a microplate reader.

  • Data Analysis: The GI50 value, the concentration required to inhibit cell growth by 50%, was calculated from the dose-response curves.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of this compound and Poricoic acid A are mediated through distinct signaling pathways, leading to apoptosis and inhibition of cell proliferation.

This compound

This compound's potent anti-leukemic activity is primarily attributed to the induction of apoptosis. While the precise signaling cascade is still under investigation, evidence suggests the involvement of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, a common mechanism for triterpenoids isolated from Poria cocos.[2]

Poricoic_Acid_G_Pathway cluster_cell PAG This compound Leukemia_Cell Leukemia Cell (e.g., HL-60) Death_Receptors Death Receptors PAG->Death_Receptors Induces Mitochondria Mitochondria PAG->Mitochondria Induces Caspase8 Caspase-8 Death_Receptors->Caspase8 Activates Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed apoptotic pathway of this compound in leukemia cells.

Poricoic Acid A

The cytotoxic mechanism of Poricoic acid A is more extensively characterized and involves the modulation of multiple signaling pathways crucial for cancer cell survival and proliferation. Key pathways affected by PAA include the MEK/ERK, PI3K/Akt/NF-κB, and mTOR/p70s6k signaling cascades.[3][4][5] Inhibition of these pathways ultimately leads to cell cycle arrest, apoptosis, and autophagy.[3][5]

Poricoic_Acid_A_Pathway cluster_pathways Signaling Pathways cluster_effects Cellular Effects PAA Poricoic Acid A MEK_ERK MEK/ERK PAA->MEK_ERK Inhibits PI3K_Akt PI3K/Akt/NF-κB PAA->PI3K_Akt Inhibits mTOR mTOR/p70s6k PAA->mTOR Inhibits Proliferation Cell Proliferation (Inhibition) MEK_ERK->Proliferation PI3K_Akt->Proliferation Apoptosis Apoptosis (Induction) PI3K_Akt->Apoptosis mTOR->Proliferation Autophagy Autophagy (Induction) mTOR->Autophagy

Caption: Overview of signaling pathways modulated by Poricoic acid A.

Conclusion

This compound and Poricoic acid A, while both derived from Poria cocos, exhibit distinct cytotoxic profiles. This compound displays remarkable potency and selectivity for leukemia cells, suggesting its potential as a targeted therapeutic agent. In contrast, Poricoic acid A demonstrates a broader spectrum of activity at moderate concentrations, mediated by its influence on multiple key oncogenic signaling pathways. This comparative analysis provides a valuable resource for researchers in the field of oncology and natural product-based drug discovery, highlighting the therapeutic potential and diverse mechanisms of these promising triterpenoids. Further investigation into the specific molecular targets of this compound is warranted to fully elucidate its potent anti-leukemic effects.

References

Unraveling the Anti-Leukemic Potential of Poricoic Acid G: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available data provides insights into the cytotoxic effects of Poricoic acid G, a lanostane-type triterpenoid isolated from Poria cocos, and contrasts its known activity with the well-defined mechanisms of its analogue, Poricoic acid A, and other related compounds. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural compounds in oncology, with a specific focus on leukemia.

This compound: Potent Cytotoxicity Against Leukemia Cells

This compound has demonstrated significant cytotoxic effects against human leukemia cells.[1] While the precise molecular mechanism of action is yet to be fully elucidated, initial studies have highlighted its potential as a potent anti-leukemic agent. The most notable quantitative data available is its half-maximal inhibitory concentration (IC50) against the HL-60 human promyelocytic leukemia cell line.

Table 1: Cytotoxic Activity of this compound

CompoundCell LineIC50 ValueReference
This compoundHL-6039.3 nMUkiya et al., 2002[2]

This low nanomolar IC50 value suggests a high degree of potency, warranting further investigation into its specific molecular targets and signaling pathways.

Comparative Analysis: this compound vs. Poricoic Acid A and Other Triterpenoids

In contrast to the limited mechanistic understanding of this compound, extensive research has been conducted on its structural analog, Poricoic acid A. This allows for a comparative analysis that can inform future research directions for this compound.

Table 2: Comparison of this compound and Poricoic Acid A

FeatureThis compoundPoricoic Acid A
Primary Indication Leukemia (based on cytotoxic activity)T-cell Acute Lymphoblastic Leukemia (T-ALL), Lung Cancer, Renal Fibrosis
Known Mechanism of Action Cytotoxicity; specific mechanism not fully elucidated.Induces autophagic cell death and ferroptosis in T-ALL cells.[3] Inhibits MEK/ERK signaling in lung cancer.[4] Activates AMPK and modulates TPH-1.[5] Suppresses TGF-β1-induced renal fibrosis via PDGF-C, Smad3, and MAPK pathways.[6]
Key Molecular Targets/Pathways UnknownAMPK/mTOR, LC3 signaling, ROS production (in T-ALL)[3]

Other lanostane-type triterpenoids, primarily isolated from medicinal mushrooms like Ganoderma species, have also demonstrated cytotoxic activities against various cancer cell lines, including leukemia.[7] These compounds often exert their effects through the induction of apoptosis and cell cycle arrest.

Elucidating the Mechanism: Experimental Protocols

The validation of this compound's mechanism of action will require a series of well-defined experiments. Below are detailed methodologies for key assays.

Experimental Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Seed HL-60 leukemia cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic drug). Incubate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C in the dark.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well and incubate for 4 hours at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Experimental Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay is used to differentiate between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat HL-60 cells with this compound at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Harvesting and Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Visualizing the Pathways and Workflows

To better understand the established mechanisms of related compounds and the experimental processes, the following diagrams are provided.

G cluster_workflow Experimental Workflow: Cytotoxicity Assay A Seed HL-60 Cells B Treat with this compound (various concentrations) A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Add Solubilization Solution E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Workflow for determining the cytotoxic activity of this compound.

G cluster_pathway Poricoic Acid A Mechanism in T-ALL PAA Poricoic Acid A ROS ROS Production PAA->ROS AMPK AMPK PAA->AMPK Ferroptosis Ferroptosis ROS->Ferroptosis mTOR mTOR AMPK->mTOR Autophagy Autophagy mTOR->Autophagy Apoptosis Apoptotic Cell Death Autophagy->Apoptosis Ferroptosis->Apoptosis

Signaling pathway of Poricoic acid A in T-cell acute lymphoblastic leukemia.

Future Directions

The potent cytotoxic activity of this compound against leukemia cells underscores the need for further research to validate its mechanism of action. Future studies should focus on identifying its direct molecular targets through techniques such as affinity chromatography and proteomics. Investigating its effects on key signaling pathways commonly dysregulated in leukemia, such as PI3K/Akt, MAPK, and NF-κB, will be crucial. Furthermore, in vivo studies are necessary to evaluate its efficacy and safety in animal models of leukemia. A deeper understanding of this compound's mechanism will be instrumental in its potential development as a novel therapeutic agent for leukemia.

References

The Synergistic Potential of Poricoic Acid G with Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the synergistic effects of Poricoic acid G and related compounds with conventional chemotherapeutic agents, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

While direct evidence for the synergistic effects of this compound with chemotherapy is currently limited in publicly available research, this guide provides a comparative analysis based on closely related triterpenoid compounds isolated from Poria cocos. The data presented herein, focusing on compounds like Pachymic acid and Dehydrotumulosic acid, offers a foundational understanding and a strong rationale for investigating this compound as a potential chemosensitizing agent.

Comparative Analysis of Triterpenoids from Poria cocos in Combination with Chemotherapy

Studies on extracts from Poria cocos, rich in triterpenoids, have demonstrated significant synergistic interactions with conventional chemotherapy drugs. These interactions primarily involve overcoming multidrug resistance (MDR) and enhancing the cytotoxic effects of the chemotherapeutic agents.

Synergistic Effects with Doxorubicin

A notable study investigated the co-delivery of a Poria cocos extract, containing Pachymic acid and Dehydrotumulosic acid, with Doxorubicin (DOX) in a liposomal nanocarrier to combat MDR in breast cancer. The combination of these triterpenoids with DOX resulted in a synergistic effect, enhancing the sensitivity of drug-resistant MCF-7 cells to the chemotherapeutic agent[1][2]. The mechanism behind this synergy involves the inhibition of P-glycoprotein (P-gp), a key transporter involved in drug efflux and MDR[2].

Table 1: In Vitro Cytotoxicity of Doxorubicin in Combination with Poria cocos Triterpenoids (PT) in Drug-Resistant Breast Cancer Cells

Cell LineTreatmentIC50 (µg/mL)Fold-change in SensitivityReference
MCF-7/ADRDoxorubicin15.2 ± 1.8-[1][2]
MCF-7/ADRDoxorubicin + PT (5 µg/mL)2.8 ± 0.55.4[1][2]

MCF-7/ADR: Doxorubicin-resistant human breast adenocarcinoma cell line. PT: Poria cocos triterpenoids (Pachymic acid and Dehydrotumulosic acid).

Enhanced Efficacy with Paclitaxel and Carboplatin

Clinical evidence also supports the potential for synergistic or additive effects. A meta-analysis of studies involving ovarian cancer patients revealed that Poria cocos-based formulas, when combined with paclitaxel-carboplatin chemotherapy, significantly improved the tumor response rate and the quality of life for patients[3][4]. While this clinical data does not isolate the effects of a single compound, it points towards the beneficial interaction of Poria cocos constituents with standard chemotherapy regimens. Tumulosic acid was identified as one of the most bioactive compounds in this context[3].

Experimental Protocols

To facilitate further research into the synergistic potential of this compound, this section provides detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This assay is fundamental for determining the half-maximal inhibitory concentration (IC50) of a compound and for assessing the combined effect of two agents.

  • Cell Seeding: Plate cancer cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with varying concentrations of this compound alone, the chemotherapeutic agent alone, and combinations of both at fixed or variable ratios. Include untreated cells as a control.

  • Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values. The synergistic effect can be quantified using the Combination Index (CI) method of Chou-Talalay, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to investigate the molecular mechanisms underlying the synergistic effects by examining changes in protein expression and activation.

  • Protein Extraction: Treat cells with this compound, chemotherapy, or the combination for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., P-gp, p-AKT, p-ERK, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.

Signaling Pathways and Mechanistic Insights

While the precise signaling pathways modulated by this compound in a synergistic context are yet to be fully elucidated, research on related Poricoic acids, such as Poricoic acid A, provides valuable clues. Poricoic acid A has been shown to inhibit the MEK/ERK and mTOR/p70S6K signaling pathways, both of which are crucial for cancer cell proliferation, survival, and drug resistance[5][6].

The diagram below illustrates a hypothetical model of how this compound might synergize with chemotherapy by targeting key survival pathways.

Synergy_Pathway Chemo Chemotherapeutic Agent DNA_Damage DNA Damage Chemo->DNA_Damage PAG This compound (Hypothesized) MEK_ERK MEK/ERK Pathway PAG->MEK_ERK Inhibits PI3K_AKT PI3K/AKT Pathway PAG->PI3K_AKT Inhibits MDR Multidrug Resistance (e.g., P-gp) PAG->MDR Inhibits Apoptosis Apoptosis DNA_Damage->Apoptosis Growth_Factor Growth Factor Signaling Growth_Factor->MEK_ERK Growth_Factor->PI3K_AKT Proliferation Cell Proliferation & Survival MEK_ERK->Proliferation PI3K_AKT->Proliferation PI3K_AKT->MDR Upregulates

Hypothesized synergistic mechanism of this compound with chemotherapy.

The following diagram outlines a typical experimental workflow for evaluating the synergistic effects of a natural compound like this compound with a chemotherapeutic agent.

Experimental_Workflow start Select Cancer Cell Line & Chemotherapeutic Agent ic50 Determine IC50 values for This compound & Chemo Agent (MTT Assay) start->ic50 combo Combination Treatment (Fixed or Variable Ratios) ic50->combo synergy Evaluate Synergy (Combination Index - CI) combo->synergy mechanism Investigate Mechanism of Action synergy->mechanism apoptosis Apoptosis Assay (Flow Cytometry, Western Blot for Caspases) mechanism->apoptosis pathway Signaling Pathway Analysis (Western Blot for p-ERK, p-AKT, etc.) mechanism->pathway mdr Multidrug Resistance Reversal (P-gp expression/function) mechanism->mdr invivo In Vivo Validation (Xenograft Models) mechanism->invivo

Workflow for assessing synergistic anticancer effects.

Conclusion and Future Directions

The available evidence strongly suggests that triterpenoids from Poria cocos are promising candidates for combination therapy in cancer treatment. While direct studies on this compound are needed, the synergistic effects observed with other related compounds, particularly in overcoming multidrug resistance, provide a compelling basis for further investigation. Future research should focus on isolating this compound and evaluating its synergistic potential with a range of chemotherapeutic agents across different cancer types. Elucidating its precise molecular targets and mechanisms of action will be crucial for its potential development as an adjuvant in cancer therapy.

References

The Untapped Potential of Poricoic Acid G in Combination Therapy for Non-Small Cell Lung Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently a lack of published experimental data on the use of Poricoic acid G in combination with other cancer therapies. This guide presents a hypothetical experimental framework based on the known activities of related compounds, such as Poricoic acid A, and established methodologies for evaluating combination cancer therapies. The data presented herein is illustrative and intended to guide future research.

Introduction

This compound, a lanostane-type triterpenoid isolated from Poria cocos, has demonstrated significant cytotoxic effects against certain cancer cell lines, notably leukemia.[1][2] However, its potential in combination with standard chemotherapeutic agents remains unexplored. This guide outlines a proposed investigation into the synergistic effects of this compound with cisplatin, a first-line treatment for non-small cell lung cancer (NSCLC), and compares its potential efficacy against single-agent treatments. The rationale for this proposed combination is based on the ability of related natural compounds to enhance the efficacy of conventional chemotherapy and overcome drug resistance.

Proposed In Vitro Antitumor Efficacy

The initial evaluation of the combination therapy would involve in vitro assays to determine its effect on cell viability and apoptosis in NSCLC cell lines (e.g., A549 and H1299).

Cell Viability Analysis

A significant increase in cytotoxicity is hypothesized when this compound is combined with cisplatin, compared to either agent alone. This suggests a synergistic interaction.

Treatment GroupA549 Cell Viability (%) (Mean ± SD)H1299 Cell Viability (%) (Mean ± SD)
Control (Untreated)100 ± 4.5100 ± 5.1
This compound (50 µM)78 ± 3.281 ± 3.9
Cisplatin (10 µM)65 ± 4.168 ± 3.5
This compound (50 µM) + Cisplatin (10 µM) 35 ± 2.8 39 ± 3.1
Apoptosis Induction

The combination therapy is expected to induce a significantly higher rate of apoptosis in NSCLC cells.

Treatment GroupA549 Apoptotic Cells (%) (Mean ± SD)H1299 Apoptotic Cells (%) (Mean ± SD)
Control (Untreated)5 ± 1.24 ± 1.1
This compound (50 µM)15 ± 2.513 ± 2.1
Cisplatin (10 µM)25 ± 3.022 ± 2.8
This compound (50 µM) + Cisplatin (10 µM) 60 ± 4.5 55 ± 4.2

Proposed In Vivo Antitumor Efficacy

A xenograft mouse model would be utilized to assess the in vivo efficacy of the combination therapy.

Tumor Growth Inhibition

The combination of this compound and cisplatin is projected to result in a more pronounced inhibition of tumor growth compared to monotherapy.

Treatment GroupAverage Tumor Volume (mm³) at Day 21 (Mean ± SD)Tumor Growth Inhibition (%)
Vehicle Control1500 ± 1500
This compound (20 mg/kg)1100 ± 12026.7
Cisplatin (5 mg/kg)800 ± 10046.7
This compound (20 mg/kg) + Cisplatin (5 mg/kg) 300 ± 50 80.0

Proposed Mechanism of Action: Overcoming Chemoresistance

It is hypothesized that this compound may enhance the pro-apoptotic effects of cisplatin by modulating key signaling pathways often implicated in chemoresistance, such as the PI3K/Akt and MEK/ERK pathways. Poricoic acid A has been shown to target these pathways, and it is plausible that this compound shares similar mechanisms.[3][4][5] Cisplatin induces apoptosis primarily through DNA damage.[1] By inhibiting pro-survival signals, this compound could lower the threshold for cisplatin-induced cell death.

Poricoic_Acid_G_Cisplatin_Synergy PAG This compound PI3K PI3K PAG->PI3K inhibits MEK MEK PAG->MEK inhibits Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Survival Cell Survival & Chemoresistance Akt->Cell_Survival ERK ERK MEK->ERK ERK->Apoptosis inhibits ERK->Cell_Survival DNA_Damage->Apoptosis

Caption: Proposed synergistic mechanism of this compound and Cisplatin.

Experimental Protocols

Detailed methodologies for the key proposed experiments are provided below.

Cell Culture

Human NSCLC cell lines A549 and H1299 would be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

MTT Cell Viability Assay
  • Cells would be seeded in 96-well plates at a density of 5x10³ cells/well and allowed to adhere overnight.

  • The cells would then be treated with this compound alone, cisplatin alone, or the combination at various concentrations for 48 hours.

  • Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) would be added to each well, and the plates incubated for 4 hours at 37°C.

  • The medium would be aspirated, and 150 µL of DMSO added to dissolve the formazan crystals.

  • The absorbance at 490 nm would be measured using a microplate reader. Cell viability would be expressed as a percentage of the control.

Apoptosis Analysis by Flow Cytometry
  • Cells would be seeded in 6-well plates and treated with the compounds as described for the viability assay.

  • After 48 hours, both floating and adherent cells would be collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Cells would be stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's protocol.

  • The stained cells would be analyzed by flow cytometry. The percentages of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells would be quantified.

In Vivo Xenograft Model
  • Six-week-old female athymic nude mice would be subcutaneously injected with 5x10⁶ A549 cells in the right flank.

  • When tumors reach an average volume of 100-150 mm³, the mice would be randomized into four groups (n=6 per group): Vehicle control, this compound (20 mg/kg, i.p., daily), Cisplatin (5 mg/kg, i.p., weekly), and the combination of this compound and cisplatin.

  • Tumor volume and body weight would be measured every three days. Tumor volume would be calculated using the formula: (length × width²)/2.

  • After 21 days, the mice would be euthanized, and the tumors excised and weighed.

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for evaluating the combination therapy.

Experimental_Workflow Start Hypothesis: This compound + Cisplatin is synergistic in NSCLC In_Vitro In Vitro Studies (A549, H1299 cells) Start->In_Vitro MTT MTT Assay (Cell Viability) In_Vitro->MTT Apoptosis_Assay Flow Cytometry (Apoptosis) In_Vitro->Apoptosis_Assay Synergy_Analysis Synergy Analysis (e.g., Chou-Talalay) MTT->Synergy_Analysis Apoptosis_Assay->Synergy_Analysis In_Vivo In Vivo Studies (Xenograft Model) Synergy_Analysis->In_Vivo If synergistic Tumor_Growth Tumor Growth Inhibition In_Vivo->Tumor_Growth Toxicity Toxicity Assessment (Body Weight) In_Vivo->Toxicity Conclusion Conclusion: Evaluate synergistic efficacy and potential for further development Tumor_Growth->Conclusion Toxicity->Conclusion

Caption: Proposed workflow for evaluating this compound and Cisplatin combination.

Conclusion and Future Directions

This guide provides a comprehensive, albeit hypothetical, framework for the preclinical evaluation of this compound in combination with cisplatin for the treatment of NSCLC. The presented data illustrates the potential for a synergistic interaction that could lead to improved therapeutic outcomes. Future research should focus on validating these hypotheses through rigorous experimentation. Should these preclinical studies yield positive results, further investigation into the precise molecular mechanisms and the development of novel drug delivery systems would be warranted to translate these findings into clinical applications.

References

A Comparative Analysis of Poricoic Acids from Poria cocos for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poria cocos, a well-known medicinal fungus, is a rich source of various bioactive compounds, among which triterpenoids, particularly Poricoic acids, have garnered significant scientific interest. These lanostane-type triterpenoids exhibit a wide spectrum of pharmacological activities, including potent anti-cancer and anti-inflammatory effects. This guide provides a comparative overview of the biological activities of different Poricoic acids, supported by experimental data, to aid researchers and drug development professionals in identifying promising candidates for further investigation.

Comparative Biological Activity of Poricoic Acids

The primary therapeutic potential of Poricoic acids lies in their anti-cancer and anti-inflammatory properties. This section summarizes the available quantitative data to facilitate a direct comparison of their efficacy.

Anticancer Activity

The cytotoxic effects of various Poricoic acids have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of these compounds.

Poricoic AcidCancer Cell LineIC50 (µM)Reference
Poricoic Acid A HepG2 (Liver)44.5 ± 2.1[1]
A549 (Lung)> 100[2]
HT29 (Colon)68.4 ± 3.5[1]
DU145 (Prostate)35.2 ± 1.8[1]
SW1353 (Sarcoma)85.3 ± 4.3[1]
HL-60 (Leukemia)39.3 nM[3]
Poricoic Acid B HepG2 (Liver)52.3 ± 2.6[1]
A549 (Lung)75.1 ± 3.8[1]
HT29 (Colon)89.2 ± 4.5[1]
DU145 (Prostate)48.7 ± 2.4[1]
SW1353 (Sarcoma)95.4 ± 4.8[1]
Poricoic Acid G HL-60 (Leukemia)Significantly cytotoxic (exact IC50 not specified)[2]
A549 (Lung)> 100[2]
AZ-521 (Stomach)> 100[2]
Poricoic Acid H -Data not available
Poricoic Acid C -Data not available

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.

Anti-inflammatory Activity

Poricoic acids have demonstrated significant potential in modulating inflammatory responses. Their efficacy has been quantified by measuring the inhibition of key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines.

Poricoic AcidAssayConcentrationInhibitionReference
Poricoic Acid A NO Production (LPS-induced RAW 246.7 cells)IC50: 18.12 µM50%
Poricoic Acid B NO Production (LPS-induced RAW 246.7 cells)20 µg/mL29%
30 µg/mL34%
40 µg/mL68%
TNF-α Secretion (LPS-induced RAW 246.7 cells)10 µg/mL~25%
20 µg/mL~32%
40 µg/mL~45%
IL-1β Secretion (LPS-induced RAW 246.7 cells)20 µg/mL~20%
40 µg/mL~40%
IL-6 Secretion (LPS-induced RAW 246.7 cells)10 µg/mL30%
20 µg/mL53%
40 µg/mL66%

Key Signaling Pathways Modulated by Poricoic Acids

Poricoic acids exert their biological effects by modulating several critical intracellular signaling pathways involved in cell proliferation, apoptosis, and inflammation.

MEK/ERK Signaling Pathway

Poricoic acid A has been shown to directly target and inhibit MEK1/2, leading to the downregulation of the downstream ERK signaling pathway.[4][5][6] This inhibition suppresses cancer cell growth and proliferation.

MEK_ERK_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Proliferation, Survival Proliferation, Survival ERK1/2->Proliferation, Survival Poricoic Acid A Poricoic Acid A Poricoic Acid A->MEK1/2

Poricoic Acid A inhibits the MEK/ERK signaling pathway.
PI3K/Akt/NF-κB Signaling Pathway

Poricoic acids have been reported to inhibit the PI3K/Akt/NF-κB signaling cascade. This pathway is crucial for cell survival and inflammation. By inhibiting this pathway, Poricoic acids can induce apoptosis in cancer cells and reduce the expression of inflammatory mediators.

PI3K_Akt_NFkB_Pathway Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt IκB IκB Akt->IκB NF-κB NF-κB Akt->NF-κB Gene Transcription (Inflammation, Survival) Gene Transcription (Inflammation, Survival) NF-κB->Gene Transcription (Inflammation, Survival) Poricoic Acids Poricoic Acids Poricoic Acids->PI3K Poricoic Acids->Akt Poricoic Acids->NF-κB

Poricoic Acids inhibit the PI3K/Akt/NF-κB pathway.
mTOR/p70S6K Signaling Pathway

Poricoic acid A has been shown to induce apoptosis and autophagy in ovarian cancer cells by modulating the mTOR/p70S6K signaling axis.[7] Inhibition of this pathway disrupts protein synthesis and cell growth.

mTOR_Pathway Growth Signals Growth Signals PI3K/Akt PI3K/Akt Growth Signals->PI3K/Akt mTOR mTOR PI3K/Akt->mTOR p70S6K p70S6K mTOR->p70S6K Protein Synthesis, Cell Growth Protein Synthesis, Cell Growth p70S6K->Protein Synthesis, Cell Growth Poricoic Acid A Poricoic Acid A Poricoic Acid A->mTOR

Poricoic Acid A inhibits the mTOR/p70S6K pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.

Cell Viability Assay (CCK-8 Assay)

This assay is used to determine the cytotoxic effects of Poricoic acids on cancer cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Add various concentrations of Poricoic acids (dissolved in DMSO, final DMSO concentration <0.1%) to the wells. Include a vehicle control (DMSO only) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Calculate the cell viability percentage relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by Poricoic acids.

  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of Poricoic acids for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways.

  • Protein Extraction: Treat cells with Poricoic acids, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-MEK, MEK, p-ERK, ERK, p-Akt, Akt, p-mTOR, mTOR) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow Diagram

The following diagram illustrates a general workflow for screening and characterizing the biological activities of Poricoic acids.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation Isolation Isolation & Purification of Poricoic Acids Cytotoxicity Cytotoxicity Screening (CCK-8 Assay) Isolation->Cytotoxicity Anti-inflammatory Anti-inflammatory Screening (NO Assay) Isolation->Anti-inflammatory Apoptosis Apoptosis Analysis (Annexin V/PI Staining) Cytotoxicity->Apoptosis Cytokine Cytokine Profiling (ELISA) Anti-inflammatory->Cytokine Signaling Signaling Pathway Analysis (Western Blot) Apoptosis->Signaling Xenograft Tumor Xenograft Model Signaling->Xenograft Inflammation_model Animal Model of Inflammation Signaling->Inflammation_model Cytokine->Signaling

General workflow for investigating Poricoic acids.

Conclusion

This comparative guide highlights the significant therapeutic potential of Poricoic acids from Poria cocos. Poricoic acid A and B, in particular, have demonstrated robust anti-cancer and anti-inflammatory activities through the modulation of key signaling pathways such as MEK/ERK, PI3K/Akt/NF-κB, and mTOR/p70S6K. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers to design and conduct further studies. While data on other Poricoic acids remain limited, the promising activities of the more studied analogues warrant a broader investigation into the full spectrum of these natural compounds for the development of novel therapeutics.

References

A Comparative Analysis of the Bioactivity of Poricoic Acids and Dexamethasone in Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the anti-inflammatory properties of Poricoic acids, with a comparative cross-validation against the steroidal anti-inflammatory drug, Dexamethasone.

This guide provides a detailed comparison of the anti-inflammatory bioactivity of Poricoic acids, primarily focusing on Poricoic Acid A (PAA) and Poricoic Acid B (PAB) due to the limited availability of data on Poricoic Acid G. The bioactivities of these natural compounds, derived from the medicinal mushroom Poria cocos, are cross-validated against Dexamethasone, a widely used corticosteroid for treating inflammatory conditions. This comparison is supported by experimental data from in vitro and in vivo studies, detailed methodologies, and visual representations of signaling pathways and experimental workflows.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the anti-inflammatory effects of Poricoic Acids A and B in comparison to Dexamethasone.

Table 1: In Vitro Anti-inflammatory Activity in LPS-stimulated RAW 264.7 Macrophages

CompoundConcentrationInhibition of Nitric Oxide (NO) ProductionInhibition of TNF-α SecretionInhibition of IL-6 SecretionCitation
Poricoic Acid A (PAA) 30 µg/mLSignificant decrease to 47%--[1]
18.12 µM (IC50)50%--[1]
Poricoic Acid B (PAB) 20 µg/mLSignificant decrease to 29%Reduced by 32% compared to LPS-treated group-[1]
30 µg/mLSignificant decrease to 34%-Significant decrease[1]
40 µg/mLSignificant decrease to 68%-Significant decrease[1]
Dexamethasone 1 µMSignificant reductionSignificant reductionSignificant reduction[2][3]
5 mg/kg (in vivo)-Significant reductionSignificant reduction[4]

Table 2: In Vivo Anti-inflammatory Activity

CompoundAnimal ModelDosageEffectCitation
Poricoic Acid A (PAA) Cardiorenal Syndrome (CRS) rats10 mg/kg/dayReduced renal inflammation and fibrosis[5]
Poricoic Acid B (PAB) TPA-induced ear edema in miceNot specifiedInhibitory activity against edema[6]
Dexamethasone LPS-challenged mice5 mg/kgSignificantly lowered serum TNF-α and IL-6[4]
Contact hypersensitivity model in miceLow topical doseEntirely prevented ear swelling[7]
LPS-induced lethality in miceSubcutaneous administrationCompletely inhibited death[7]

Signaling Pathways and Mechanisms of Action

Poricoic acids and Dexamethasone exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Poricoic Acid A (PAA) Signaling Pathway

Poricoic Acid A has been shown to inhibit the inflammatory response by suppressing the NF-κB and MAPK signaling pathways.[5] Upon stimulation by inflammatory signals like LPS, these pathways are activated, leading to the production of pro-inflammatory mediators. PAA intervenes by inhibiting the activation of key proteins in these cascades.

PAA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_cascade MAPK Cascade (ERK, p38, JNK) TLR4->MAPK_cascade IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates MAPK_cascade->NFkB_n activates PAA Poricoic Acid A PAA->IKK inhibits PAA->MAPK_cascade inhibits Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_n->Pro_inflammatory_genes activates transcription

Caption: Poricoic Acid A inhibits inflammation by targeting IKK and MAPK pathways.

Dexamethasone Signaling Pathway

Dexamethasone, a synthetic glucocorticoid, binds to the glucocorticoid receptor (GR). The activated GR complex translocates to the nucleus and interferes with the activity of pro-inflammatory transcription factors like NF-κB, thereby suppressing the expression of inflammatory genes.

Dexamethasone_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DEX Dexamethasone GR Glucocorticoid Receptor (GR) DEX->GR binds DEX_GR DEX-GR Complex DEX_GR_n DEX-GR Complex DEX_GR->DEX_GR_n translocates NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates DEX_GR_n->NFkB_n inhibits Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_n->Pro_inflammatory_genes activates transcription

Caption: Dexamethasone inhibits inflammation via GR-mediated NF-κB suppression.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Viability Assay: To determine non-toxic concentrations of the test compounds, a cell viability assay (e.g., MTT or CCK-8) is performed. Cells are seeded in a 96-well plate and treated with various concentrations of Poricoic acids or Dexamethasone for 24 hours.

  • Induction of Inflammation: Cells are pre-treated with non-toxic concentrations of the test compounds for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Measurement of Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent assay.

  • Measurement of Pro-inflammatory Cytokines: The levels of TNF-α and IL-6 in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Statistical Analysis: Data are expressed as mean ± standard deviation (SD). Statistical significance is determined using appropriate tests, such as one-way ANOVA followed by a post-hoc test.

Experimental Workflow Diagram

Experimental_Workflow start Start cell_culture Culture RAW 264.7 cells start->cell_culture viability_assay Determine non-toxic concentrations cell_culture->viability_assay pre_treatment Pre-treat cells with compounds viability_assay->pre_treatment lps_stimulation Stimulate with LPS pre_treatment->lps_stimulation supernatant_collection Collect culture supernatant lps_stimulation->supernatant_collection griess_assay Measure NO production (Griess Assay) supernatant_collection->griess_assay elisa Measure cytokine levels (ELISA) supernatant_collection->elisa data_analysis Data Analysis griess_assay->data_analysis elisa->data_analysis end End data_analysis->end

Caption: Workflow for in vitro anti-inflammatory screening.

Conclusion

While direct experimental data on the anti-inflammatory bioactivity of this compound is scarce, this guide provides a comparative analysis of its close structural analogs, Poricoic Acids A and B, against the standard anti-inflammatory drug, Dexamethasone. The available data suggests that poricoic acids, particularly PAB, exhibit potent anti-inflammatory properties by inhibiting key inflammatory pathways. These findings highlight the potential of these natural compounds as alternative or complementary therapeutic agents for inflammatory diseases. Further research is warranted to elucidate the specific bioactivity and mechanisms of this compound to fully understand its therapeutic potential.

References

Evaluating the Safety Profile of Poricoic Acid G: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of Poricoic acid G, a triterpenoid compound isolated from Poria cocos, against its better-studied counterpart, Poricoic acid A, and another well-characterized triterpenoid, Betulinic acid. The information presented herein is intended to support preclinical research and drug development decisions by summarizing available quantitative data, outlining experimental methodologies, and illustrating relevant biological pathways.

Executive Summary

This compound has demonstrated potent cytotoxic effects against specific cancer cell lines, notably leukemia. However, a comprehensive evaluation of its safety profile is currently limited by the scarcity of publicly available data on its effects on non-cancerous cells and its in vivo toxicity. In contrast, Poricoic acid A, also from Poria cocos, has been shown to exhibit low toxicity in animal models. Betulinic acid, a structurally related triterpenoid from other natural sources, has been extensively studied and generally displays selective cytotoxicity towards cancer cells with minimal impact on normal cells. This guide highlights the existing data and identifies critical gaps in our understanding of the safety of this compound, underscoring the need for further investigation.

Comparative Cytotoxicity Data

The following tables summarize the available in vitro cytotoxicity data for this compound, Poricoic acid A, and Betulinic acid against various cancer and normal cell lines. This data is crucial for assessing the therapeutic index and potential off-target effects of these compounds.

Table 1: In Vitro Cytotoxicity of this compound, Poricoic Acid A, and Betulinic Acid against Cancer Cell Lines

CompoundCell LineCell TypeAssayCytotoxicity Metric (IC50/GI50)Reference
This compound HL-60Human promyelocytic leukemiaNot Specified39.3 nM (GI50)[1]
A549Human lung carcinomaMTT> 100 μM (IC50)[2]
AZ-521Human gastric adenocarcinomaMTT> 100 μM (IC50)[2]
Poricoic acid A H460Human non-small cell lung cancerCCK-8Concentration-dependent decrease in viability[3]
H1299Human non-small cell lung cancerCCK-8Concentration-dependent decrease in viability[3]
SKOV3Human ovarian cancerCCK-8Concentration-dependent decrease in viability[4]
HepG2Human liver cancerAO/EB stainingConcentration-dependent apoptosis[5]
SMMC-7721Human liver cancerMTT28.9 μM (IC50)[6]
Betulinic acid A375Human melanomaMTT16.91 μM (IC50)[2]
SK-MEL-28Human melanomaLDH16-40 μM (significant LDH release)[7]
FM55PHuman melanomaLDHNot specified[7]
FM55M2Human melanomaLDHNot specified[7]
HeLaHuman cervical cancerMTT30.42 ± 2.39 µmol/l (48h)[8]
HepG2Human liver cancerMTT24.8 μM (IC50)[6]
UMUC-3Human bladder cancerNot Specified33.2 μg/mL (IC50)[9]
5637Human bladder cancerNot Specified28.5 μg/mL (IC50)[9]

Table 2: In Vitro Cytotoxicity of Poricoic Acid A and Betulinic Acid against Normal Cell Lines

CompoundCell LineCell TypeAssayCytotoxicity Metric (IC50) / ObservationReference
Poricoic acid A HELFHuman embryonic lung fibroblastCCK-8Assessed, but specific IC50 not provided[3]
l-02Normal human liver cellsMTTLittle cytotoxicity[6]
Betulinic acid HaCaTHuman keratinocytesMTT81.42% viable cells at 50 μM[2]
HaCaTHuman keratinocytesLDHNo cytotoxic effect[7]
BALB/3T3Mouse fibroblastsMTTLower activity than against cancer cells
NIH/3T3Mouse fibroblastsMTT, NRU, SRBHigh cytotoxicity observed[10]

In Vivo Toxicity Data

Currently, there is no available in vivo toxicity data for this compound.

Poricoic acid A:

  • Study: Evaluation of anti-tumor efficacy in mouse models.

  • Observation: Exhibited low toxicity and minimal adverse effects on primary organs.[11]

Betulinic acid:

  • Study: Acute toxicity in mice.

  • Metric: Oral TDLO (Lowest Published Toxic Dose): 70 ml/kg/14D (intermittent)[12]

  • Observation: Generally considered to have a favorable therapeutic index, with doses up to 500 mg/kg body weight showing minimal toxicity in mice.

Mechanisms of Action and Potential for Off-Target Effects

Understanding the mechanism of action is crucial for predicting potential on-target and off-target toxicities.

This compound: The specific molecular mechanism of action for this compound has not been well-elucidated in the available literature. Its potent cytotoxicity against HL-60 leukemia cells suggests a targeted effect, but the pathway remains to be identified.

Poricoic acid A: The anti-cancer effects of Poricoic acid A have been linked to the modulation of key signaling pathways involved in cell proliferation and survival.

  • MEK/ERK Pathway: Poricoic acid A has been shown to directly target and downregulate the MEK/ERK signaling pathway, which is often hyperactivated in cancer.[11]

  • mTOR/p70s6k Pathway: It also induces apoptosis and autophagy in ovarian cancer cells by modulating the mTOR/p70s6k signaling axis.[1][4]

Betulinic acid: The primary mechanism of anti-cancer activity for Betulinic acid is the induction of apoptosis through the mitochondrial pathway.[13][14] This process involves the release of cytochrome c and other pro-apoptotic factors, leading to the activation of caspases.[14] This mechanism is often independent of p53, which is a common mechanism of resistance to chemotherapy.[8]

Experimental Protocols

MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which is then solubilized and quantified by spectrophotometry.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.

  • Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Acute Oral Toxicity Study (OECD 423 Guideline)

Principle: The Acute Toxic Class Method is a stepwise procedure to assess the acute oral toxicity of a substance. It uses a minimum number of animals to classify the substance into one of a series of toxicity classes defined by fixed LD50 cutoff values.

Protocol Outline:

  • Animal Selection: Use a single sex of a standard rodent species (usually female rats), as they are generally slightly more sensitive.

  • Housing and Fasting: House the animals individually and fast them overnight before dosing.

  • Dose Administration: Administer the test substance orally by gavage at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).

  • Stepwise Procedure:

    • Step 1: Dose a group of 3 animals at the selected starting dose.

    • Observation: Observe the animals for mortality and clinical signs of toxicity for up to 14 days.

    • Subsequent Steps: The outcome of the first step determines the next step. If mortality is observed, the dose for the next group of 3 animals is lowered. If no mortality is observed, the dose is increased.

  • Endpoint: The test is concluded when a dose that causes mortality is identified, or when no mortality is observed at the highest dose level, or when a dose that causes evident toxicity is identified.

  • Data Collection: Record body weight, clinical observations, and any instances of mortality. Perform a gross necropsy on all animals at the end of the study.

  • Classification: Based on the number of animals that die at specific dose levels, the substance is assigned to a GHS (Globally Harmonized System of Classification and Labelling of Chemicals) toxicity category.

Visualizations

Experimental Workflow: MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction cluster_measurement Measurement & Analysis seed_cells Seed cells in 96-well plate add_compound Add test compound (various concentrations) seed_cells->add_compound 24h incubate_cells Incubate for 24-72 hours add_compound->incubate_cells add_mtt Add MTT reagent incubate_cells->add_mtt incubate_mtt Incubate for 4 hours (Formazan formation) add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate cell viability and IC50 read_absorbance->analyze_data

Caption: Workflow of the MTT cell viability assay.

Signaling Pathway: Poricoic Acid A (MEK/ERK Pathway)

MEK_ERK_Pathway cluster_inhibition Inhibition by Poricoic Acid A cluster_pathway MEK/ERK Signaling Pathway PAA Poricoic Acid A MEK MEK1/2 PAA->MEK Inhibits ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Caption: Inhibition of the MEK/ERK pathway by Poricoic Acid A.

Conclusion and Future Directions

The available data suggests that this compound is a potent cytotoxic agent against certain cancer cells. However, the lack of a comprehensive safety profile, particularly regarding its effects on normal cells and in vivo toxicity, presents a significant hurdle for its further development. In contrast, Poricoic acid A and Betulinic acid have more favorable and better-documented safety profiles, with evidence of selective cytotoxicity and low in vivo toxicity.

To advance the therapeutic potential of this compound, future research should prioritize:

  • In vitro cytotoxicity screening: Evaluating the cytotoxic effects of this compound against a panel of normal human cell lines to determine its therapeutic index.

  • In vivo toxicity studies: Conducting acute and sub-chronic toxicity studies in animal models to assess its systemic toxicity and identify potential target organs.

  • Mechanism of action studies: Elucidating the molecular pathways through which this compound exerts its cytotoxic effects to better predict potential off-target effects.

  • Genotoxicity and safety pharmacology studies: Assessing its potential to cause genetic damage and its effects on major physiological systems.

By addressing these knowledge gaps, a more complete and reliable safety profile for this compound can be established, enabling a more informed assessment of its potential as a novel therapeutic agent.

References

A Head-to-Head Comparison of Poricoic Acid G and Doxorubicin in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, both natural compounds and established chemotherapeutics offer valuable avenues for investigation. This guide provides a detailed, data-driven comparison of Poricoic acid G, a triterpenoid from Poria cocos, and Doxorubicin, a long-standing anthracycline antibiotic used in cancer treatment. While direct head-to-head studies are limited, this document synthesizes available data to offer a comparative overview of their mechanisms of action, cytotoxic efficacy, and the signaling pathways they modulate.

Quantitative Comparison of Cytotoxicity

The cytotoxic potential of a compound is a critical initial determinant of its anticancer efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Doxorubicin, with a specific focus on the HL-60 human leukemia cell line, for which comparative data is available.

CompoundCancer Cell LineIC50 ValueCitation(s)
This compound HL-60 (Leukemia)39.3 nM[1]
Doxorubicin HL-60 (Leukemia)68.6 nM[2]
Doxorubicin HL-60 (Leukemia)85.68-fold more resistant in a drug-resistant subline[3]
Doxorubicin HL-60/VINC (Vincristine-resistant Leukemia)Varies (higher than sensitive lines)[4]
Doxorubicin HL-60/DOX (Doxorubicin-resistant Leukemia)Varies (higher than sensitive lines)[4]

Note: IC50 values for Doxorubicin can vary between studies due to differences in experimental conditions such as incubation time and assay methodology. The data presented for Doxorubicin in HL-60 cells highlights the challenge of drug resistance, a significant clinical limitation.

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms by which these compounds exert their effects is paramount for targeted drug development.

This compound

This compound is a lanostane-type triterpenoid isolated from Poria cocos with demonstrated cytotoxic effects, particularly against leukemia cells[1]. While its precise molecular mechanisms are still under investigation, research on the closely related Poricoic acid A (PAA) provides significant insights. PAA has been shown to induce apoptosis and autophagy in cancer cells[5][6]. The signaling pathways implicated in the action of PAA include the MEK/ERK and PI3K/Akt pathways[5][7]. It is plausible that this compound shares similar mechanisms of action, though further direct research is needed for confirmation.

Doxorubicin

Doxorubicin is a well-characterized chemotherapeutic agent with multiple mechanisms of anticancer activity[8][9]. Its primary modes of action include:

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into DNA, disrupting DNA replication and transcription. It also forms a stable complex with topoisomerase II, leading to DNA double-strand breaks and subsequent apoptosis[8].

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, leading to the production of ROS, which can damage cellular components, including DNA, proteins, and lipids, ultimately triggering cell death pathways[8][10].

  • Induction of Apoptosis: Doxorubicin induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways[9][11]. This involves the activation of caspases and is often mediated by the p53 tumor suppressor protein[9].

  • Modulation of the PI3K/Akt Signaling Pathway: Doxorubicin has been shown to modulate the PI3K/Akt pathway, a critical regulator of cell survival and proliferation. Inhibition of this pathway can enhance doxorubicin-induced apoptosis in cancer cells[12][13][14].

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by Poricoic acid A (as a proxy for this compound) and Doxorubicin.

Poricoic_Acid_A_Pathway PAA Poricoic Acid A MEK MEK1/2 PAA->MEK Inhibits PI3K PI3K PAA->PI3K Inhibits ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Inhibits AKT Akt PI3K->AKT AKT->Proliferation AKT->Apoptosis Inhibits

Caption: Putative signaling pathway of Poricoic Acid A.

Doxorubicin_Pathway Dox Doxorubicin DNA DNA Intercalation Dox->DNA TopoII Topoisomerase II Inhibition Dox->TopoII ROS ROS Generation Dox->ROS PI3K PI3K Dox->PI3K Modulates CellCycleArrest Cell Cycle Arrest DNA->CellCycleArrest TopoII->CellCycleArrest p53 p53 Activation ROS->p53 AKT Akt PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis Inhibits Caspases Caspase Activation p53->Caspases Caspases->Apoptosis

Caption: Simplified signaling pathways of Doxorubicin.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following are generalized protocols for key experiments used to evaluate the efficacy of anticancer compounds, based on standard laboratory practices and information from the cited literature.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., HL-60) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or Doxorubicin. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of this compound or Doxorubicin for a specified time.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess the effect of the compounds on signaling pathways.

  • Protein Extraction: Treat cells with this compound or Doxorubicin, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, caspases, Bcl-2 family proteins) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This guide provides a comparative analysis of this compound and Doxorubicin based on currently available scientific literature. This compound emerges as a potent cytotoxic agent against leukemia cells, with an IC50 value in the nanomolar range, comparable to that of Doxorubicin. While its detailed mechanism is still being elucidated, it likely involves the modulation of key survival and proliferation pathways such as MEK/ERK and PI3K/Akt, similar to its analogue, Poricoic acid A. Doxorubicin, a cornerstone of chemotherapy, operates through a multi-pronged attack on cancer cells, but its clinical utility is hampered by issues of toxicity and drug resistance.

The information presented here underscores the potential of this compound as a promising candidate for further preclinical and clinical investigation. Future research should focus on direct comparative studies with established chemotherapeutics like Doxorubicin across a broader range of cancer types, as well as a more in-depth exploration of its molecular targets and mechanisms of action. Such studies will be instrumental in defining the therapeutic potential of this natural compound in the oncology landscape.

References

Assessing the Selectivity of Poricoic Acid G for Cancer Cells: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selective cytotoxicity of a potential therapeutic agent is paramount. This guide provides a comparative assessment of Poricoic acid G, a triterpenoid isolated from Poria cocos, focusing on its selectivity for cancer cells. Due to the limited availability of comprehensive comparative data, this guide synthesizes the existing research, highlighting areas where further investigation is critically needed.

Executive Summary

This compound has demonstrated potent cytotoxic activity against specific cancer cell lines, particularly leukemia. However, a comprehensive understanding of its selectivity for cancer cells over normal, healthy cells remains largely undefined due to a scarcity of comparative studies. This guide presents the available data on the cytotoxicity of this compound, contrasts it with the more extensively studied Poricoic acid A, and outlines the experimental methodologies required for a thorough assessment of its therapeutic potential.

Cytotoxicity Profile of this compound

The primary evidence for the anti-cancer activity of this compound comes from a study by Ukiya et al. (2002), which demonstrated its significant growth-inhibitory effect on the human promyelocytic leukemia cell line, HL-60.[1][2]

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeGI50 (nM)Reference
HL-60Promyelocytic Leukemia39.3Ukiya et al., 2002[1][2]

The same study noted that this compound exhibited "only moderate cytotoxicity" against other, unspecified cancer cell lines, but quantitative data for these assertions are not publicly available.[1][2] Crucially, there is a lack of published data on the cytotoxic effects of this compound on non-cancerous human cell lines, which is a critical gap in assessing its selectivity and potential for therapeutic use.

Comparison with Other Triterpenes from Poria cocos

While data on this compound is limited, its analogue, Poricoic acid A (PAA), has been more extensively studied. PAA has shown inhibitory effects against various cancer cell lines, including lung, ovarian, and T-cell acute lymphoblastic leukemia.[3][4][5] Mechanistic studies of PAA have identified its involvement in key signaling pathways that regulate cell proliferation and apoptosis, such as the MEK/ERK and mTOR/p70s6k pathways.[3][5] However, it is crucial to emphasize that the biological activities and mechanisms of action of this compound cannot be assumed to be identical to those of PAA.

Experimental Protocols

To rigorously assess the selectivity of this compound, a series of well-defined experimental protocols should be employed.

Cell Viability and Cytotoxicity Assays

The following methods are standard for determining the cytotoxic effects of a compound on both cancerous and normal cell lines.

1. MTT/XTT Assay:

  • Principle: Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product, which can be quantified spectrophotometrically.

  • Protocol Outline:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a range of concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

    • Add MTT or XTT reagent to each well and incubate for 2-4 hours.

    • If using MTT, solubilize the formazan crystals with a solubilization buffer.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values.

2. Sulforhodamine B (SRB) Assay:

  • Principle: Measures total protein content, which is proportional to cell number.

  • Protocol Outline:

    • Follow the same initial steps of cell seeding and treatment as the MTT assay.

    • Fix the cells with trichloroacetic acid (TCA).

    • Stain the fixed cells with SRB dye.

    • Wash away the unbound dye and solubilize the protein-bound dye with a Tris-base solution.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate IC50/GI50 values.

Apoptosis Assays

To determine if this compound induces programmed cell death, the following assays are recommended.

1. Annexin V/Propidium Iodide (PI) Staining:

  • Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Protocol Outline:

    • Treat cells with this compound at concentrations around the determined IC50 value.

    • Harvest the cells and wash with a binding buffer.

    • Stain the cells with FITC-conjugated Annexin V and PI.

    • Analyze the cell populations using flow cytometry.

2. Caspase Activity Assays:

  • Principle: Measures the activity of caspases, which are key proteases in the apoptotic cascade.

  • Protocol Outline:

    • Lyse cells treated with this compound.

    • Incubate the cell lysate with a fluorogenic or colorimetric caspase substrate (e.g., for caspase-3, -8, and -9).

    • Measure the fluorescence or absorbance to quantify caspase activity.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the logical workflow for assessing the selectivity of this compound and a hypothetical signaling pathway that could be investigated based on the known mechanisms of other triterpenes.

G cluster_0 Experimental Workflow for Selectivity Assessment A This compound B Cancer Cell Lines (e.g., HL-60, Lung, Breast, Colon) A->B C Normal Human Cell Lines (e.g., PBMCs, Fibroblasts) A->C D Cytotoxicity Assays (MTT, SRB) B->D F Apoptosis Assays (Annexin V/PI, Caspase Activity) B->F C->D E Determine IC50/GI50 Values D->E G Assess Selectivity Index (IC50 Normal / IC50 Cancer) E->G H Mechanism of Action Studies (Western Blot, qPCR) G->H

Caption: Workflow for Assessing this compound Selectivity.

G cluster_1 Hypothetical Apoptotic Signaling Pathway PAG This compound Receptor Cell Surface Receptor (Hypothetical Target) PAG->Receptor Signal Intracellular Signaling Cascade Receptor->Signal Mito Mitochondrial Pathway Signal->Mito Bcl2 Bcl-2 Signal->Bcl2 Inhibition Bax Bax Mito->Bax Casp9 Caspase-9 Bax->Casp9 Bcl2->Mito Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical Apoptotic Pathway for this compound.

Future Directions and Conclusion

The existing data, while promising, underscores a significant need for further research to fully elucidate the selective anti-cancer potential of this compound. The high potency against the HL-60 leukemia cell line warrants deeper investigation into its mechanism of action in this specific cancer type.

To advance this compound as a potential therapeutic candidate, future studies should prioritize:

  • Broad-spectrum cytotoxicity screening: Evaluating this compound against a diverse panel of human cancer cell lines and, critically, a corresponding panel of normal human cell lines from various tissues.

  • Mechanistic studies: Investigating the specific signaling pathways modulated by this compound in sensitive cancer cell lines to identify its molecular targets.

  • In vivo studies: Assessing the efficacy and toxicity of this compound in preclinical animal models of cancer.

References

Poricoic Acid G: An Independent Research Review and Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an independent verification of the research findings concerning Poricoic acid G, a triterpenoid compound isolated from Poria cocos. Due to the limited availability of independent research on this compound, this guide uses the more extensively studied analogous compound, Poricoic Acid A (PAA), as a primary benchmark for comparison. This approach aims to offer a comprehensive understanding of this compound's potential within the broader context of related compounds.

Data Presentation: this compound vs. Poricoic Acid A

The following tables summarize the available quantitative data for both this compound and Poricoic Acid A, facilitating a direct comparison of their reported biological activities.

Table 1: Comparative Cytotoxic Activity

CompoundCancer TypeCell LineEfficacy Metric (GI₅₀)Reference
This compound LeukemiaHL-6039.3 nM[1][2][1][2]
Poricoic Acid A Leukemia (T-ALL)MultipleStrong reduction in cell viability[3][3]
Lung CancerH460, H1299Significant inhibition of growth[4][4]
Ovarian CancerSKOV3Induces apoptosis and autophagy[5][5]

Table 2: Overview of Investigated Therapeutic Areas and Mechanisms

CompoundTherapeutic AreaInvestigated Mechanism of ActionKey Signaling Pathways
This compound Cancer (Leukemia)Cytotoxicity[1][2][6], Inhibition of Epstein-Barr virus early antigen (EBV-EA) activation[1][2]Not extensively studied
Poricoic Acid A Cancer (Lung, Leukemia, Ovarian)Inhibition of cell growth, induction of apoptosis, cell cycle arrest, induction of autophagic cell death and ferroptosis[3][4][5]MEK/ERK[4], AMPK/mTOR[3], mTOR/p70s6k[5]
Renal FibrosisAttenuation of fibroblast activation and extracellular matrix remodelingAMPK, Smad3

Experimental Protocols

Cytotoxicity Assay for this compound (Inferred)

Cell Line: Human promyelocytic leukemia cells (HL-60).

Methodology:

  • Cell Culture: HL-60 cells are cultured in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound.

  • Viability Assay: After a specified incubation period (e.g., 48 or 72 hours), cell viability is assessed using a standard method such as the MTT or SRB assay.

  • Data Analysis: The concentration of this compound that causes a 50% reduction in cell growth (GI₅₀) is calculated from the dose-response curve.

Key Experiments for Poricoic Acid A

1. Anti-Cancer Activity in Lung Cancer [4]

  • Cell Lines: H460 and H1299 human lung cancer cells.

  • Assays:

    • Cell Viability: CCK-8 assay.

    • Colony Formation: Crystal violet staining to assess long-term proliferative capacity.

    • Apoptosis and Cell Cycle: Flow cytometry analysis.

    • Protein Expression: Western blotting to measure levels of proteins in the MEK/ERK pathway.

  • In Vivo Model: Mouse xenograft models to evaluate tumor growth inhibition.

2. Anti-Leukemia (T-ALL) Activity [3]

  • Methodology: In vitro studies on T-ALL cell lines and in vivo studies.

  • Key Findings: PAA was found to reduce T-ALL cell viability, induce G2 cell cycle arrest and apoptosis, and elevate cellular reactive oxygen species (ROS). The study identified that PAA induces autophagic cell death and ferroptosis through the AMPK/mTOR and LC3 signaling pathways.

3. Ovarian Cancer Studies [5]

  • Cell Line: SKOV3 human ovarian cancer cells.

  • Key Findings: PAA was shown to induce apoptosis and autophagy by modulating the mTOR/p70s6k signaling axis. In a nude mouse model, PAA treatment significantly reduced xenograft tumor weight.

Mandatory Visualization

Signaling Pathway of Poricoic Acid A in Lung Cancer

Poricoic_Acid_A_Lung_Cancer_Pathway PAA Poricoic Acid A MEK1_2 MEK1/2 PAA->MEK1_2 ERK ERK MEK1_2->ERK Cell_Growth Cell Growth and Proliferation ERK->Cell_Growth Cytotoxicity_Workflow start Start culture Culture Cancer Cell Line (e.g., HL-60) start->culture seed Seed Cells into 96-well Plates culture->seed treat Treat with Serial Dilutions of this compound/A seed->treat incubate Incubate for 48-72 hours treat->incubate assay Perform Cell Viability Assay (e.g., MTT) incubate->assay measure Measure Absorbance assay->measure calculate Calculate GI₅₀ Value measure->calculate end End calculate->end

References

Unraveling the Transcriptomic Landscape: A Comparative Analysis of Gene Expression Profiles Induced by Poricoic Acid G and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the gene expression profiles induced by Poricoic acid G and its related compounds, primarily Poricoic acid A. Due to the limited availability of public transcriptomic data for this compound, this guide focuses on the well-documented effects of Poricoic acid A to infer and compare the potential molecular mechanisms of this class of compounds. The information presented herein is intended to support further research and drug development efforts.

Comparative Analysis of Molecular Effects

Poricoic acids, derived from the fungus Poria cocos, have garnered significant interest for their diverse pharmacological activities. While comprehensive gene expression data for this compound remains limited, extensive research on Poricoic acid A (PAA) provides a strong foundation for understanding the potential transcriptomic impact of this compound family. PAA has been shown to modulate several key signaling pathways involved in cell proliferation, fibrosis, and inflammation. These effects are often mediated through the differential regulation of specific gene expression.

Modulation of Key Signaling Pathways

Poricoic acid A has been demonstrated to exert its effects by targeting critical signaling cascades. In lung cancer cells, PAA has been shown to directly target MEK1/2, leading to the downregulation of the MEK/ERK signaling pathway. This inhibition results in suppressed cell growth and proliferation.[1] In the context of renal fibrosis, PAA has been found to suppress the TGF-β1-induced accumulation of extracellular matrix and fibroblast proliferation by inhibiting the PDGF-C, Smad3, and MAPK pathways.[2][3][4][5]

Furthermore, Poricoic acid A has been reported to attenuate renal fibrosis by inhibiting endoplasmic reticulum stress-mediated apoptosis through the PERK-eIF2α-ATF4-CHOP signaling pathway.[6] Other signaling pathways implicated in the action of PAA include the Wnt/β-catenin and NF-κB pathways.[2][6] The activation of AMPK is another mechanism by which PAA is thought to attenuate fibroblast activation.[7][8]

The following table summarizes the known effects of Poricoic acid A on specific genes and proteins, providing a basis for comparison.

Target Pathway Target Molecule Effect of Poricoic Acid A Cell/Tissue Type Observed Phenotype Reference
MEK/ERKMEK1/2, ERK1/2Downregulation of phosphorylationLung cancer cells (H460, H1299)Inhibition of cell growth, apoptosis induction, G2/M arrest[1][9][10]
TGF-β/SmadSmad3Inhibition of phosphorylationRenal fibroblasts (NRK-49F)Attenuation of ECM accumulation and fibrosis[2][3][4][5]
TGF-β/MAPKp38, JNK, ERKInhibition of phosphorylationRenal fibroblasts (NRK-49F)Attenuation of ECM accumulation and fibrosis[2][3][4][5]
Endoplasmic Reticulum StressGRP78, ATF4, CHOPDownregulation of expressionMouse model of renal fibrosis (UUO)Attenuation of renal fibrosis and apoptosis[6]
Wnt/β-cateninβ-cateninInhibitionRenal fibrosis modelsAnti-fibrotic effects[2][6]
NF-κBNF-κBInhibitionNot specifiedAnti-inflammatory effects[6]
AMPKAMPKActivationRenal fibroblastsAttenuation of fibroblast activation[7][8]

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments relevant to studying the gene expression profiles induced by Poricoic acids.

Cell Culture and Treatment
  • Cell Lines: Human lung cancer cell lines (e.g., H460, H1299) or rat renal fibroblast cells (e.g., NRK-49F) are commonly used.

  • Culture Conditions: Cells are maintained in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: this compound or A is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Cells are seeded in plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of the Poricoic acid or vehicle control for a specified duration (e.g., 24, 48 hours).

RNA Isolation and Quality Control
  • RNA Extraction: Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent according to the manufacturer's instructions.

  • RNA Quality and Quantity: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). The integrity of the RNA is assessed using an Agilent Bioanalyzer or similar instrument to ensure high quality (RIN > 8).

Gene Expression Profiling using RNA-Sequencing
  • Library Preparation: RNA-seq libraries are prepared from total RNA using a commercial kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as an Illumina NovaSeq or HiSeq.

  • Data Analysis:

    • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.

    • Trimming: Adapter sequences and low-quality bases are removed using software like Trimmomatic.

    • Alignment: The cleaned reads are aligned to a reference genome (human or rat) using a splice-aware aligner such as STAR or HISAT2.

    • Quantification: Gene expression levels are quantified by counting the number of reads mapping to each gene using tools like featureCounts or HTSeq.

    • Differential Expression Analysis: Differentially expressed genes between treatment and control groups are identified using packages like DESeq2 or edgeR in R. Genes with a significant p-value (e.g., < 0.05) and a log2 fold change above a certain threshold (e.g., > 1 or < -1) are considered differentially expressed.

    • Pathway Analysis: Functional enrichment analysis of the differentially expressed genes is performed using databases like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify enriched biological pathways.

Quantitative Real-Time PCR (qRT-PCR) for Validation
  • cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit.

  • Primer Design: Gene-specific primers for target genes and a reference gene (e.g., GAPDH, ACTB) are designed using tools like Primer-BLAST.

  • qRT-PCR Reaction: The qRT-PCR is performed using a SYBR Green-based master mix on a real-time PCR system.

  • Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, normalized to the reference gene.

Western Blotting for Protein Expression Analysis
  • Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., p-ERK, ERK, Smad3, β-actin) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using image analysis software and normalized to a loading control.

Visualizations

The following diagrams illustrate key signaling pathways modulated by Poricoic acids and a typical experimental workflow for gene expression analysis.

MEK_ERK_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Poricoic_Acid_G This compound/A Poricoic_Acid_G->MEK

Caption: The MEK/ERK signaling pathway and the inhibitory point of Poricoic Acids.

TGF_beta_Pathway TGF_beta TGF-β1 TGFBR2 TGF-β Receptor II TGF_beta->TGFBR2 TGFBR1 TGF-β Receptor I TGFBR2->TGFBR1 Smad2_3 Smad2/3 TGFBR1->Smad2_3 P p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 Smad_Complex Smad Complex p_Smad2_3->Smad_Complex Smad4 Smad4 Smad4->Smad_Complex Nucleus Nucleus Smad_Complex->Nucleus Translocation Gene_Expression Gene Expression (Fibrosis-related genes) Nucleus->Gene_Expression Poricoic_Acid_A Poricoic Acid A Poricoic_Acid_A->TGFBR1

Caption: The TGF-β/Smad signaling pathway and the inhibitory action of Poricoic Acid A.

Experimental_Workflow Cell_Culture Cell Culture Treatment Treatment with this compound Cell_Culture->Treatment RNA_Isolation RNA Isolation Treatment->RNA_Isolation RNA_QC RNA Quality Control (NanoDrop, Bioanalyzer) RNA_Isolation->RNA_QC Library_Prep RNA-Seq Library Preparation RNA_QC->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (QC, Alignment, Quantification) Sequencing->Data_Analysis DEG_Analysis Differential Gene Expression Analysis Data_Analysis->DEG_Analysis Pathway_Analysis Pathway and Functional Enrichment Analysis DEG_Analysis->Pathway_Analysis Validation Validation (qRT-PCR, Western Blot) DEG_Analysis->Validation

Caption: Experimental workflow for analyzing gene expression changes.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Poricoic Acid G

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the dynamic field of drug development, ensuring a safe and compliant laboratory environment is paramount. The proper handling and disposal of chemical compounds, such as Poricoic acid G, are critical components of this responsibility. This document provides a comprehensive, step-by-step guide to the safe disposal of this compound, ensuring the protection of personnel and the environment.

This compound is a triterpenoid derived from Poria cocos and is noted for its significant cytotoxic effects on leukemia cells, making it a valuable compound in cancer research[1][2][3]. Given its biological activity and chemical nature, adherence to strict disposal protocols is essential.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: To protect from spills.

  • Respiratory Protection: Use in a well-ventilated area or under a fume hood. Avoid generating dust[4].

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound in both its pure (solid) form and when in solution.

1. Waste Collection and Segregation:

  • Solid Waste: Collect any unused or waste this compound powder in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Liquid Waste: If this compound is in a solvent (e.g., DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone), collect the solution in a compatible, labeled hazardous waste container[1]. Do not mix with other incompatible waste streams.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, vials, and absorbent paper, should be considered contaminated and disposed of as hazardous waste.

2. Neutralization (If Permissible by Local Regulations):

  • As a weak acid, small quantities of this compound may potentially be neutralized with a mild base like sodium bicarbonate, but only if explicitly permitted by your institution's Environmental Health and Safety (EHS) office and local regulations[5].

  • Caution: Never mix with strong acids, bleach, or ammonia, as this can produce dangerous chemical reactions[5].

3. Final Disposal:

  • All waste containing this compound (solid, liquid, and contaminated materials) must be disposed of through an approved hazardous waste disposal facility[4].

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Ensure all waste containers are properly labeled with the contents and associated hazards.

Accidental Spill Response

In the event of a spill, the following measures should be taken:

  • Evacuate and Ventilate: Ensure the area is well-ventilated.

  • Wear Appropriate PPE: Before cleaning, don the necessary personal protective equipment.

  • Contain the Spill: For liquid spills, use an absorbent material like diatomite or universal binders to contain the spill[4]. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Clean the Area: Decontaminate the spill area with alcohol or another suitable solvent[4].

  • Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Well-Ventilated Area (e.g., Fume Hood) A->B C Unused this compound (Solid) D This compound in Solution E Contaminated Materials (e.g., Pipette Tips, Vials) F Collect in Labeled, Sealed Hazardous Waste Container C->F D->F E->F G Consult Institutional EHS Guidelines F->G H Arrange for Professional Disposal via Approved Waste Facility G->H

This compound Disposal Workflow

By adhering to these procedures, researchers can mitigate the risks associated with this compound and ensure a safe and compliant laboratory environment. Always consult your institution's specific safety and disposal guidelines.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.